Suc-Leu-Tyr-AMC
Description
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYLNECMTVNMSO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-20-1 | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Suc-Leu-Tyr-AMC chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Suc-Leu-Tyr-AMC (N-Succinyl-L-leucyl-L-tyrosine 7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical assays. This document details its core chemical attributes, mechanisms of action, and practical experimental applications, with a focus on enabling researchers to effectively employ this tool in their studies.
Core Chemical Properties
This compound is a synthetic peptide derivative that serves as a sensitive substrate for various proteases. Its chemical characteristics are fundamental to its function in enzymatic assays.
| Property | Value | Reference |
| CAS Number | 94367-20-1 | [1][2][3] |
| Molecular Formula | C29H33N3O8 | [1][3] |
| Molecular Weight | 551.6 g/mol | |
| Appearance | Crystalline solid / Lyophilized powder | |
| Purity | ≥98% |
Solubility
The solubility of this compound is a critical factor for its use in aqueous buffer systems typical of enzymatic assays.
| Solvent | Concentration |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 20 mg/ml |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Table data sourced from Cayman Chemical product information.
Mechanism of Action and Enzyme Specificity
This compound is a fluorogenic substrate designed for the detection of protease activity. The underlying principle of its application is the enzymatic cleavage of the amide bond between the tyrosine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group.
Upon cleavage by a protease, the AMC moiety is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction.
This substrate is particularly useful for measuring the chymotrypsin-like peptidase activity of the 20S proteasome. Additionally, it is a known substrate for other proteases, including:
-
Calpain I and II
-
Papain
-
Ti protease from E. coli
The fluorescence of the liberated AMC is characterized by the following spectral properties:
| Fluorescence Property | Wavelength |
| Excitation Maximum | 360 nm |
| Emission Maximum | 460 nm |
Table data sourced from multiple suppliers.
Experimental Protocols
The following provides a generalized methodology for utilizing this compound in a protease activity assay. It is essential to optimize specific conditions, such as substrate and enzyme concentrations, for each experimental setup.
Preparation of Reagents
-
Substrate Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent, such as DMSO, at a concentration of 10-25 mM. Store this stock solution at -20°C, protected from light.
-
Assay Buffer: The choice of assay buffer will depend on the specific enzyme being studied. A common buffer for proteasome activity is 25 mM HEPES, pH 7.5, containing appropriate additives.
-
Enzyme Solution: Prepare the enzyme solution in the assay buffer to the desired concentration.
Assay Procedure
-
Reaction Setup: In a 96-well microplate suitable for fluorescence measurements, add the assay buffer and the enzyme solution.
-
Substrate Addition: To initiate the reaction, add the this compound stock solution to a final concentration typically ranging from 10-100 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation set to ~360 nm and emission set to ~460 nm. Measurements are typically taken at regular intervals over a set period.
-
Data Analysis: The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot.
Visualizing the Workflow
Enzymatic Cleavage of this compound
The following diagram illustrates the fundamental principle of the assay, showing the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.
References
An In-depth Technical Guide to the Mechanism and Application of Suc-Leu-Tyr-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC). It details its core mechanism of action, applications in enzyme kinetics, and detailed protocols for its use in assessing the chymotrypsin-like activity of various proteases, particularly the 20S proteasome.
Core Mechanism of Action
This compound is a synthetic peptide substrate designed to measure the activity of proteases with chymotrypsin-like specificity. The core of its mechanism lies in the principle of fluorescence resonance energy transfer (FRET) quenching and its subsequent release upon enzymatic cleavage.
The substrate consists of a short peptide sequence, Succinyl-Leucine-Tyrosine, which is recognized and bound by the active site of chymotrypsin-like proteases. This peptide is covalently linked to a fluorogenic leaving group, 7-amido-4-methylcoumarin (AMC). In its intact form, the AMC molecule's fluorescence is quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal tyrosine residue and the AMC moiety, the AMC is released. The free AMC molecule is highly fluorescent, and its release leads to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the protease.
The chymotrypsin-like activity of the 20S proteasome, a key enzyme complex in cellular protein degradation, can be effectively measured using this substrate.[1][2] this compound is also a substrate for other proteases such as calpain I and II, and papain.[2]
Quantitative Data
The enzymatic hydrolysis of this compound and its close analog, Suc-Leu-Leu-Val-Tyr-AMC, by the 20S proteasome does not follow simple Michaelis-Menten kinetics. Instead, it exhibits a more complex behavior characterized by substrate inhibition at higher concentrations.
| Substrate | Enzyme | Kinetic Parameters |
| Suc-Leu-Leu-Val-Tyr-AMC | 20S Proteasome | Reaction progress curves are biphasic at concentrations > 40 µM, indicating hysteretic enzyme behavior and substrate inhibition. Simple Michaelis-Menten kinetics are not observed under these conditions.[3][4] |
Experimental Protocols
In Vitro Assay for Purified 20S Proteasome Chymotrypsin-Like Activity
This protocol is adapted from methodologies for the closely related and commonly used substrate, Suc-Leu-Leu-Val-Tyr-AMC.
Materials:
-
Purified 20S Proteasome
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Dimethyl sulfoxide (DMSO) for substrate solubilization
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 2 µL of purified 20S proteasome (final concentration ~5 nM) to the sample wells.
-
For inhibitor control wells, pre-incubate the proteasome with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C before adding the substrate.
-
To initiate the reaction, add 2 µL of a working solution of this compound (final concentration typically 50-100 µM) to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).
-
Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the inhibitor control from the sample rates to determine the specific proteasome activity.
-
Assay for Chymotrypsin-Like Activity in Cell Lysates
Materials:
-
Cell lysate
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail (proteasome inhibitors should be excluded).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Proteasome inhibitor (e.g., MG132)
-
96-well black microplate
-
Fluorescence microplate reader
-
BCA or Bradford protein assay reagents
Procedure:
-
Cell Lysate Preparation:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
-
Reaction Setup:
-
In a 96-well black microplate, add a consistent amount of cell lysate protein (e.g., 20-50 µg) to each well.
-
Adjust the volume of each well to 50 µL with assay buffer.
-
For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.
-
Initiate the reaction by adding this compound to a final concentration of 50-100 µM.
-
-
Fluorescence Measurement and Data Analysis:
-
Follow steps 3 and 4 from the in vitro assay protocol.
-
Normalize the specific proteasome activity to the amount of protein in the lysate.
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Experimental workflow for a proteasome activity assay.
References
A Technical Guide to Suc-Leu-Tyr-AMC: A Fluorogenic Substrate for Monitoring Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) is a synthetic peptide fluorogenic substrate utilized in biochemical and cellular research to probe the activity of various proteases. Its core application lies in the sensitive and continuous measurement of chymotrypsin-like peptidase activity. This guide provides an in-depth overview of this compound, its properties, and its application in experimental settings, with a focus on providing practical data and protocols for researchers in drug discovery and development.
Core Properties and Mechanism of Action
This compound is a non-fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage. The peptide sequence, Succinyl-Leu-Tyr, is recognized and cleaved by proteases with chymotrypsin-like specificity. This cleavage event liberates the fluorescent reporter group, 7-amido-4-methylcoumarin (AMC), which can be detected by standard fluorescence spectroscopy. The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.
This substrate is recognized by a range of proteases, including:
-
Calpains I and II: Calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[1]
-
20S Proteasome: The catalytic core of the proteasome, responsible for the degradation of intracellular proteins.[1]
-
Papain: A cysteine protease with broad specificity.[1]
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃N₃O₈ | [1] |
| Molecular Weight | 551.6 g/mol | [1] |
| Excitation Maximum (λex) | ~360 nm | |
| Emission Maximum (λem) | ~460 nm | |
| Solubility | ||
| DMSO | Soluble | |
| Methanol | Soluble |
Enzymatic Kinetic Parameters
| Enzyme | Km | kcat | Reference |
| Calpain I & II | 0.23 - 7.08 mM (range for various substrates) | 0.062 - 0.805 s⁻¹ (range for various substrates) | |
| 20S Proteasome | Data not available for this compound. For the related substrate Suc-LLVY-AMC, complex kinetics with substrate inhibition are observed. | Data not available for this compound. | |
| Papain | Data not available | Data not available |
Note: The kinetic parameters for calpains are based on a study of various 4-methylcoumaryl-7-amide (MCA) derivatives, including those with a Tyr-MCA sequence. Researchers should determine the specific Km and kcat values for their experimental system.
Experimental Protocols
General Assay Principle
The fundamental principle behind using this compound is the measurement of the time-dependent increase in fluorescence as the substrate is hydrolyzed by the protease of interest. The assay is typically performed in a microplate format for high-throughput screening or detailed kinetic analysis.
Diagram: Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease releases the fluorescent AMC moiety.
In Vitro Chymotrypsin-Like Activity Assay Protocol (Adapted for this compound)
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions. It is adapted from protocols for the similar substrate, Suc-Leu-Leu-Val-Tyr-AMC.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM DTT for proteasome; specific buffer for calpain or papain)
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Protease inhibitor (for negative control, e.g., a specific calpain or proteasome inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration (typically in the range of 10-100 µM). The final concentration should be optimized based on the Km of the enzyme.
-
-
Enzyme Preparation:
-
Dilute the purified enzyme or cell lysate in ice-cold Assay Buffer to the desired concentration. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of the enzyme preparation to the wells of the 96-well black microplate.
-
Include appropriate controls:
-
Blank: 50 µL of Assay Buffer without enzyme.
-
Negative Control: 50 µL of enzyme pre-incubated with a specific inhibitor for 15-30 minutes at the appropriate temperature.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted this compound working solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank from all readings.
-
Determine the rate of the reaction (increase in fluorescence units per minute) for each sample from the linear portion of the kinetic curve.
-
The specific enzyme activity can be calculated by subtracting the rate of the inhibitor-treated sample (negative control) from the rate of the untreated sample.
-
Diagram: Experimental Workflow for In Vitro Protease Assay
Caption: Workflow for a typical in vitro protease activity assay using this compound.
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Enzyme Kinetics Studies: Determining the Michaelis-Menten constants (Km and kcat) of proteases.
-
High-Throughput Screening (HTS): Screening large compound libraries for potential protease inhibitors.
-
Drug Discovery: Characterizing the potency and mechanism of action of novel protease inhibitors.
-
Cellular Studies: Investigating the role of proteases in various cellular pathways, such as apoptosis and signal transduction, by measuring their activity in cell lysates.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of chymotrypsin-like protease activity. Its utility in both basic research and drug discovery makes it an important tool for scientists and researchers in these fields. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding and practical framework for the effective use of this compound in the laboratory.
References
The Specificity of Suc-Leu-Tyr-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the fluorogenic substrate N-Succinyl-L-Leucyl-L-Tyrosine-7-Amido-4-Methylcoumarin (Suc-Leu-Tyr-AMC). Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's specificity, kinetic parameters with key enzymes, and comprehensive experimental protocols for its application in enzymatic assays.
Introduction
This compound is a valuable tool for the sensitive measurement of proteolytic activity. Upon cleavage of the amide bond between the tyrosine residue and the 7-amino-4-methylcoumarin (AMC) group, a highly fluorescent signal is produced, which can be monitored in real-time. This substrate is particularly recognized for its utility in assaying the activity of calpains and the chymotrypsin-like activity of the 20S proteasome.[1][2] Its application extends to the study of papain and the bacterial protease Ti from E. coli.[1][2] Understanding the specific interactions of this compound with these enzymes is critical for accurate data interpretation and the design of robust screening assays in drug discovery.
Enzyme Specificity and Cleavage
This compound is cleaved by a range of proteases, with a notable preference for those with chymotrypsin-like specificity, which typically cleave after large hydrophobic residues such as tyrosine. The primary enzymes that effectively hydrolyze this substrate include:
-
Calpain I and Calpain II: These are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1]
-
20S Proteasome (Chymotrypsin-like activity): This is the catalytic core of the proteasome, responsible for the degradation of intracellular proteins. The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome.
-
Papain: A cysteine protease from papaya, often used as a model enzyme in protease research.
-
Protease Ti (E. coli): An ATP-dependent protease found in Escherichia coli.
Quantitative Data: Kinetic Parameters
The following table summarizes the available kinetic constants for the hydrolysis of this compound by various enzymes. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Calpain I | Porcine Kidney | 130 | 0.48 | 3.7 x 10³ | Sasaki T, et al. (1984) |
| Calpain II | Porcine Kidney | 210 | 0.21 | 1.0 x 10³ | Sasaki T, et al. (1984) |
| 20S Proteasome | Human Hepatoma | Data not available | Data not available | Data not available | Seol JH, et al. (1989) |
| Papain | Carica papaya | Data not available | Data not available | Data not available | |
| Protease Ti | E. coli | Data not available | Data not available | Data not available | Woo KM, et al. (1989) |
Experimental Protocols
Detailed methodologies for utilizing this compound in key enzymatic assays are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions.
Calpain Activity Assay
This protocol is adapted from methodologies used for measuring calpain activity in cell lysates.
1. Reagent Preparation:
- Assay Buffer: 10 mM HEPES, pH 7.4, 1% Triton X-100, 100 µM CaCl₂.
- Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.
- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 150 µM).
- Calpain Inhibitor (Optional Control): Prepare a stock solution of a known calpain inhibitor (e.g., calpeptin) in DMSO.
2. Sample Preparation (Cell Lysates):
- Harvest cells and wash with cold PBS.
- Lyse cells in a suitable lysis buffer on ice.
- Centrifuge the lysate to pellet cellular debris.
- Determine the protein concentration of the supernatant.
3. Assay Procedure:
- In a 96-well black microplate, add 40 µg of protein lysate to each well.
- For inhibitor control wells, pre-incubate the lysate with the calpain inhibitor.
- Initiate the reaction by adding the working substrate solution to each well.
- Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.
- Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
20S Proteasome Chymotrypsin-Like Activity Assay
This protocol is designed for measuring the chymotrypsin-like activity of purified 20S proteasome or in cell lysates.
1. Reagent Preparation:
- Assay Buffer: 25 mM HEPES, pH 7.6, 0.5 mM EDTA.
- SDS Activation Solution (for purified proteasome): 0.03% SDS in Assay Buffer.
- Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.
- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
- Proteasome Inhibitor (Optional Control): Prepare a stock solution of a specific proteasome inhibitor (e.g., MG-132) in DMSO.
2. Sample Preparation:
- Purified 20S Proteasome: Dilute the enzyme to the desired concentration in Assay Buffer. For activation, incubate with the SDS Activation Solution.
- Cell Lysates: Prepare as described in the calpain assay protocol.
3. Assay Procedure:
- In a 96-well black microplate, add the prepared enzyme or cell lysate.
- For inhibitor control wells, pre-incubate the sample with the proteasome inhibitor.
- Initiate the reaction by adding the working substrate solution.
- Incubate the plate at 37°C, protected from light.
- Monitor the increase in fluorescence over time (kinetic assay) or measure the endpoint fluorescence after a fixed incubation period. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of calpains and the chymotrypsin-like activity of the proteasome. A thorough understanding of its enzymatic specificity and kinetic parameters is paramount for its effective use in research and drug development. The protocols and conceptual diagrams provided in this guide offer a solid foundation for the application of this compound in elucidating the roles of these important proteases in health and disease.
References
The Chymotrypsin-Like Activity of the 20S Proteasome: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 20S proteasome is a critical component of the cellular machinery responsible for protein degradation. Its chymotrypsin-like (CT-L) activity, housed within the β5 subunit, plays a predominant role in the breakdown of cellular proteins by cleaving after large hydrophobic residues. This guide provides an in-depth technical overview of the 20S proteasome's chymotrypsin-like activity, including its biochemical characteristics, substrate specificity, and regulation. Detailed experimental protocols for its measurement, a summary of key quantitative data, and graphical representations of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in basic science and therapeutic development.
Introduction
The 20S proteasome is the catalytic core of the larger 26S proteasome complex, the primary engine for non-lysosomal protein degradation in eukaryotic cells.[1] The 20S particle is a cylindrical structure composed of four stacked heptameric rings, with the outer two rings formed by α-subunits and the inner two rings by β-subunits.[2] The proteolytic activity resides within the β-subunits, which harbor three distinct types of active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[2]
The chymotrypsin-like activity is often considered the rate-limiting step in protein degradation and is a primary target for therapeutic intervention, particularly in oncology. This activity is responsible for cleaving peptide bonds on the carboxyl side of large, hydrophobic amino acid residues. The 20S proteasome can degrade proteins in an ATP- and ubiquitin-independent manner, a mechanism particularly important for the removal of oxidized or intrinsically disordered proteins.
Biochemical Properties and Regulation
The chymotrypsin-like activity of the 20S proteasome is subject to complex regulation, including allosteric modulation by substrates and inhibitors, post-translational modifications, and interaction with regulatory particles like the 19S and 11S caps. The activity can be influenced by the cellular redox state, with pro-reducing conditions potentially downregulating its basal activity.
Kinetic studies have revealed that the 20S proteasome can exhibit complex behaviors, including substrate-induced hysteresis and substrate inhibition, suggesting a flexible and dynamic catalytic mechanism. This conformational plasticity is thought to be crucial for its interactions with regulatory complexes and for the processive degradation of protein substrates.
Signaling and Regulatory Pathways
The regulation of 20S proteasome activity is intertwined with various cellular signaling pathways. For instance, oxidative stress can lead to an upregulation of 20S proteasome expression mediated by the transcription factor Nrf2. The activity is also modulated by endogenous regulators. The Catalytic Core Regulators (CCRs) family of proteins, for example, can allosterically inhibit all three proteolytic activities by binding to the PSMB4 subunit of the β-ring.
Quantitative Data
The following tables summarize key quantitative data related to the chymotrypsin-like activity of the 20S proteasome, including common substrates, inhibitors, and activators.
Table 1: Fluorogenic Substrates for Chymotrypsin-Like Activity
| Substrate | Description | Excitation (nm) | Emission (nm) | Reference |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | A widely used fluorogenic peptide substrate that releases fluorescent aminomethylcoumarin (AMC) upon cleavage. | 380 | 460 | |
| LLVY-R110 | A fluorogenic indicator that generates strongly green fluorescent Rhodamine 110 (R110) upon cleavage. | 480-500 | 520-530 | |
| Suc-LLVY-Glo™ | A luminogenic substrate that releases aminoluciferin upon cleavage, which is then used in a luciferase reaction to produce light. | N/A (Luminescence) | N/A (Luminescence) |
Table 2: Inhibitors of Chymotrypsin-Like Activity
| Inhibitor | Class | Mechanism | Typical Concentration | Reference |
| Lactacystin | Natural product | Covalently modifies the N-terminal threonine of the β5 subunit. | 10 µM | |
| Benzyloxycarbonyl-Ile-Glu(O-tert.-butyl)-Ala-leucinal | Peptide aldehyde | Reversible inhibitor. | 10 µM | |
| Ixazomib | Boron-containing peptide | Reversible inhibitor targeting the β5 subunit. | Varies by application | |
| Bortezomib | Boron-containing peptide | Reversible inhibitor targeting the β5 subunit. | Varies by application | |
| Epoxomicin | Epoxyketone | Irreversible inhibitor. | Varies by application | |
| (-)-Epigallocatechin-3-gallate (EGCG) | Green tea polyphenol | Inhibits chymotrypsin-like activity. | Varies by application |
Table 3: Activators of Chymotrypsin-Like Activity
| Activator | Class | Mechanism | Reference |
| Sodium Dodecyl Sulfate (SDS) | Detergent | Induces a conformational change that opens the substrate entry channel. | |
| PA28 (11S REG) | Protein complex | Binds to the α-rings and activates the proteasome. | |
| Betulinic Acid (BA) | Triterpene | Preferentially activates the chymotrypsin-like activity. | |
| Oleuropein | Natural product | Enhances all three proteasome activities. |
Experimental Protocols
Measurement of Chymotrypsin-Like Activity using a Fluorogenic Substrate
This protocol describes a common method for quantifying the chymotrypsin-like activity of the 20S proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Suc-LLVY-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
Purified 20S proteasome (for standard curve)
-
Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)
-
96-well black microplates
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Dilute cell lysates to a consistent protein concentration in assay buffer.
-
Prepare a standard curve using purified 20S proteasome.
-
Add 50 µL of diluted lysate or standard to each well of a 96-well plate.
-
Prepare a working solution of Suc-LLVY-AMC in assay buffer (e.g., 100 µM).
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of the Suc-LLVY-AMC working solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve).
-
Use the standard curve to determine the proteasome activity in the cell lysates, typically expressed as pmol AMC/min/mg protein.
-
Role in Cellular Processes and Disease
The chymotrypsin-like activity of the 20S proteasome is integral to numerous cellular functions, including:
-
Protein Homeostasis (Proteostasis): Removal of misfolded, damaged, or oxidized proteins to prevent their aggregation and maintain cellular health.
-
Cell Cycle Regulation: Degradation of key cell cycle proteins to ensure proper progression through the cell cycle.
-
Signal Transduction: Controlled degradation of signaling molecules to regulate cellular responses.
-
Antigen Presentation: Generation of peptides for presentation on MHC class I molecules, a crucial step in the adaptive immune response.
Dysregulation of proteasome activity is implicated in a variety of diseases. For example, in some cancers like multiple myeloma, malignant cells are highly dependent on proteasome function, making it a prime therapeutic target. Conversely, a decline in proteasome activity is associated with aging and neurodegenerative diseases, where the accumulation of protein aggregates is a hallmark. In the context of cardiac ischemia, an increase in chymotrypsin-like activity has been observed, suggesting a role in ischemia-induced myocardial dysfunction.
Conclusion
The chymotrypsin-like activity of the 20S proteasome is a cornerstone of cellular protein degradation with far-reaching implications for cell biology and medicine. A thorough understanding of its biochemical properties, regulation, and methods for its quantification is essential for researchers and drug development professionals. The information and protocols provided in this guide offer a solid foundation for further investigation into this critical enzymatic activity and its role in health and disease.
References
The Use of Suc-Leu-Tyr-AMC for Measuring Calpain I and II Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. The two most ubiquitous isoforms, calpain I (µ-calpain) and calpain II (m-calpain), are distinguished by their different requirements for calcium activation, with calpain I being active at micromolar concentrations and calpain II at millimolar concentrations[1]. The dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, muscular dystrophy, and cancer, making them important targets for therapeutic intervention.
This technical guide provides an in-depth overview of the use of the fluorogenic substrate N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) for the sensitive and continuous measurement of calpain I and II activity. This substrate is valuable for kinetic analysis and inhibitor screening[2].
Substrate Characteristics
This compound is a synthetic peptide substrate that incorporates a recognition sequence for calpains linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The substrate itself is weakly fluorescent. Upon enzymatic cleavage by calpain between the tyrosine and AMC moieties, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the calpain activity and can be monitored in real-time.
Calpains exhibit a preference for certain amino acids at the P1 and P2 positions of their substrates, with a general preference for a Tyr, Met, or Arg residue in the P1 position and a Leu or Val residue in the P2 position[3]. The Leu-Tyr sequence in this compound aligns with this substrate preference.
The excitation and emission maxima for the liberated AMC are approximately 360 nm and 460 nm, respectively[4][5]. It is important to note that while this compound is a useful tool for studying calpains, it can also be cleaved by other proteases such as papain and the 20S proteasome, which should be considered when interpreting results from complex biological samples.
Quantitative Data
The kinetic parameters of this compound for porcine calpain I and II have been determined, providing a basis for quantitative enzymatic assays.
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Calcium Concentration for Half-Maximal Activation (µM) |
| Calpain I | 4.74 | 0.805 | 170 | 12 |
| Calpain II | 2.21 | 0.460 | 208 | 260 |
Experimental Protocols
I. In Vitro Calpain Activity Assay with Purified Enzyme
This protocol is suitable for determining the kinetic parameters of purified calpain I or II and for screening potential inhibitors.
Materials:
-
Purified calpain I or calpain II
-
This compound
-
Assay Buffer: 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol
-
DMSO for dissolving the substrate
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 to 5 times the Km). A final concentration of 0.5 mM can be used for single-point assays.
-
Enzyme Preparation: Dilute the purified calpain enzyme in Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.
-
Monitor the increase in fluorescence intensity every 30 seconds for 15 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.
-
-
Data Analysis:
-
Determine the rate of hydrolysis (increase in fluorescence units per minute) from the linear portion of the curve.
-
For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
II. Calpain Activity Assay in Cell Lysates
This protocol is designed to measure calpain activity in cell extracts.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: A buffer that effectively lyses cells while preventing premature calpain activation is crucial. A common extraction buffer contains 10 mM HEPES (pH 7.4), 1% Triton X-100, and protease inhibitors (excluding those that inhibit calpains). Some protocols suggest an extraction buffer with a high reducing agent content to prevent auto-activation.
-
This compound
-
Assay Buffer: 10 mM HEPES, pH 7.4, containing 100 µM CaCl₂.
-
Protein assay reagent (e.g., Coomassie-based)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the experimental agent of interest.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Extraction Buffer and incubating on ice for 20 minutes with gentle mixing.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Reaction:
-
Dilute the cell lysate to a final protein concentration of approximately 40-200 µg in the desired volume with Assay Buffer.
-
Add the diluted lysate to the wells of a 96-well plate.
-
Include appropriate controls, such as a negative control with an untreated cell lysate or a lysate treated with a calpain inhibitor.
-
Add this compound to a final concentration of ~150 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (containing buffer and substrate but no lysate).
-
Express the calpain activity as the change in relative fluorescence units (RFU) per microgram of protein per unit of time.
-
Visualizations
Caption: Cleavage of this compound by calpain releases fluorescent AMC.
Caption: Workflow for measuring calpain activity using a fluorometric assay.
Caption: Overview of a typical calpain activation and signaling cascade.
References
The Synthesis of Fluorogenic Peptide Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, design, synthesis, and characterization of fluorogenic peptide substrates. These powerful tools are indispensable for studying enzyme activity, screening inhibitor libraries, and elucidating complex biological pathways. This document offers detailed experimental protocols, quantitative data for key fluorophore-quencher pairs, and visual diagrams of essential workflows and signaling pathways to aid researchers in the successful design and implementation of fluorogenic assays.
Core Principles of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are synthetic molecules designed to produce a fluorescent signal upon enzymatic cleavage. This "turn-on" fluorescence provides a real-time and continuous measure of enzyme activity. The two most prevalent designs for these substrates are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores, such as aminomethylcoumarin (AMC).
Fluorescence Resonance Energy Transfer (FRET) Substrates
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å)[1][2]. In a FRET-based peptide substrate, a donor and quencher are strategically placed on opposite sides of an enzymatic cleavage site within a peptide sequence.
-
Mechanism of Action: In the intact substrate, the energy from the excited donor is transferred to the quencher, resulting in minimal to no fluorescence. Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission[1][2][3].
Aminomethylcoumarin (AMC)-Based Substrates
AMC-based substrates utilize a different quenching mechanism. Here, the AMC fluorophore is attached to the C-terminus of a peptide via an amide bond.
-
Mechanism of Action: In this conjugated form, the fluorescence of the AMC group is quenched. Enzymatic hydrolysis of the amide bond liberates the free AMC, which is highly fluorescent upon excitation. This approach is particularly useful for assaying proteases that recognize and cleave C-terminal linkages.
Design and Selection of Fluorogenic Peptide Substrates
The design of an effective fluorogenic substrate requires careful consideration of the target enzyme's substrate specificity and the photophysical properties of the chosen fluorophore and quencher.
Peptide Sequence: The amino acid sequence of the substrate is paramount as it dictates the specificity of the enzyme-substrate interaction. The sequence should ideally be based on the known cleavage site of the target enzyme in its natural substrate.
Fluorophore and Quencher Selection: The choice of the FRET pair is critical for the sensitivity of the assay. The donor's emission spectrum must overlap significantly with the acceptor's absorption spectrum. The donor should have a high quantum yield, and the quencher should have a high extinction coefficient at the donor's emission wavelength. For AMC substrates, the primary consideration is the significant increase in fluorescence upon cleavage.
Quantitative Data: Common Fluorophore-Quencher Pairs
The selection of an appropriate FRET pair is crucial for the development of sensitive and reliable assays. The table below summarizes the spectral properties of commonly used donor-quencher pairs in the synthesis of fluorogenic peptide substrates.
| Donor Fluorophore | Quencher | Excitation (λex) max (nm) | Emission (λem) max (nm) |
| EDANS | DABCYL | 341 | 471 |
| Mca | Dnp | 328 | 393 |
| Abz | Dnp | 320 | 420 |
| Trp | Dnp | 280 | 360 |
| FAM | DABCYL | 494 | 518 |
| Fluorescein | Tetramethylrhodamine | 55 Å (R₀) | |
| IAEDANS | Fluorescein | 46 Å (R₀) | |
| BODIPY FL | BODIPY FL | 57 Å (R₀) |
R₀ represents the Förster distance, the distance at which FRET efficiency is 50%.
Synthesis of Fluorogenic Peptide Substrates
Solid-Phase Peptide Synthesis (SPPS) is the most widely adopted method for creating fluorogenic peptide substrates due to its efficiency and versatility. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for the stepwise addition of amino acids.
General Workflow for SPPS of a FRET Peptide Substrate
The synthesis of a FRET peptide substrate typically involves the sequential coupling of amino acids to a solid support, followed by the attachment of the fluorophore and quencher, and finally, cleavage and purification.
General workflow for the solid-phase synthesis of a FRET peptide substrate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of fluorogenic peptide substrates.
Protocol 1: Solid-Phase Synthesis of an EDANS/DABCYL FRET Peptide
This protocol outlines the manual synthesis of a generic FRET peptide substrate using Fmoc chemistry on a Rink Amide resin, with EDANS incorporated on a glutamic acid side chain and DABCYL at the N-terminus.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Glu(EDANS)-OH
-
DABCYL-succinimidyl ester
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Incorporation of EDANS: For the incorporation of the fluorophore, use Fmoc-Glu(EDANS)-OH in the corresponding coupling step.
-
N-terminal DABCYL Labeling: After the final Fmoc deprotection, dissolve DABCYL-succinimidyl ester (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DMF and add to the resin. Shake overnight. Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
Protocol 2: Purification by Reversed-Phase HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility.
-
Chromatography: Inject the dissolved peptide onto a C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and the specific wavelengths for the fluorophore and quencher). Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.
Protocol 3: Characterization of the Fluorogenic Peptide Substrate
The identity and purity of the synthesized substrate are confirmed by mass spectrometry and its functionality is assessed by fluorescence spectroscopy.
Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in an appropriate solvent.
-
Analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
Fluorescence Spectroscopy:
-
Intact Substrate: Dissolve the purified peptide in a suitable assay buffer. Measure the fluorescence emission spectrum at the appropriate excitation wavelength for the donor fluorophore. A low fluorescence intensity is expected due to quenching.
-
Enzymatic Cleavage: Add the target enzyme to the substrate solution.
-
Time-course Measurement: Monitor the increase in fluorescence intensity over time at the donor's emission maximum. This provides a measure of the rate of enzymatic cleavage.
-
Complete Cleavage: After the reaction has gone to completion, record the final fluorescence emission spectrum to determine the maximum signal.
Signaling Pathway and Assay Principle Visualization
The following diagrams illustrate the FRET mechanism and a typical enzymatic assay workflow.
Mechanism of a FRET-based fluorogenic peptide substrate.
References
A Comprehensive Technical Guide on the Structure-Activity Relationship of Coumarin-Based Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of coumarin-based substrates. Coumarins, a versatile class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document provides a detailed overview of how the chemical structure of coumarin derivatives influences their biological function, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Principles of Coumarin Structure-Activity Relationships
The biological activity of coumarin derivatives is intricately linked to the nature and position of substituents on the coumarin scaffold. Modifications at positions C3, C4, C6, and C7 are particularly influential in determining the pharmacological profile of these compounds.
-
Anticancer Activity: The anticancer effects of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways. For instance, the presence of a 3-phenyl substitution in coumarin derivatives has been shown to significantly enhance inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases and some cancers.[1] Furthermore, the introduction of different aryl hydrazide–hydrazones at the C7 position of 7-hydroxy-4-methylcoumarin has yielded compounds with potent cytotoxic activity against liver cancer cell lines (HepG2). Hydroxycoumarins can also exert their anticancer effects by generating reactive oxygen species within cancer cells, leading to oxidative stress and apoptosis.
-
Anti-inflammatory and Antioxidant Activity: Many coumarin derivatives exhibit potent anti-inflammatory and antioxidant properties.[2][3] These effects are often mediated through the modulation of signaling pathways such as the Nrf2/keap and NF-κB pathways.[2][3] For example, natural coumarins like esculetin and daphnetin are promising activators of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. The antioxidant capacity of coumarins is also influenced by the presence of hydroxyl groups, which can act as free radical scavengers.
-
Antibacterial and Antiviral Activity: The structural features of coumarins also play a critical role in their antimicrobial activities. For instance, the presence of a hydroxyl group at the C7 position and a phenyl chain at the C8 position are considered important for antibacterial effects. Synthetic coumarins have also been investigated as inhibitors of HIV-1, with their mechanism of action targeting different stages of the viral replication cycle.
Quantitative Data on Coumarin-Based Substrates
The following tables summarize the quantitative biological activity of various coumarin derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Coumarin-benzimidazole hybrid 26d | A549 (Lung carcinoma) | 0.28 ± 0.04 | |
| Coumarin-thiazole hybrid 52d | HT-29 (Colon carcinoma) | 0.25 ± 0.004 | |
| Coumarin-thiazole hybrid 52d | HCT-116 (Colon carcinoma) | 0.26 ± 0.016 | |
| 4-Fluoro benzamide derivative 14b | HepG2 (Liver carcinoma) | 2.62 | |
| 2,5-Difluoro benzamide derivative 14e | HepG2 (Liver carcinoma) | 4.85 | |
| 4-Fluoro benzamide derivative 14b | HeLa (Cervical carcinoma) | 0.39 | |
| 2,5-Difluoro benzamide derivative 14e | HeLa (Cervical carcinoma) | 0.75 |
Table 2: Enzyme Inhibitory Activity of Coumarin Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Coumarin derivative 27d | BRD4 | 99 | |
| Coumarin derivative 7 | GPCRs | 0.02 | |
| Coumarin derivative 23 | GPCRs | 0.76 | |
| Coumarin-based sulphonamide 6i | DPP-IV | 10,980 | |
| Coumarin-based sulphonamide 6j | DPP-IV | 10,140 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of coumarin-based substrates.
This protocol describes the Pechmann condensation reaction for the synthesis of 7-hydroxy-4-methylcoumarin.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Ice
-
Beakers, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 11 g of resorcinol in 13 g of ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid to the mixture with constant stirring.
-
After the addition of sulfuric acid, remove the ice bath and allow the reaction mixture to come to room temperature.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the hot reaction mixture into a beaker containing crushed ice.
-
A solid product will precipitate out. Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Coumarin-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of the coumarin compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Following the incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps to analyze the expression and phosphorylation of proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cell lysates from cells treated with coumarin compounds
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by coumarin-based substrates and a general experimental workflow.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of coumarin-based substrates.
Caption: Activation of the Nrf2 signaling pathway by coumarin derivatives to combat oxidative stress.
Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives, leading to anti-inflammatory effects.
Caption: Modulation of the PI3K/AKT signaling pathway by coumarin derivatives, impacting cell survival and proliferation.
References
The Pivotal Role of Proteases in Cellular Pathways: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases, also known as peptidases or proteinases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids, a process known as proteolysis.[1] This fundamental process is not merely degradative but represents a critical and irreversible post-translational modification that governs a vast array of cellular activities.[1] From the controlled demolition of cells during apoptosis to the regulation of immune responses and the remodeling of the extracellular matrix, proteases act as precise molecular scissors, initiating, and modulating key signaling cascades.[1][2] Dysregulation of proteolytic activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making proteases significant targets for therapeutic intervention.[1] This guide provides an in-depth exploration of the multifaceted roles of major protease families in essential cellular pathways, complete with quantitative data, detailed experimental protocols, and visual pathway representations.
Caspases: The Executioners of Apoptosis and Architects of Inflammation
Caspases are a family of cysteine-aspartic proteases that play central roles in programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade, ensuring tight regulation of their lethal potential.
Caspase Signaling Pathways in Apoptosis
Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases.
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors. This leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator procaspase-8.
-
Intrinsic Pathway: Triggered by cellular stress, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria. Cytosolic cytochrome c binds to the adaptor protein APAF-1, forming a complex called the apoptosome, which recruits and activates the initiator procaspase-9.
-
Common Pathway: Both initiator caspases, caspase-8 and caspase-9, cleave and activate the downstream effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins.
Role in Inflammation
Beyond apoptosis, certain caspases, notably caspase-1, -4, and -5 in humans, are key players in inflammation. They are activated within large cytosolic multiprotein complexes called inflammasomes. Activated caspase-1 is responsible for processing the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms. This process is a critical step in initiating the innate immune response.
Quantitative Analysis of Caspase Activity
The activity of caspases can be quantified by measuring the cleavage of specific substrates. A common method involves using a fluorogenic substrate, where cleavage releases a fluorescent molecule.
| Caspase | Optimal Recognition Sequence | Substrate Example | Application |
| Caspase-3 | DEVD | Ac-DEVD-AMC | Apoptosis detection |
| Caspase-7 | DEVD | Ac-DEVD-AMC | Apoptosis detection |
| Caspase-8 | (L/I)ETD | Ac-IETD-pNA | Extrinsic pathway analysis |
| Caspase-9 | LEHD | Ac-LEHD-AFC | Intrinsic pathway analysis |
| Caspase-1 | YVAD | Ac-YVAD-AMC | Inflammation studies |
| DEVD, (L/I)ETD, LEHD, YVAD represent the single-letter amino acid codes for the recognition sequence. Ac = Acetyl group; AMC, pNA, AFC = fluorogenic/chromogenic leaving groups. |
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
This protocol outlines a method for quantifying caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Caspase-3 substrate (Ac-DEVD-AMC), 10 mM stock in DMSO
-
Assay buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Sample Preparation: Induce apoptosis in cell culture using a desired stimulus. Prepare a negative control with untreated cells.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 20-30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
Assay Reaction: Dilute the cytosolic extracts to a final concentration of 1-2 mg/mL in assay buffer.
-
Pipette 50 µL of each diluted sample into the wells of a 96-well black plate.
-
Prepare the reaction mix by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in assay buffer.
-
Add 50 µL of the reaction mix to each well to initiate the reaction. Include a blank control with assay buffer only.
-
Measurement: Immediately measure the fluorescence in a plate reader at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 30 minutes) for 1-2 hours.
-
Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Normalize the activity to the protein concentration of the lysate (RFU/min/mg protein).
Matrix Metalloproteinases (MMPs): Remodelers of the Extracellular Matrix
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of extracellular matrix (ECM) components like collagen, elastin, and fibronectin. This remodeling is vital for physiological processes such as embryonic development, wound healing, and angiogenesis. However, their aberrant activity is implicated in diseases like cancer metastasis and arthritis.
MMPs in Cellular Invasion and Migration
During cancer metastasis, tumor cells must breach the basement membrane and invade surrounding tissues. MMPs, particularly the gelatinases (MMP-2 and MMP-9), are overexpressed in many tumors and play a critical role by degrading collagen IV, a major component of the basement membrane. This creates pathways for cancer cells to migrate and enter the bloodstream.
Regulation and Substrate Specificity
MMP activity is tightly controlled at multiple levels, including transcription, secretion of inactive pro-enzymes (pro-MMPs), activation of these zymogens, and inhibition by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).
| MMP Family | Key Members | Primary Substrates | Role in Disease |
| Collagenases | MMP-1, MMP-8, MMP-13 | Fibrillar collagens (I, II, III) | Arthritis, Cancer |
| Gelatinases | MMP-2, MMP-9 | Type IV collagen, Gelatin, Elastin | Cancer metastasis, Atherosclerosis |
| Stromelysins | MMP-3, MMP-10, MMP-11 | Proteoglycans, Fibronectin, Laminin | Inflammation, Wound healing |
| Matrilysins | MMP-7, MMP-26 | Non-matrix proteins, Pro-cytokines | Tumor progression |
| Membrane-Type (MT-MMPs) | MT1-MMP to MT6-MMP | Pro-MMP-2, various ECM proteins | Angiogenesis, Invasion |
Experimental Protocol: Gelatin Zymography for MMP Activity
Gelatin zymography is a common technique to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
MMP Renaturing Buffer (e.g., 2.5% Triton X-100)
-
MMP Development Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (methanol:acetic acid:water)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Avoid boiling or using reducing agents in the sample buffer.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run SDS-PAGE under non-reducing conditions at 4°C.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Renaturing Buffer at room temperature with gentle agitation. This removes SDS and allows MMPs to renature.
-
Development: Incubate the gel in Development Buffer overnight (16-24 hours) at 37°C. The activated MMPs will digest the gelatin in their vicinity.
-
Staining: Stain the gel with Coomassie Blue staining solution for 30-60 minutes.
-
Destaining: Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation, indicating the presence and activity of MMPs. The molecular weight can be used to identify specific MMPs (Pro-MMP-9 ~92 kDa, Pro-MMP-2 ~72 kDa).
Cathepsins and the Ubiquitin-Proteasome System: Intracellular Proteolysis
While caspases and MMPs operate in specific cascades, other proteolytic systems like lysosomal cathepsins and the ubiquitin-proteasome system (UPS) are responsible for bulk protein turnover and specific regulatory events inside the cell.
Cathepsins in Immunity and Beyond
Cathepsins are a diverse group of proteases, primarily found in lysosomes, that are crucial for protein degradation and turnover. They play a significant role in the immune system, particularly in antigen processing and presentation. Within antigen-presenting cells (APCs), cathepsins degrade foreign proteins into peptides that can be loaded onto MHC class II molecules for presentation to T-helper cells, a key step in initiating the adaptive immune response. Certain cathepsins can also be released from the lysosome into the cytosol to participate in apoptosis signaling.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for selective degradation of intracellular proteins, regulating processes like the cell cycle, signal transduction, and quality control of misfolded proteins. Proteins targeted for degradation are tagged with a chain of ubiquitin molecules. This polyubiquitin chain is recognized by the 26S proteasome, a large multi-catalytic protease complex, which unfolds and degrades the tagged protein.
Experimental Protocol: General Protease Activity Assay (Casein-based)
This protocol provides a general method for measuring total protease activity in a sample, often used for quality control or initial screening. It uses casein as a broad-spectrum substrate.
Materials:
-
Casein solution (e.g., 0.65% w/v in buffer, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 5-10%)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: For each sample, prepare a test tube and a blank tube. Add 2.5 mL of the casein solution to each tube.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Enzyme Reaction: Add 0.5 mL of your protease-containing sample to the "test" tube. Add 0.5 mL of buffer to the "blank" tube.
-
Incubate both tubes at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding 2.5 mL of TCA solution to all tubes. This will precipitate the undigested casein.
-
Incubate at 37°C for another 20-30 minutes to ensure complete precipitation.
-
Separation: Centrifuge or filter the samples to remove the precipitated protein.
-
Quantification: Collect the supernatant, which contains the soluble peptides (including liberated tyrosine).
-
To a portion of the supernatant, add Folin-Ciocalteu reagent. The reagent reacts with tyrosine and tryptophan residues to produce a blue color.
-
Measurement: Measure the absorbance of the blue color at ~660 nm using a spectrophotometer.
-
Calculation: Compare the absorbance of your sample to a standard curve prepared with known concentrations of tyrosine to quantify the amount of liberated peptides, which is proportional to the protease activity.
Conclusion
Proteases are indispensable regulators of cellular life, acting as signaling molecules that control a vast network of biological processes through irreversible proteolytic cleavage. The intricate signaling cascades of caspases in apoptosis, the ECM-remodeling functions of MMPs in cell migration, and the housekeeping and immune-modulatory roles of cathepsins and the proteasome highlight their profound importance. Understanding these pathways at a technical level is paramount for researchers in basic science and is a cornerstone of modern drug development, offering numerous targets for therapeutic strategies aimed at correcting the pathological dysregulation of proteolytic systems.
References
Methodological & Application
Application Notes and Protocols for the Suc-Leu-Tyr-AMC Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Succinyl-Leucine-Tyrosine-7-Amino-4-Methylcoumarin (Suc-Leu-Tyr-AMC) assay is a robust and sensitive fluorometric method for quantifying the enzymatic activity of chymotrypsin and chymotrypsin-like proteases. This assay is predicated on the enzymatic cleavage of the synthetic peptide substrate, this compound, which results in the release of the highly fluorescent molecule 7-Amino-4-Methylcoumarin (AMC). The fluorescence intensity is directly proportional to the enzymatic activity, making this assay an invaluable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) in drug discovery.
Chymotrypsin (EC 3.4.21.1) is a serine protease that plays a crucial role in digestion by hydrolyzing proteins in the small intestine. It exhibits a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Beyond its digestive function, chymotrypsin is also implicated in cellular signaling pathways, notably through the activation of Protease-Activated Receptors (PARs).
Principle of the Assay
The this compound assay relies on a straightforward enzymatic reaction. The non-fluorescent substrate, this compound, is specifically recognized and cleaved by chymotrypsin after the tyrosine residue. This cleavage liberates the fluorophore AMC. When excited by light at a wavelength of approximately 360-380 nm, free AMC emits a strong fluorescent signal at 440-460 nm. The rate of this increase in fluorescence is a direct measure of the chymotrypsin activity.
Caption: Enzymatic cleavage of this compound and detection of fluorescence.
Application in Signaling Pathway Analysis
Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). The activation of PAR2 by chymotrypsin initiates a signaling cascade that is crucial in various physiological processes, including inflammation and gut homeostasis.[1][2] The this compound assay can be employed to study the enzymatic activity of chymotrypsin in the context of this signaling pathway and to screen for inhibitors that may modulate it.
Upon cleavage of its N-terminal domain by chymotrypsin, PAR2 undergoes a conformational change that allows it to couple with and activate the Gq alpha subunit of heterotrimeric G proteins. Activated Gq stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and this increase in cytosolic calcium, along with DAG, activates downstream effectors, including the Extracellular signal-regulated kinase (ERK1/2) pathway.
Caption: Chymotrypsin activation of PAR2 and downstream signaling.
Data Presentation
Quantitative data from the this compound assay are crucial for characterizing enzyme kinetics and inhibitor potency. Below are representative data tables.
Table 1: Michaelis-Menten Kinetic Parameters for α-Chymotrypsin
Note: Data for the closely related substrate Suc-Ala-Ala-Pro-Phe-AMC is provided as a representative example due to the limited availability of published kinetic data for this compound.
| Parameter | Value | Units |
| K_m | 15 | µM |
| k_cat | 1.5 | s⁻¹ |
| k_cat/K_m | 1.0 x 10⁵ | M⁻¹s⁻¹ |
Table 2: IC₅₀ Values of Common Chymotrypsin Inhibitors
Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration.
| Inhibitor | IC₅₀ |
| Chymostatin | ~15 nM |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | ~50 nM |
| PMSF (Phenylmethylsulfonyl fluoride) | ~200 µM |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129).
-
Substrate: this compound (e.g., Cayman Chemical 14931).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
-
Substrate Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Enzyme Diluent: 1 mM HCl with 2 mM CaCl₂.
-
Inhibitors (optional): Chymostatin, TPCK, PMSF for control experiments.
-
Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Plate Reader: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add NaCl to 100 mM and CaCl₂ to 10 mM. Filter sterilize and store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Enzyme Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in cold 1 mM HCl with 2 mM CaCl₂. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute to the desired concentration (e.g., 1-10 µg/mL) using the cold enzyme diluent.
-
Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer. For kinetic studies, a range of concentrations bracketing the K_m should be prepared.
Assay Procedure
The following workflow details the steps for conducting the chymotrypsin activity assay.
References
Application Notes and Protocols for Chymotrypsin Activity Assay Using Suc-Leu-Tyr-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine endopeptidase, plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The accurate measurement of chymotrypsin activity is vital in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for chymotrypsin activity using the synthetic substrate N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC).
The assay principle is based on the enzymatic cleavage of the amide bond between the tyrosine residue and the fluorescent group, 7-amido-4-methylcoumarin (AMC), by chymotrypsin. The free AMC product is highly fluorescent, with excitation and emission maxima at approximately 360 nm and 460 nm, respectively, whereas the intact substrate is non-fluorescent. The rate of increase in fluorescence is directly proportional to the chymotrypsin activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the chymotrypsin activity assay using this compound. It is important to note that specific kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. The kinetic constants provided below are for lobster chymotrypsin with the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPNA) and should be considered as an estimation.[1]
| Parameter | Value | Notes |
| Substrate | This compound | Fluorogenic substrate for chymotrypsin and other chymotrypsin-like proteases. |
| Enzyme | Chymotrypsin | |
| Michaelis Constant (Km) | ~1.33 mM[1] | Note: This value is for lobster chymotrypsin with SAPNA substrate and serves as an estimate. |
| Catalytic Constant (kcat) | ~31.46 s-1[1] | Note: This value is for lobster chymotrypsin with SAPNA substrate and serves as an estimate. |
| Optimal pH | 7.0 - 8.0[1] | The optimal pH can be dependent on the specific chymotrypsin and buffer system used. |
| Optimal Temperature | 55 °C[1] | Enzyme stability should be considered at higher temperatures. |
| Excitation Wavelength (λex) | 360 nm | |
| Emission Wavelength (λem) | 460 nm | |
| Recommended Substrate Concentration | 20 - 200 µM | Should be optimized for the specific assay conditions and enzyme concentration. |
Experimental Protocols
Reagent Preparation
3.1.1. Assay Buffer (50 mM Tris-HCl, 100 mM CaCl2, pH 7.8)
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 14.7 g of calcium chloride dihydrate.
-
Adjust the pH to 7.8 at room temperature using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
3.1.2. This compound Stock Solution (10 mM)
-
The molecular weight of this compound is 551.6 g/mol .
-
Dissolve 5.52 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store the stock solution in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.
3.1.3. Chymotrypsin Stock Solution
-
Prepare a stock solution of chymotrypsin (e.g., from bovine pancreas) in 1 mM HCl with 2 mM CaCl2 to the desired concentration (e.g., 1 mg/mL).
-
Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, prepare fresh dilutions of the enzyme in cold Assay Buffer to the required working concentration. Keep the enzyme on ice.
3.1.4. AMC Standard Stock Solution (1 mM)
-
The molecular weight of 7-amino-4-methylcoumarin (AMC) is 175.19 g/mol .
-
Dissolve 1.75 mg of AMC in 10 mL of DMSO to make a 1 mM stock solution.
-
Store in light-protected aliquots at -20°C.
Assay Procedure
This protocol is designed for a 96-well plate format, allowing for multiple samples and controls to be run simultaneously. A kinetic reading mode on a fluorescence plate reader is recommended.
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 7.5, 10 µM).
-
Add 100 µL of each standard dilution to separate wells of a black 96-well plate.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the chymotrypsin working solution to the sample wells.
-
For a negative control, add 25 µL of Assay Buffer to the "no enzyme" wells.
-
For a substrate blank, add 75 µL of Assay Buffer to the "blank" wells.
-
-
Prepare Substrate Working Solution:
-
Dilute the 10 mM this compound stock solution in Assay Buffer to a 4X working concentration (e.g., for a final concentration of 50 µM, prepare a 200 µM working solution).
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C or 55°C) for 5 minutes.
-
Start the kinetic read on the fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm). Set the reading interval (e.g., every 60 seconds) and total read time (e.g., 15-30 minutes).
-
Add 25 µL of the 4X substrate working solution to all wells except the blank wells. For the blank wells, add 25 µL of Assay Buffer.
-
Mix the contents of the wells gently (e.g., by orbital shaking in the plate reader).
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from all standard and sample wells.
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (fluorescence units per µM of AMC).
-
Calculate the Rate of Reaction: For each chymotrypsin-containing well, determine the initial rate of the reaction (V0) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δt).
-
Convert Fluorescence Rate to Molar Rate: Use the slope from the AMC standard curve to convert the rate of change in fluorescence to the rate of AMC production in µM/min.
Rate (µM/min) = (ΔRFU/Δt) / (Slope of AMC standard curve)
-
Calculate Chymotrypsin Activity: The specific activity of the enzyme can be expressed in units per milligram (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
Activity (U/mL) = (Rate (µmol/L/min) x Total Assay Volume (L)) / 1000
Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)]
Visualizations
Enzymatic Reaction of this compound Cleavage
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: A generalized workflow for the chymotrypsin activity assay.
References
Application Notes and Protocols for Calpain Activity Assay Using Suc-Leu-Tyr-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring calpain activity in various biological samples using the fluorogenic substrate Suc-Leu-Tyr-AMC (Succinyl-Leucine-Tyrosine-7-Amino-4-methylcoumarin). This assay is a valuable tool for studying the enzymatic activity of calpains, screening for potential inhibitors, and investigating the role of calpains in physiological and pathological processes.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a wide range of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of calpain activity has been implicated in various diseases, such as neurodegenerative disorders, muscular dystrophy, and cancer.[1][3] The Calpain Activity Assay using this compound provides a sensitive and straightforward method for quantifying calpain activity.
The assay is based on the proteolytic cleavage of the this compound substrate by active calpains. This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety. The fluorescence intensity of the liberated AMC, measured at an excitation/emission wavelength of approximately 360-380 nm/440-460 nm, is directly proportional to the calpain activity in the sample.
Principle of the Assay
The fundamental principle of this fluorometric assay lies in the enzymatic action of calpain on a specific peptide substrate linked to a fluorescent reporter molecule.
Caption: Principle of the fluorometric calpain activity assay.
Materials and Reagents
Reagents
-
This compound substrate: Store at -20°C, protected from light.
-
Purified active calpain-1 or calpain-2: For use as a positive control. Store at -80°C.
-
Calpain Inhibitor (e.g., Calpeptin, Z-LLY-FMK): For use as a negative control.
-
Assay Buffer: See preparation details below.
-
Cell Lysis/Extraction Buffer: A buffer that effectively lyses cells while preserving calpain activity.
-
Bovine Serum Albumin (BSA): For protein quantification standard.
-
Bradford Reagent or other protein assay reagent.
Equipment
-
Fluorometric microplate reader with filters for Ex/Em = 360-380/440-460 nm.
-
Black, flat-bottom 96-well microplates.
-
Incubator capable of maintaining 37°C.
-
Microcentrifuge.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Experimental Protocols
Reagent Preparation
4.1.1. Assay Buffer
A common assay buffer formulation is a Tris-HCl or HEPES-based buffer supplemented with calcium and a reducing agent.
| Component | Final Concentration | Example for 10 mL |
| Imidazole-HCl, pH 7.3 | 60 mM | 600 µL of 1 M stock |
| CaCl₂ | 5 mM | 50 µL of 1 M stock |
| L-Cysteine | 5 mM | 50 µL of 1 M stock |
| β-mercaptoethanol | 2.5 mM | 1.75 µL of 14.3 M stock |
| OR | ||
| HEPES, pH 7.4 | 10 mM | 100 µL of 1 M stock |
| Triton X-100 | 1% (v/v) | 100 µL of 10% stock |
| CaCl₂ | 100 µM | 1 µL of 1 M stock |
Note: The optimal buffer composition may vary depending on the specific calpain isoform and sample type. It is advisable to optimize these conditions for your experimental system.
4.1.2. This compound Substrate Stock Solution
Dissolve this compound in DMSO to prepare a stock solution of 10-50 mM. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
4.1.3. Working Substrate Solution
Dilute the this compound stock solution in the appropriate assay buffer to the desired final working concentration (typically 20-200 µM). Prepare this solution fresh on the day of the experiment and protect it from light.
Sample Preparation (Cell Lysates)
-
Culture cells to the desired density and apply experimental treatments.
-
Harvest cells (e.g., by trypsinization or scraping) and wash with ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 100-200 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 15-20 minutes with gentle vortexing every 5 minutes.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample.
-
Determine the protein concentration of the lysate using a Bradford assay or a similar method. It is recommended to dilute the lysate at least 1:10 before the protein assay due to interfering substances in the extraction buffer.
Assay Procedure
The following protocol is for a 96-well plate format.
Caption: General workflow for the calpain activity assay.
-
Prepare the Microplate:
-
Add 50-85 µL of your sample (cell lysate, typically 50-200 µg of protein) to the wells of a black 96-well plate.
-
Positive Control: In a separate well, add 1-2 µL of purified active calpain in 85 µL of Extraction Buffer.
-
Negative Control (Inhibitor): To a well containing your sample, add a calpain inhibitor (e.g., 1 µL of Calpain Inhibitor Z-LLY-FMK) and incubate for 5-10 minutes before adding the substrate.
-
Blank: Add the same volume of Extraction Buffer without any sample to a well to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5-10 µL of the working substrate solution to all wells to start the reaction. The final volume in each well should be approximately 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically and should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360-400 nm and an emission wavelength of 440-505 nm.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Typical Range | Source/Reference |
| Substrate (this compound) | ||
| Stock Concentration | 10-50 mM in DMSO | General Practice |
| Working Concentration | 20-200 µM | |
| Enzyme/Sample | ||
| Purified Calpain (Positive Control) | 1-5 µg | |
| Cell Lysate Protein | 50-200 µ g/well | |
| Assay Conditions | ||
| Incubation Temperature | 25°C - 37°C | |
| Incubation Time | 15 - 120 minutes | |
| pH | 7.3 - 7.4 | |
| Instrumentation | ||
| Excitation Wavelength | 360 - 400 nm | |
| Emission Wavelength | 440 - 505 nm |
Data Calculation
-
Subtract Background: Subtract the fluorescence reading of the blank from all sample and control readings.
-
Calculate Calpain Activity: The change in calpain activity can be expressed as the fold change in Relative Fluorescence Units (RFU) compared to an untreated control.
-
Fold Change = (RFU of Treated Sample) / (RFU of Untreated Control)
-
-
Specific Activity: Alternatively, activity can be normalized to the amount of protein in each sample and expressed as RFU per milligram of protein.
Calpain Signaling Pathway
Calpains are key players in numerous signaling pathways. Their activation is primarily triggered by an increase in intracellular calcium levels, which can result from various stimuli. Once activated, calpains cleave a wide array of substrate proteins, modulating their function and impacting downstream cellular processes.
Caption: Simplified overview of the calpain signaling pathway.
This diagram illustrates that an increase in intracellular calcium from either extracellular influx or release from internal stores like the endoplasmic reticulum leads to the activation of calpains. Activated calpains then cleave various substrates, influencing critical cellular functions such as cytoskeletal dynamics, apoptosis, and signal transduction.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution and protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of calpain and samples. Use a fresh positive control. |
| Insufficient calcium | Check the concentration of CaCl₂ in the assay buffer. | |
| Presence of inhibitors in the sample | Consider sample purification steps to remove potential inhibitors. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Ensure the incubator maintains a stable temperature. | |
| Edge effects in the plate | Avoid using the outer wells of the microplate if edge effects are suspected. |
These application notes and protocols provide a comprehensive guide for the successful implementation of the calpain activity assay using this compound. For optimal results, it is recommended to perform pilot experiments to determine the ideal conditions for your specific samples and experimental setup.
References
Measuring Proteasome Activity in Cell Lysates: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis.[1][2][3] This system is essential for the removal of misfolded or damaged proteins and the regulation of key cellular processes such as cell cycle progression, signal transduction, and apoptosis.[2][4] The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex responsible for degrading proteins that have been tagged with a polyubiquitin chain. Given its critical functions, dysregulation of proteasome activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an important target for drug discovery and development.
This application note provides a detailed protocol for measuring the catalytic activity of the proteasome in cell lysates using fluorogenic peptide substrates. These substrates are designed to be specific for the three distinct peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide-hydrolyzing or PGPH) activity. Cleavage of these substrates by the proteasome releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), allowing for a quantitative measurement of proteasome activity.
Principle of the Assay
The assay is based on the detection of a fluorescent signal generated by the enzymatic activity of the proteasome on a specific substrate. Short peptide sequences are conjugated to a fluorophore, AMC, which is quenched in its conjugated form. Upon cleavage by the active proteasome, the free AMC fluoresces, and the intensity of this fluorescence is directly proportional to the proteasome's activity. By using peptide sequences that are preferentially cleaved by each of the three catalytic subunits, the different activities of the proteasome can be individually assessed.
Data Presentation
The following table summarizes the key quantitative data for the proteasome activity assay.
| Proteasome Activity | Specific Substrate | Abbreviation | Excitation (nm) | Emission (nm) |
| Chymotrypsin-like | Succinyl-Leu-Leu-Val-Tyr-AMC | Suc-LLVY-AMC | 360-380 | 460 |
| Trypsin-like | Z-Ala-Arg-Arg-AMC | Z-ARR-AMC | 360-380 | 430-460 |
| Caspase-like / PGPH | Z-Leu-Leu-Glu-AMC | Z-LLE-AMC | 380 | 460 |
Experimental Protocols
A. Materials and Reagents
-
Cells of interest grown in appropriate culture vessels.
-
Phosphate-Buffered Saline (PBS): ice-cold, without Ca²⁺ and Mg²⁺.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. For enhanced recovery of the 26S proteasome, 2 mM ATP can be added. Store at 4°C.
-
Protease Inhibitor Cocktail: (Optional, to inhibit non-proteasomal proteases).
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity).
-
Z-ARR-AMC (for trypsin-like activity).
-
Z-LLE-AMC (for caspase-like/PGPH activity).
-
Prepare 10 mM stock solutions in DMSO and store at -20°C, protected from light.
-
-
Proteasome Inhibitor (Control): MG132 or Lactacystin. Prepare a 10 mM stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl.
-
Protein Quantification Assay Kit: (e.g., BCA or Coomassie Protein Assay).
-
Black, flat-bottom 96-well plates: for fluorescence measurements.
-
Fluorescent plate reader: capable of excitation at 360-380 nm and emission at 430-460 nm.
B. Cell Lysate Preparation
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 400 µl for a 60 mm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis, sonicate the sample on ice for 10 seconds.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -80°C for later use.
-
Determine the protein concentration of the cell lysate using a standard protein quantification assay.
C. Proteasome Activity Assay
-
Prepare the Assay Reaction Mix by diluting the fluorogenic substrate to a final concentration of 100 µM in the Assay Buffer. Prepare enough mix for all samples, blanks, and controls.
-
Sample Wells: Add 50 µl of cell lysate to each well of a black 96-well plate.
-
Inhibitor Control Wells: To a separate set of wells, add 50 µl of cell lysate and the proteasome inhibitor (e.g., MG132) to a final concentration of 20 µM. Incubate for 15 minutes at room temperature.
-
Blank Wells: Add 50 µl of Lysis Buffer without cell lysate to at least two wells to determine the background fluorescence.
-
Initiate the reaction by adding 200 µl of the Assay Reaction Mix to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and protein concentration and should be determined empirically.
-
Measure the fluorescence intensity using a fluorescent plate reader with excitation at 360-380 nm and emission at 430-460 nm.
D. Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
The specific proteasome activity is the difference in fluorescence between the sample wells and the inhibitor control wells.
-
Normalize the specific proteasome activity to the protein concentration of the cell lysate. The results can be expressed as Relative Fluorescence Units (RFU) per microgram of protein.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway.
Caption: Experimental workflow for measuring proteasome activity.
Caption: Proteasome-mediated cleavage of a fluorogenic substrate.
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20S Proteasome Activity Assay, for cancer and apoptosis studies Sigma-Aldrich [sigmaaldrich.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorogenic Substrate Suc-Leu-Tyr-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) is a fluorogenic substrate used to measure the chymotrypsin-like peptidase activity of various proteases.[1][2] This substrate is particularly useful for assaying the 20S proteasome, as well as other proteases such as calpain and papain.[1][2] The principle of the assay is based on the enzymatic cleavage of the amide bond between the tyrosine residue and the 7-amino-4-methylcoumarin (AMC) moiety. Upon cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence. This application note provides detailed protocols for the use of this compound in enzymatic assays, including data presentation and visualization of the experimental workflow and a relevant biological pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and the closely related substrate, Suc-Leu-Leu-Val-Tyr-AMC, which is also used for measuring chymotrypsin-like activity.
| Parameter | This compound | Suc-Leu-Leu-Val-Tyr-AMC |
| Molecular Formula | C₂₉H₃₃N₃O₈[2] | C₄₀H₅₃N₅O₁₀ |
| Molecular Weight | 551.6 g/mol | 763.9 g/mol |
| Excitation Wavelength (λex) | 360 nm | 353 - 380 nm |
| Emission Wavelength (λem) | 460 nm | 442 - 460 nm |
| Typical Working Concentration | 10 - 100 µM | 50 - 200 µM |
| Solubility | Soluble in DMSO or methanol | Soluble in DMSO |
Principle of Detection
The enzymatic cleavage of this compound by a protease with chymotrypsin-like activity liberates the fluorescent AMC molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurement.
References
Application Notes and Protocols for the Use of Suc-Leu-Tyr-AMC in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl-L-leucyl-L-tyrosyl-7-amino-4-methylcoumarin (Suc-Leu-Tyr-AMC) is a fluorogenic substrate used to measure the activity of chymotrypsin and chymotrypsin-like proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between the tyrosine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC exhibits a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity. This substrate is valuable for studying enzyme kinetics, screening for inhibitors, and determining protease activity in biological samples. A closely related and frequently used substrate for measuring the chymotrypsin-like activity of the proteasome is Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the peptide-AMC bond, which releases the fluorophore. The rate of this reaction is proportional to the enzyme activity under appropriate conditions (i.e., substrate is not limiting). The fluorescence of the liberated AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths in the range of 440-460 nm.
Determining the Optimal Substrate Concentration
The optimal concentration of this compound is dependent on the specific enzyme being assayed and the goals of the experiment. For routine enzyme activity measurements and inhibitor screening, a substrate concentration at or above the Michaelis-Menten constant (K_m) is generally used to ensure that the reaction rate is proportional to the enzyme concentration. For detailed kinetic studies to determine the K_m value, a range of substrate concentrations, both below and above the estimated K_m, should be used.
Quantitative Data Summary
The following tables provide a summary of recommended working concentrations and kinetic parameters for this compound and related substrates with various enzymes.
Table 1: Recommended Working Concentrations of Fluorogenic Substrates
| Substrate | Target Enzyme(s) | Typical Working Concentration (µM) | Reference(s) |
| This compound | 20S Proteasome, Calpain, Papain | 10 - 100 | [1] |
| Suc-Leu-Leu-Val-Tyr-AMC | 20S/26S Proteasome (Chymotrypsin-like activity), Calpains | 20 - 200 | [2][3] |
Table 2: Kinetic Parameters (K_m) for Chymotrypsin-like Proteases with Fluorogenic Substrates
| Enzyme | Substrate | K_m Value | Notes |
| Chymotrypsin | Glt-Phe-AMQ | 0.5 mM | A structurally similar substrate to this compound.[4] |
| Chymotrypsin | Unspecified Fluorogenic Substrate | 15 µM | The specific substrate was not detailed in the reference.[5] |
Experimental Protocols
Protocol 1: General Assay for Chymotrypsin-like Activity
This protocol provides a general procedure for measuring the activity of a purified chymotrypsin-like protease or for determining activity in a biological sample.
Materials:
-
Chymotrypsin or other chymotrypsin-like protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the sample wells. For a negative control, add 25 µL of assay buffer to the blank wells.
-
If screening for inhibitors, add the inhibitor compound to the desired final concentration and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer. The final concentration should be in the range of 10-100 µM.
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V_o) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank (no enzyme) from the rates of the samples to correct for background fluorescence and substrate auto-hydrolysis.
-
For inhibitor studies, calculate the percent inhibition relative to a control with no inhibitor.
-
Protocol 2: Measurement of Proteasome Chymotrypsin-like Activity in Cell Lysates
This protocol is adapted for measuring the chymotrypsin-like activity of the 26S proteasome in cell lysates.
Materials:
-
Cell lysate
-
Suc-Leu-Leu-Val-Tyr-AMC (commonly used for proteasome assays)
-
26S Proteasome Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP)
-
Proteasome inhibitor (e.g., MG132) for specificity control
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate and Inhibitor Preparation: Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM). Prepare a stock solution of a specific proteasome inhibitor like MG132 in DMSO.
-
Lysate Preparation: Prepare cell lysates using a suitable lysis buffer that maintains proteasome integrity. Determine the protein concentration of the lysate.
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate (e.g., 20-50 µg of total protein) to each well.
-
For specificity control, pre-incubate a set of samples with a proteasome inhibitor (e.g., 20 µM MG132) for at least 10 minutes at 37°C.
-
Bring the volume in each well to 50 µL with 26S Proteasome Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of Suc-LLVY-AMC in the assay buffer to a final concentration of 100-200 µM.
-
Add 50 µL of the 2X substrate solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurement of fluorescence at an excitation wavelength of 380-390 nm and an emission wavelength of 460 nm at 37°C. Record data at regular intervals for at least 60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the curve.
-
The specific proteasome activity is the difference between the rate in the absence and presence of the proteasome inhibitor.
-
Signaling Pathways and Experimental Workflow Diagrams
Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. Proteins targeted for degradation are tagged with a polyubiquitin chain by a three-enzyme cascade (E1, E2, and E3). The 26S proteasome recognizes and degrades these polyubiquitinated proteins.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Chymotrypsin Signaling in the Intestine
Chymotrypsin, a digestive enzyme, can also act as a signaling molecule in the gut by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells. This can trigger downstream signaling cascades, such as the ERK1/2 pathway, influencing cellular responses.
Caption: Chymotrypsin signaling via Protease-Activated Receptor 2 (PAR2).
General Experimental Workflow for Fluorometric Enzyme Assays
The following diagram outlines the typical workflow for conducting a fluorometric enzyme assay using a substrate like this compound.
Caption: General workflow for a fluorometric enzyme assay.
References
Application Notes and Protocols for Suc-Leu-Tyr-AMC in Chymotrypsin-Like Protease Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the composition of assay buffers and detailed protocols for the use of the fluorogenic substrate N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC). This substrate is widely employed for the sensitive detection of chymotrypsin-like protease activity, which plays a crucial role in various physiological and pathological processes.
I. Introduction to this compound
This compound is a synthetic peptide substrate that, upon cleavage by enzymes with chymotrypsin-like specificity, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of free AMC can be monitored kinetically, providing a direct measure of enzymatic activity. The excitation and emission maxima for AMC are typically in the range of 360-380 nm and 460 nm, respectively[1][2][3]. This substrate is valuable for studying various enzymes, including chymotrypsin, the 20S proteasome, and calpains[2].
II. Optimal Assay Buffer Composition
The composition of the assay buffer is critical for ensuring optimal enzyme activity, stability, and the reliability of kinetic measurements. The ideal buffer maintains a stable pH and contains necessary co-factors and additives while minimizing interference with the enzymatic reaction or fluorescence detection.
Key Buffer Components and Their Roles:
-
Buffering Agent: Tris-HCl and HEPES are the most commonly used buffering agents for chymotrypsin-like protease assays, maintaining a stable pH in the optimal range for enzyme activity, which is typically between 7.1 and 8.0.
-
pH: The optimal pH for chymotrypsin activity is generally between 7.5 and 9.0. For proteasomal chymotrypsin-like activity, a pH of around 7.1 to 7.5 is often employed. It is crucial to determine the optimal pH for the specific enzyme under investigation.
-
Salts (e.g., NaCl, KCl): The ionic strength of the buffer can influence enzyme activity. While some protocols include salts like NaCl and KCl, it's important to note that high salt concentrations can be inhibitory to some proteases.
-
Divalent Cations (e.g., CaCl₂, MgCl₂): Calcium ions (Ca²⁺) are known to stabilize chymotrypsin and can enhance its catalytic activity. Magnesium ions (Mg²⁺) are often included in buffers for proteasome activity assays.
-
Reducing Agents (e.g., β-mercaptoethanol, DTT): For cysteine proteases like calpains, or to maintain a reducing environment for certain enzymes, a reducing agent such as β-mercaptoethanol (β-ME) or dithiothreitol (DTT) is often included in the assay buffer. These agents help prevent the oxidation of cysteine residues in the enzyme's active site.
-
Solvent for Substrate: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution before being diluted into the aqueous assay buffer. It is important to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid enzyme inhibition.
Recommended Assay Buffer Formulations:
The following table summarizes various assay buffer compositions reported in the literature for assays using this compound and related substrates.
| Buffer Component | Concentration | Typical Application/Enzyme | Reference |
| Buffer A | |||
| Tris-HCl (pH 7.1 @ 37°C) | 20 mM | 20S Proteasome | |
| NaCl | 50 mM | ||
| β-mercaptoethanol | 2 mM | ||
| Buffer B | |||
| Sodium HEPES (pH 7.4) | 25 mM | Calpain in cell-based assays | |
| NaCl | 115 mM | ||
| KH₂PO₄ | 1 mM | ||
| KCl | 5 mM | ||
| CaCl₂ | 2 mM | ||
| MgSO₄ | 1.2 mM | ||
| Buffer C | |||
| Tris-HCl (pH 7.8) | 80 mM | α-Chymotrypsin | |
| CaCl₂ | 100 mM | ||
| Buffer D | |||
| Imidazole-HCl (pH 7.3) | 60 mM | Calpain | |
| CaCl₂ | 5 mM | ||
| Cysteine | 5 mM | ||
| β-mercaptoethanol | 2.5 mM |
III. Experimental Protocols
A. Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer based on the target enzyme (see table above). Filter the buffer through a 0.22 µm filter and store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. For example, dissolve 5.52 mg of this compound (MW = 551.6 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable storage buffer. Immediately before the assay, dilute the enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically.
-
Inhibitor Solution (Optional): For inhibitor screening or to determine specific enzyme activity, prepare a stock solution of a suitable inhibitor (e.g., chymostatin for chymotrypsin, MG132 for proteasome) in DMSO.
B. 96-Well Plate Fluorometric Assay Protocol
This protocol is designed for a total reaction volume of 100 µL per well in a 96-well black microplate.
-
Prepare Reaction Plate:
-
Blank wells: Add 100 µL of assay buffer.
-
Negative Control wells (optional): Add 50 µL of assay buffer and the appropriate volume of inhibitor solution.
-
Sample wells: Add 50 µL of the diluted enzyme solution to each well.
-
Positive Control wells (optional): Add 50 µL of a known active enzyme solution.
-
-
Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed (to assay temperature) assay buffer to a 2X final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution). A typical final concentration of this compound is in the range of 10-100 µM.
-
Initiate the Reaction: Add 50 µL of the 2X substrate working solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
IV. Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a chymotrypsin-like protease.
Experimental Workflow for Chymotrypsin-Like Activity Assay
Caption: A generalized workflow for a fluorometric chymotrypsin-like activity assay.
V. Troubleshooting and Considerations
-
High Background Fluorescence: This may be due to substrate degradation. Ensure the substrate stock solution is stored properly and protected from light. Prepare the substrate working solution fresh before each experiment.
-
Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Optimize the enzyme concentration and ensure proper storage and handling. The assay buffer composition may also need optimization for the specific enzyme.
-
Non-linear Reaction Rate: This could be due to substrate depletion, enzyme instability, or product inhibition. Use a lower enzyme concentration or a shorter measurement time.
-
Inhibitor Specificity: When using inhibitors to measure the activity of a specific protease in a complex sample (e.g., cell lysate), it is important to use a highly specific inhibitor and appropriate controls to account for the activity of other proteases that may also cleave this compound.
By following these application notes and protocols, researchers can reliably and accurately measure chymotrypsin-like protease activity using the fluorogenic substrate this compound.
References
Application Notes and Protocols for High-Throughput Screening with Suc-Leu-Tyr-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Leu-Tyr-AMC (N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin) is a fluorogenic substrate widely employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of proteases with chymotrypsin-like activity. The primary targets for assays utilizing this substrate are the 20S proteasome and calpains, both of which play critical roles in cellular protein degradation and signaling pathways. Dysregulation of these proteases is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.
The assay principle is based on the enzymatic cleavage of the amide bond between the tyrosine residue of the peptide and the fluorescent 7-amido-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target protease, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be measured. This signal is directly proportional to the enzymatic activity, allowing for the quantitative assessment of protease inhibition by test compounds.
Key Features of this compound:
-
Fluorogenic Detection: Offers high sensitivity and a broad dynamic range suitable for HTS.
-
Specificity: Primarily cleaved by proteases with chymotrypsin-like activity.
-
Solubility: Readily soluble in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries.
-
Compatibility: Suitable for use in automated, multi-well plate-based screening formats.
This document provides detailed protocols for performing HTS assays with this compound, guidelines for data analysis, and representative data for assay validation and inhibitor potency determination.
Signaling Pathways
The proteases most commonly assayed with this compound, the proteasome and calpains, are central to distinct but interconnected cellular signaling pathways.
The Ubiquitin-Proteasome System (UPS)
The 26S proteasome is the primary machinery for targeted protein degradation in eukaryotic cells.[1] Proteins destined for degradation are typically tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases).[2] The 26S proteasome recognizes and degrades these ubiquitinated proteins, playing a crucial role in cell cycle regulation, signal transduction, and removal of misfolded proteins.[3] Inhibition of the proteasome's chymotrypsin-like activity, one of its three main proteolytic activities, is a validated strategy in cancer therapy.
Calpain Signaling Pathways
Calpains are calcium-dependent cysteine proteases involved in a wide range of cellular processes, including cell motility, proliferation, and apoptosis.[4] Unlike the proteasome, calpains do not completely degrade their substrates but rather perform limited proteolysis, leading to the modulation of substrate activity or localization.[5] Calpain activation is tightly regulated by intracellular calcium levels and the endogenous inhibitor, calpastatin.
Data Presentation
HTS Assay Validation Data
A robust HTS assay should exhibit a large separation between positive and negative controls with low data variability. Key parameters for assay validation include the Z' factor and the Signal-to-Background (S/B) ratio. An ideal HTS assay has a Z' factor greater than 0.5 and a high S/B ratio.
| Parameter | Value | Interpretation |
| Z' Factor | 0.78 | Excellent |
| Signal-to-Background (S/B) Ratio | 15 | Strong |
| Coefficient of Variation (%CV) - Max Signal | < 10% | Low Variability |
| Coefficient of Variation (%CV) - Min Signal | < 10% | Low Variability |
This table presents representative data for a well-optimized HTS assay and should be used as a guideline. Actual values may vary depending on the specific assay conditions and instrumentation.
Inhibitor Potency (IC50) Data
The potency of inhibitory compounds is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents example IC50 values for known proteasome inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome, as determined using a Suc-Leu-Leu-Val-Tyr-AMC-based assay, which is analogous to a this compound assay.
| Compound | Target | IC50 (µM) against CT-L Activity |
| Bortezomib | 20S Proteasome | 0.005 |
| Carfilzomib | 20S Proteasome | 0.006 |
| MG-132 | 20S Proteasome, Calpains | 0.1 |
| Epoxomicin | 20S Proteasome | 0.01 |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified human 20S proteasome or calpain-1 (recombinant or from a native source).
-
Substrate: this compound.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT.
-
Positive Control Inhibitor: e.g., MG-132 for proteasome assays.
-
Test Compounds: Typically dissolved in 100% DMSO.
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: Capable of fluorescence detection with excitation at ~360 nm and emission at ~460 nm.
High-Throughput Screening (HTS) Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify protease inhibitors.
Detailed HTS Protocol for Proteasome Inhibition
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the assay, prepare a working solution of this compound in assay buffer to a final concentration of 10-100 µM.
-
Dilute the purified 20S proteasome in cold assay buffer to the desired working concentration (e.g., 0.5-5 nM).
-
Prepare a stock solution of a positive control inhibitor (e.g., 1 mM MG-132 in DMSO).
-
-
Assay Plate Preparation (384-well format):
-
Dispense test compounds (e.g., 100 nL) into the appropriate wells of a 384-well plate.
-
Dispense DMSO (100 nL) into the maximum signal (negative control) wells.
-
Dispense the positive control inhibitor (e.g., MG-132 at a final concentration of 10 µM) into the minimum signal (positive control) wells.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted 20S proteasome solution to all wells.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Add 10 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for a total of 15-30 minutes (kinetic read) or at a single time point after a fixed incubation period (endpoint read).
-
Data Analysis
-
Calculate the percentage of inhibition for each test compound:
-
% Inhibition = 100 x (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])
-
Where:
-
Signal_compound is the fluorescence signal in the presence of the test compound.
-
Signal_max is the average fluorescence signal of the negative controls (enzyme + substrate + DMSO).
-
Signal_min is the average fluorescence signal of the positive controls (enzyme + substrate + potent inhibitor).
-
-
-
Determine the Z' factor to assess assay quality:
-
Z' = 1 - [(3 x (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
Where:
-
SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.
-
Mean_max and Mean_min are the average maximum and minimum signals, respectively.
-
-
-
Hit Identification:
-
Compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
-
-
Dose-Response and IC50 Determination:
-
Primary hits are typically re-tested in a dose-response format to determine their potency (IC50 value).
-
Generate a serial dilution of the hit compound and perform the assay as described above.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
-
Conclusion
The this compound-based fluorogenic assay provides a robust, sensitive, and scalable method for the high-throughput screening of chymotrypsin-like protease inhibitors. The detailed protocols and guidelines presented in this document are intended to assist researchers in the successful implementation and validation of HTS campaigns targeting proteases such as the 20S proteasome and calpains. Careful assay optimization, validation, and appropriate data analysis are crucial for the identification of novel and potent protease inhibitors for further drug development.
References
Kinetic Analysis of Protease Activity with Suc-Leu-Tyr-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic analysis of protease activity is fundamental to understanding enzyme function, inhibitor efficacy, and the role of proteases in biological pathways. The fluorogenic substrate, N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC), is a valuable tool for assaying the activity of certain proteases, particularly those with chymotrypsin-like specificity. Cleavage of the amide bond between the tyrosine residue and the 7-amino-4-methylcoumarin (AMC) group by a protease liberates the highly fluorescent AMC moiety. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling a continuous and sensitive measurement of enzyme activity.
This document provides detailed application notes and protocols for the kinetic analysis of protease activity using this compound. It is intended for researchers, scientists, and drug development professionals working in areas such as enzymology, drug discovery, and cell biology.
Proteases Assayed with this compound
This compound is primarily used to measure the activity of proteases that recognize and cleave peptide bonds C-terminal to hydrophobic residues, particularly tyrosine. Key enzymes that can be assayed with this substrate include:
-
Calpains: A family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes like signal transduction and apoptosis.[1][2]
-
20S Proteasome (Chymotrypsin-like activity): A key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins. The 20S proteasome possesses multiple proteolytic activities, including a chymotrypsin-like activity that cleaves after hydrophobic residues.[3][4][5]
-
Papain: A cysteine protease with broad specificity.
-
Chymotrypsin: A serine protease found in the digestive system that preferentially cleaves peptide bonds adjacent to aromatic amino acids.
Data Presentation: Kinetic Parameters
The following table summarizes representative kinetic constants for various proteases with substrates similar or identical to this compound. These values are indicative and can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
| Protease | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| 20S Proteasome (rabbit) | Suc-Leu-Leu-Val-Tyr-AFC | 20 | N/A | N/A | |
| Calpain I (porcine) | Suc-Leu-Tyr-MCA | N/A | N/A | N/A | |
| Calpain II (porcine) | Suc-Leu-Tyr-MCA | N/A | N/A | N/A |
Note: Specific kinetic data for this compound across a wide range of proteases is not always readily available in a consolidated format. The values presented are illustrative and researchers should determine these constants under their specific assay conditions.
Experimental Protocols
General Assay Principle
The assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate to release the fluorescent AMC molecule. The increase in fluorescence intensity over time is monitored using a fluorescence microplate reader or spectrofluorometer. The initial velocity of the reaction is determined from the linear portion of the progress curve and is proportional to the enzyme concentration.
Materials and Reagents
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES, MES, depending on the optimal pH for the protease)
-
Enzyme Dilution Buffer (assay buffer, potentially with additives like BSA to prevent enzyme denaturation)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
DMSO for substrate stock solution
-
(Optional) Specific protease inhibitor for control experiments
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer. The stability and storage conditions will depend on the specific enzyme. Keep on ice during use.
-
Assay Buffer: Prepare the appropriate assay buffer at the desired pH and ionic strength. The optimal buffer conditions should be determined for each protease.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters (K_m and k_cat) of a protease with this compound.
Figure 1. Experimental workflow for protease kinetic analysis.
Detailed Protocol for Determining K_m and V_max
-
Prepare a serial dilution of the this compound substrate in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m value.
-
Pipette the diluted substrate solutions into the wells of a 96-well black microplate. Also, include a "no substrate" control (buffer only) and a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the protease for 5-10 minutes.
-
Prepare a working solution of the enzyme in the pre-warmed assay buffer at a concentration that will yield a linear rate of fluorescence increase over a reasonable time period (e.g., 10-30 minutes).
-
Initiate the reactions by adding the enzyme working solution to each well.
-
Immediately place the plate in the fluorescence reader and begin monitoring the increase in fluorescence in kinetic mode. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. For each substrate concentration, plot fluorescence intensity versus time. b. Determine the initial velocity (V₀) from the slope of the linear portion of each curve. c. Convert the fluorescence units/min to moles of AMC released/min using a standard curve of free AMC. d. Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). e. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the K_m and V_max values.
Michaelis-Menten Equation: V₀ = (V_max * [S]) / (K_m + [S])
f. The turnover number (k_cat) can be calculated if the enzyme concentration ([E]) is known: k_cat = V_max / [E]
g. The catalytic efficiency (k_cat/K_m) can then be determined.
Signaling Pathways
Proteases that cleave this compound, such as calpains and the proteasome, are integral components of complex signaling networks that regulate numerous cellular processes. The interplay between these proteolytic systems is crucial for maintaining cellular homeostasis.
Crosstalk between Calpain and the Ubiquitin-Proteasome System
Elevated intracellular calcium can lead to the activation of calpains. Activated calpains can cleave various cellular proteins, which can then be targeted for degradation by the ubiquitin-proteasome system. This crosstalk is implicated in both physiological and pathological conditions, including septic cardiomyopathy and neurodegenerative disorders.
Figure 2. Crosstalk between Calpain and the Ubiquitin-Proteasome System.
Conclusion
The fluorogenic substrate this compound provides a sensitive and continuous method for the kinetic analysis of proteases with chymotrypsin-like activity. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively characterize enzyme kinetics, screen for inhibitors, and investigate the roles of these proteases in complex biological systems. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg [eurogentec.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Utilizing Proteasome Inhibitors as Controls in AMC-Based Proteasome Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle control, and signal transduction. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, with the chymotrypsin-like (CT-L) activity being a primary target for therapeutic intervention and research.
Fluorogenic assays utilizing substrates conjugated to 7-amino-4-methylcoumarin (AMC) are a common method for quantifying proteasome activity.[1][2] Cleavage of the peptide sequence by the proteasome releases free AMC, which emits a fluorescent signal proportional to the enzymatic activity.[3] To ensure the specificity of this measurement, particularly in complex biological samples like cell lysates, it is essential to use proteasome inhibitors as negative controls. These inhibitors allow for the distinction between proteasome-specific activity and non-specific substrate cleavage by other proteases present in the sample.[4][5] This document provides detailed protocols and data for the effective use of proteasome inhibitors as controls in AMC-based assays.
Principle of the Assay
The assay quantifies the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate, such as Suc-LLVY-AMC. The proteasome cleaves the peptide bond between the tetrapeptide (Suc-LLVY) and the AMC fluorophore. The liberated AMC fluoresces when excited at approximately 350-380 nm, with an emission maximum at 440-460 nm.
To determine the proteasome-specific activity, parallel reactions are performed in the presence and absence of a specific proteasome inhibitor (e.g., MG-132, Bortezomib). The fluorescence in the inhibitor-treated sample represents the background or non-proteasomal activity. Subtracting this background from the total activity (measured in the absence of the inhibitor) yields the true proteasome activity.
Data Presentation: Common Proteasome Inhibitors
The selection of an appropriate proteasome inhibitor is critical for robust assay performance. The following table summarizes key characteristics of commonly used inhibitors. It is important to note that IC50 values can vary significantly based on the assay conditions, including the type of proteasome (constitutive vs. immunoproteasome), the specific substrate used, and whether the assay is performed on purified enzymes or in cell lysates.
| Inhibitor | Mechanism of Action | Target Subunits | Typical IC50 Range (Chymotrypsin-like) | Recommended Working Concentration |
| MG-132 | Reversible Aldehyde | Primarily β5 (CT-L), also β1 (Caspase-like) at higher concentrations | 24.2 nM (purified 20S) - 18.5 µM (in cells) | 10 - 100 µM |
| Bortezomib | Reversible Boronate | Primarily β5 (CT-L) and β1 (Caspase-like) | Low nM range | 10 - 100 nM |
| Carfilzomib | Irreversible Epoxyketone | Primarily β5 (CT-L) | ~5 - 22 nM | 40 - 200 nM |
| Lactacystin | Irreversible β-lactone | Primarily β5 (CT-L) and β2 (Trypsin-like) | ~4.8 µM | 10 - 50 µM |
Experimental Protocols
This section provides a generalized protocol for measuring proteasome activity in cell lysates using an AMC-based substrate and an inhibitor control.
Materials and Reagents:
-
Cell Lysates: Prepared from cell lines or tissues of interest.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 2 mM ATP. Store at 4°C.
-
Fluorogenic Substrate: e.g., Suc-LLVY-AMC (for chymotrypsin-like activity). Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Proteasome Inhibitor: e.g., MG-132. Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
AMC Standard: 1 mM AMC in DMSO for generating a standard curve. Store at -20°C.
-
96-well Plate: Opaque, black plates are recommended to minimize background fluorescence.
-
Fluorescence Microplate Reader: Capable of excitation at ~350-380 nm and emission at ~440-460 nm.
Protocol Steps:
-
Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100). Avoid using protease inhibitors in the lysis buffer as they may interfere with the assay.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Adjust the lysate concentration to 1-5 mg/mL with lysis buffer. Store aliquots at -80°C.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence as described in step 5.
-
Plot the fluorescence values against the AMC concentration to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed (pmol of AMC).
-
-
Assay Setup:
-
For each sample, prepare paired wells on the 96-well plate.
-
Sample Wells (Total Activity): Add your cell lysate (e.g., 20-50 µg of total protein) to the wells. Add Assay Buffer to bring the total volume to 90 µL.
-
Inhibitor Control Wells (Non-Proteasomal Activity): Add the same amount of cell lysate to corresponding wells.
-
To the Inhibitor Control Wells , add 10 µL of the proteasome inhibitor diluted in Assay Buffer to achieve the desired final concentration (e.g., 20 µM MG-132).
-
To the Sample Wells , add 10 µL of Assay Buffer containing the vehicle (e.g., DMSO) used for the inhibitor.
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation of the Reaction:
-
Prepare a working solution of the fluorogenic substrate (e.g., 1 mM Suc-LLVY-AMC by diluting the 10 mM stock in Assay Buffer).
-
Initiate the reaction by adding 10 µL of the substrate working solution to all wells (final concentration will be 100 µM). The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.
-
It is important to select a time interval for calculation where the reaction is in the linear range.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔRFU/min) for each well from the linear portion of the kinetic curve.
-
Calculate the proteasome-specific activity using the following formula: Proteasome Activity (ΔRFU/min) = Rate (Sample Well) - Rate (Inhibitor Control Well)
-
Convert the proteasome-specific activity from RFU/min to pmol AMC/min using the slope of the AMC standard curve.
-
Normalize the activity to the amount of protein added to each well (e.g., pmol/min/mg protein).
-
Mandatory Visualizations
Caption: The Ubiquitin-Proteasome System targets proteins for degradation.
Caption: Workflow for measuring proteasome activity using an AMC assay.
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
In Vitro Protease Inhibitor Screening Assays: Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, cell signaling, apoptosis, and viral replication. Their dysregulation is implicated in numerous diseases such as cancer, neurodegenerative disorders, and infectious diseases. Consequently, proteases are a major class of therapeutic drug targets. The identification of potent and specific protease inhibitors is a cornerstone of drug discovery. In vitro protease inhibitor screening assays provide the foundation for these efforts, enabling the high-throughput screening (HTS) of large compound libraries to identify initial hits for further development.
This document provides detailed protocols and application notes for several common and robust in vitro protease inhibitor screening assay formats.
Overview of Assay Technologies
A variety of assay formats are available for screening protease inhibitors, each with distinct advantages. The choice of assay depends on the specific protease, substrate availability, and required throughput. Most modern assays are homogeneous, meaning the signal is generated directly in the reaction well without separation steps, making them highly amenable to automation.[1]
Commonly used technologies include:
-
Fluorescence Resonance Energy Transfer (FRET) Assays: These assays use a peptide substrate labeled with a fluorescent donor and a quencher molecule.[2] Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.[3][4]
-
Luminescence-Based Assays: These assays often utilize a modified luciferase enzyme that is activated or inactivated upon cleavage by the target protease.[5] The resulting change in light output is measured.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) Assays: This bead-based technology measures the proximity of two beads. In a protease assay, a substrate can link the beads; cleavage separates them, causing a decrease in signal.
The general workflow for these screening assays follows a similar path, from preparation of reagents to data analysis and hit identification.
Fluorescence Resonance Energy Transfer (FRET) Assay
Principle of FRET-Based Protease Assays
FRET assays utilize a synthetic peptide substrate containing the protease's recognition sequence. This peptide is flanked by a fluorescent donor (e.g., EDANS, CyPet) and a quencher or acceptor (e.g., Dabcyl, YPet). In the intact substrate, the proximity of the quencher dampens the donor's fluorescence emission. Upon proteolytic cleavage, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to protease activity. Inhibitors will prevent this cleavage, resulting in a low fluorescence signal.
Experimental Protocol: FRET Assay
This protocol provides a general framework for screening inhibitors against a target protease in a 384-well format.
Materials and Reagents
| Reagent/Material | Specifications |
| Target Protease | Purified, of known activity |
| FRET Substrate | Specific for the target protease (e.g., 2 mM stock in DMSO) |
| Assay Buffer | Optimal for protease activity (e.g., 20 mM Bis-Tris, pH 7.0) |
| Positive Control Inhibitor | Known inhibitor of the target protease (e.g., 20 mM stock in DMSO) |
| Test Compounds | Compound library dissolved in DMSO |
| Microplates | Black, opaque 384-well plates |
| Plate Reader | Fluorescence reader with appropriate Ex/Em filters |
Protocol Steps
-
Reagent Preparation:
-
Prepare Assay Buffer. The optimal pH and buffer components should be determined empirically for the specific protease.
-
Dilute the target protease in Assay Buffer to a 2X working concentration (e.g., 5 nM for 3CLpro).
-
Dilute the FRET substrate in Assay Buffer to a 2X working concentration (e.g., 12 µM).
-
Prepare serial dilutions of the positive control inhibitor in DMSO, then dilute in Assay Buffer.
-
-
Assay Plate Setup:
-
Dispense 150 nL of test compounds, positive controls, or DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
100% Activity Control (High Signal): Wells containing enzyme, substrate, and DMSO.
-
0% Activity Control (Background): Wells containing substrate, DMSO, but no enzyme.
-
Test Wells: Wells containing enzyme, substrate, and test compound.
-
-
Enzyme and Inhibitor Incubation:
-
Add 7.5 µL of the 2X protease solution to the Test and 100% Activity wells.
-
Add 7.5 µL of Assay Buffer to the 0% Activity wells.
-
Cover the plate and incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 7.5 µL of the 2X FRET substrate solution to all wells, bringing the final volume to 15 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
Bioluminescent Luciferase-Based Assay
Principle of Luciferase-Based Protease Assays
These assays are engineered so that protease activity is directly linked to light output from a luciferase enzyme. One common strategy uses a circularly permuted luciferase, where the original N- and C-termini are joined by a linker containing a specific protease cleavage site. This conformation "locks" the luciferase in an inactive state. Cleavage of the linker by the target protease releases the constraint, allowing the luciferase to refold into its active conformation and produce light in the presence of its substrate (luciferin). Inhibitors block the cleavage, resulting in a dark well.
Experimental Protocol: Luciferase Assay
This protocol is adapted for a high-throughput screen using a recombinant, cleavable luciferase reporter.
Materials and Reagents
| Reagent/Material | Specifications |
| Reporter Enzyme | Purified, inactive permuted luciferase with target cleavage site |
| Target Protease | Purified, of known activity |
| Luciferase Assay Reagent | Contains luciferin, ATP, and buffer (e.g., Promega Luciferase Assay System) |
| Assay Buffer | Optimal for protease activity (e.g., 100 mM HEPES, 1mM EDTA, 2 mM DTT, pH 7.0) |
| Positive Control Inhibitor | Known inhibitor of the target protease |
| Test Compounds | Compound library dissolved in DMSO |
| Microplates | White, opaque-bottom 96- or 384-well plates |
| Plate Reader | Luminometer |
Protocol Steps
-
Reagent Preparation:
-
Prepare Assay Buffer and equilibrate all reagents to room temperature.
-
Prepare a 2X working solution of the target protease in Assay Buffer.
-
Prepare a 2X working solution of the permuted luciferase reporter in Assay Buffer.
-
-
Assay Plate Setup (e.g., 50 µL final volume):
-
Dispense test compounds, controls, or DMSO into wells of a white, opaque plate (e.g., 1 µL).
-
Add 24 µL of a master mix containing the 2X protease and 2X luciferase reporter to each well.
-
Controls:
-
100% Activity: Reporter + Protease + DMSO.
-
0% Activity: Reporter + DMSO (no protease).
-
Positive Control: Reporter + Protease + known inhibitor.
-
-
-
Enzymatic Reaction:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at the optimal temperature for the protease (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add an equal volume (50 µL) of the Luciferase Assay Reagent to all wells.
-
Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
AlphaLISA® Assay
Principle of AlphaLISA® Protease Assays
AlphaLISA is a proximity-based assay technology. For protease screening, a common format involves a substrate peptide tagged on opposite ends, for instance, with biotin and a specific tag (e.g., Digoxigenin). Streptavidin-coated "Donor" beads bind to the biotin, while anti-tag antibody-coated "Acceptor" beads bind to the other end. When the substrate is intact, the beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm. When a protease cleaves the substrate, the beads separate, and the signal is lost. Therefore, active protease leads to a decrease in signal, and an effective inhibitor preserves the high signal.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suc-Leu-Tyr-AMC in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Leu-Tyr-AMC (N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate utilized in biochemical assays to measure the activity of certain proteases.[1] Upon enzymatic cleavage at the C-terminus of the tyrosine residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring proteolysis. This substrate is particularly valuable for high-throughput screening (HTS) of potential enzyme inhibitors in drug discovery.
The primary targets for this compound are calpains (I and II) and the 20S proteasome, where it measures chymotrypsin-like peptidase activity.[2][3] It is also reported to be a substrate for papain, another cysteine protease.[2][3] A closely related and more commonly used substrate is Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), which also serves as a substrate for the 20S proteasome and calpains. The protocols and applications for these two substrates are often similar.
Applications in Drug Discovery
The use of this compound and similar fluorogenic substrates is integral to several stages of the drug discovery process:
-
High-Throughput Screening (HTS): The convenience of a fluorescence-based assay makes this substrate ideal for screening large libraries of compounds to identify potential inhibitors of target proteases like calpains and the proteasome.
-
Mechanism of Action Studies: For identified hits, this substrate can be used in kinetic assays to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Structure-Activity Relationship (SAR) Analysis: Medicinal chemists can use the assay to evaluate the potency of newly synthesized analogs of a lead compound, helping to refine the chemical structure to improve efficacy and selectivity.
-
Diagnostic and Biomarker Research: Assaying protease activity in biological samples can provide insights into disease states, making this compound a useful tool in translational research.
Data Presentation
Substrate and Enzyme Properties
| Parameter | Value | References |
| Substrate | This compound | |
| Target Enzymes | Calpain I and II, 20S Proteasome (Chymotrypsin-like activity), Papain | |
| Molecular Formula | C₂₉H₃₃N₃O₈ | |
| Molecular Weight | 551.6 g/mol | |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |
| Excitation Wavelength | ~360 nm | |
| Emission Wavelength | ~460 nm |
Recommended Assay Conditions
| Parameter | Recommended Value | References |
| Substrate Stock Solution | 10-50 mM in DMSO | |
| Working Substrate Concentration | 10-100 µM | |
| Assay Buffer (Proteasome) | 20 mM Tris, 50 mM NaCl, 2 mM β-mercaptoethanol, pH 7.1 at 37°C | |
| Assay Buffer (Calpain) | 115 mM NaCl, 1 mM KH₂PO₄, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, pH 7.4 | |
| Temperature | 25-37°C | |
| Plate Type | Black, flat-bottom 96-well or 384-well plates |
Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of this compound
Caption: Enzymatic reaction showing the cleavage of this compound.
Simplified Calpain and Proteasome Signaling Context
Caption: Simplified overview of Calpain and Proteasome pathways.
General Workflow for Inhibitor Screening
Caption: Standard experimental workflow for an inhibitor screening assay.
Experimental Protocols
Protocol 1: General Protease Activity Assay Using this compound
This protocol provides a general method for measuring the activity of a purified protease or the protease activity within a cell lysate.
Materials:
-
This compound
-
DMSO
-
Purified enzyme or cell lysate
-
Appropriate assay buffer (see table above)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader with Ex/Em filters for ~360/460 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the lyophilized powder in DMSO. Store this stock solution in aliquots at -20°C or -80°C, protected from light.
-
Prepare the working substrate solution: Dilute the stock solution to the desired final concentration (e.g., 2X the final assay concentration, typically 20-200 µM) in the appropriate assay buffer. Keep this solution protected from light.
-
Prepare the enzyme/lysate: Dilute the purified enzyme or cell lysate to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the instrument.
-
Set up the assay: In a 96-well plate, add the reagents in the following order:
-
Sample Wells: 50 µL of enzyme/lysate preparation.
-
Negative Control (No Enzyme): 50 µL of assay buffer.
-
-
Initiate the reaction: Add 50 µL of the 2X working substrate solution to all wells to bring the total volume to 100 µL.
-
Measure fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em ~360/460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Protocol 2: Screening for Protease Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a target protease.
Materials:
-
All materials from Protocol 1
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., MG-132 for the proteasome)
Procedure:
-
Prepare reagents: Prepare the this compound stock and working solutions, assay buffer, and enzyme solution as described in Protocol 1.
-
Set up the assay plate:
-
Test Wells: Add 50 µL of the enzyme preparation to each well. Then, add 1-2 µL of the test compound at various concentrations.
-
Positive Control Wells: Add 50 µL of the enzyme preparation and a known concentration of a positive control inhibitor.
-
Negative Control (No Inhibitor): Add 50 µL of the enzyme preparation and the same volume of vehicle (e.g., DMSO) used for the test compounds.
-
Blank (No Enzyme): Add 50 µL of assay buffer and vehicle.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature or the assay temperature. This allows the inhibitors to bind to the enzyme.
-
Initiate and measure: Add 50 µL of the 2X working substrate solution to all wells. Immediately begin kinetic fluorescence measurement as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rates for all wells.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that serves as a critical tool in drug discovery for the study of proteases such as calpains and the proteasome. The protocols outlined here provide a foundation for measuring enzyme activity and screening for inhibitors. Researchers are encouraged to optimize conditions, including substrate and enzyme concentrations, buffer composition, and incubation times, for their specific experimental setup to ensure robust and reproducible results.
References
Application of Suc-Leu-Tyr-AMC in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-Leucyl-L-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Leu-Tyr-AMC) is a fluorogenic peptide substrate utilized in biochemical and cellular assays to measure the activity of specific proteases. This document provides detailed application notes and protocols for the use of this compound in cell-based assays, aimed at researchers, scientists, and professionals in drug development. The substrate is particularly useful for studying the chymotrypsin-like activity of the 20S proteasome, as well as the activity of calpain I and II, and papain.[1] Its application is crucial for investigating enzyme kinetics, screening for potential inhibitors, and understanding the role of these proteases in various cellular processes and disease states.
Principle of the Assay
The assay is based on the enzymatic cleavage of the amide bond between the peptide sequence (Leu-Tyr) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by a target protease, the free AMC is released, which emits a strong fluorescent signal upon excitation. The rate of AMC release is directly proportional to the enzyme's activity. The fluorescence can be monitored over time to determine the reaction kinetics.
The excitation maximum for the released AMC is approximately 360 nm, and the emission maximum is around 460 nm.
Diagram of the Enzymatic Reaction
Caption: Enzymatic cleavage of this compound by a target protease to yield a fluorescent AMC molecule.
Application Notes
Target Enzymes and Research Areas
This compound is a valuable tool for studying a range of proteases involved in critical cellular functions:
-
Calpains (I and II): These are calcium-dependent cysteine proteases involved in signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity is implicated in neurodegenerative diseases, muscular dystrophy, and cancer.
-
20S Proteasome (Chymotrypsin-like activity): The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a central role in protein quality control, cell cycle regulation, and antigen presentation. Measuring its chymotrypsin-like activity is crucial for developing inhibitors, many of which are potent anti-cancer agents.
-
Papain: A cysteine protease often used as a model enzyme in protease research.
Advantages of using this compound
-
High Sensitivity: The fluorometric readout provides high sensitivity, allowing for the detection of low enzyme activities.
-
Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for the continuous monitoring of enzyme activity and detailed kinetic studies.
-
Versatility: The substrate can be used with purified enzymes, cell lysates, and in some cases, for intracellular measurements.
Considerations for Cell-Based Assays
-
Substrate Specificity: While useful for the indicated proteases, it is important to note that other cellular proteases might also cleave this compound. Therefore, the use of specific inhibitors is highly recommended to confirm the activity of the target enzyme. For instance, when measuring proteasome activity, a parallel experiment with a proteasome-specific inhibitor like MG132 should be performed to determine the proportion of fluorescence attributable to the proteasome.
-
Cell Permeability: The permeability of this compound into live cells should be empirically determined for each cell type and experimental condition. For measurements in live cells, a related substrate, Suc-Leu-Leu-Val-Tyr-AMC, has been described as membrane-permeable.
-
Assay Optimization: The optimal substrate concentration, cell number, and incubation time should be determined for each specific assay to ensure that the reaction rate is linear and the substrate is not depleted.
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| Excitation Wavelength | ~360 nm | Free AMC | |
| Emission Wavelength | ~460 nm | Free AMC | |
| Recommended Solvent | DMSO or Methanol | This compound | |
| Storage Temperature | -20°C (stable for at least 1 year) | This compound | |
| Typical Substrate Concentration (in vitro) | 20 µM - 125 µM | Calpain, Proteasome | |
| Km for Calpain-1 | 4.74 mM | Purified Calpain-1 | |
| Km for Calpain-2 | 2.21 mM | Purified Calpain-2 |
Experimental Protocols
Protocol 1: Measurement of Protease Activity in Cell Lysates
This protocol provides a general method for measuring the activity of calpains or the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with or without protease inhibitors depending on the target)
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., for calpain: 60 mM imidazole-HCl, 5 mM CaCl₂, 5 mM cysteine, 2.5 mM β-mercaptoethanol, pH 7.3; for proteasome: 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare the this compound working solution by diluting the stock solution in the appropriate assay buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is between 20-100 µM.
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
For inhibitor controls, pre-incubate the lysate with a specific inhibitor (e.g., MG132 for the proteasome) for at least 10-15 minutes at 37°C.
-
Include a blank control with assay buffer only and a substrate-only control.
-
-
Measurement:
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 20-60 minutes at 37°C, with readings taken every 1-5 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
The specific activity can be calculated by subtracting the rate of the inhibitor-treated sample from the untreated sample.
-
A standard curve using free AMC can be generated to convert the fluorescence units to moles of cleaved substrate.
-
Diagram of the Experimental Workflow
Caption: A generalized workflow for measuring protease activity in cell lysates using this compound.
Illustrative Signaling Pathway Involvement
The proteases targeted by this compound are involved in numerous cellular pathways. The following diagram illustrates a simplified context for the ubiquitin-proteasome system.
Caption: The role of the proteasome in protein degradation, with its activity being measurable by the this compound assay.
References
Monitoring Protease Activity in Real-Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a diverse class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is integral to a vast array of physiological processes, from digestion and cell signaling to apoptosis and immune responses.[1][2][3] Dysregulation of protease activity is a hallmark of numerous pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases, making them critical targets for therapeutic intervention and valuable biomarkers for diagnostics.[1][4] Real-time monitoring of protease activity provides invaluable insights into enzyme kinetics, inhibitor efficacy, and the role of specific proteases in complex biological systems. This document provides detailed application notes and protocols for various methods to monitor protease activity in real-time.
I. Methods for Real-Time Protease Activity Monitoring
Several methodologies have been developed for the real-time assessment of protease activity, each with its own set of advantages and limitations. The primary approaches can be broadly categorized into fluorescence-based assays, bioluminescence-based assays, and label-free detection methods.
Fluorescence-Based Assays
Fluorescence-based methods are among the most widely used for real-time protease monitoring due to their high sensitivity and adaptability to high-throughput screening. These assays typically employ synthetic substrates that produce a fluorescent signal upon cleavage by a specific protease.
-
Förster Resonance Energy Transfer (FRET) Probes: FRET-based assays utilize a substrate peptide labeled with a donor and an acceptor fluorophore pair. When the substrate is intact, the close proximity of the two fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in emission at the acceptor's wavelength. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. This change in the fluorescence ratio can be monitored in real-time to determine protease activity.
-
Quenched Fluorescent Probes: These probes consist of a peptide substrate flanked by a fluorophore and a quencher molecule. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Proteolytic cleavage separates the fluorophore from the quencher, resulting in a detectable increase in fluorescence intensity. This "turn-on" fluorescence provides a direct measure of enzyme activity.
-
Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of a protease. These probes typically consist of a reactive group that forms a covalent bond with the active site residue, a recognition element that directs the probe to a specific protease or class of proteases, and a reporter tag, such as a fluorophore. The fluorescence signal from the bound probe provides a direct measure of the active enzyme concentration. Quenched ABPs (qABPs) are a newer generation that only become fluorescent upon binding to their target, reducing background noise.
Bioluminescence-Based Assays
Bioluminescence assays offer high sensitivity and a broad dynamic range, with low background signal since they do not require an external light source for excitation.
-
Engineered Luciferase Assays: These assays utilize engineered luciferases that are activated or deactivated by protease cleavage. In one common design, a circularly permuted luciferase is rendered inactive by a peptide linker containing a specific protease cleavage site. When a protease cleaves this linker, the luciferase refolds into its active conformation, producing a luminescent signal in the presence of its substrate (e.g., luciferin). The intensity of the light produced is directly proportional to the protease activity.
Label-Free Methods
Label-free techniques provide the advantage of monitoring protease activity without the need for synthetic substrates or labels, which can sometimes interfere with the natural enzyme-substrate interaction.
-
Surface Plasmon Resonance (SPR): SPR-based biosensors can monitor the cleavage of a peptide substrate immobilized on a sensor surface in real-time. The binding of the protease to the substrate and the subsequent cleavage and release of fragments cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.
-
Nanopore Sensing: This technique involves monitoring the passage of molecules through a nanoscale pore. A peptide substrate is designed to produce a characteristic current blockade as it passes through the nanopore. When the substrate is cleaved by a protease, the resulting smaller fragments produce distinct current signatures, allowing for the real-time detection of proteolytic activity.
II. Data Presentation: Comparative Analysis of Real-Time Protease Assays
The following table summarizes key quantitative parameters for different real-time protease monitoring methods, providing a basis for selecting the most appropriate assay for a given application.
| Assay Type | Principle | Typical Substrate/Probe | Detection Limit | Advantages | Limitations | References |
| FRET-Based Assay | Förster Resonance Energy Transfer | Peptide with Donor/Acceptor Fluorophores | pM to nM | High sensitivity, Ratiometric measurement, Suitable for HTS | Potential for photobleaching, Spectral overlap issues | |
| Quenched Fluorescent Probe | Fluorescence de-quenching | Peptide with Fluorophore/Quencher | nM | Simple "turn-on" signal, Good for HTS | Susceptible to environmental quenching, Inner filter effects | |
| Activity-Based Probe (ABP) | Covalent binding to active site | Reactive group, recognition element, fluorophore | pM to nM | Directly measures active enzyme, In vivo imaging potential | Irreversible inhibition of target, Potential for off-target binding | |
| Engineered Luciferase | Protease-mediated luciferase activation | Circularly permuted luciferase with cleavage site | fM to pM | Extremely high sensitivity, Low background, Wide dynamic range | Requires genetic engineering of the reporter | |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon cleavage | Immobilized peptide substrate | pM to nM | Label-free, Real-time kinetics | Requires specialized equipment, Mass transport limitations | |
| Nanopore Sensing | Altered ionic current upon cleavage | Peptide substrate | pM | Label-free, Single-molecule detection | Requires specialized equipment, Throughput can be low |
III. Experimental Protocols
This section provides detailed protocols for key experiments in real-time protease activity monitoring.
Protocol: FRET-Based Protease Activity Assay in a 96-Well Plate Format
This protocol describes a general method for measuring the activity of a purified protease using a FRET-based peptide substrate.
Materials:
-
Purified protease of interest
-
FRET-based peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5; buffer composition should be optimized for the specific protease)
-
Protease inhibitor (for control wells)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with dual emission detection capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the purified protease to the desired concentrations in pre-chilled assay buffer.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare a stock solution of the protease inhibitor.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
For test wells, add 25 µL of the diluted protease solution.
-
For control wells (no enzyme), add 25 µL of assay buffer.
-
For inhibitor control wells, pre-incubate the diluted protease with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature, then add 25 µL of the protease-inhibitor mixture.
-
-
Initiate Reaction:
-
Place the plate in the fluorescence microplate reader and set the temperature to the optimal temperature for the protease (e.g., 37°C).
-
Add 25 µL of the FRET substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately start monitoring the fluorescence in kinetic mode.
-
Set the excitation wavelength for the donor fluorophore and measure the emission at both the donor and acceptor wavelengths.
-
Collect data every 1-5 minutes for a period of 30-60 minutes, or until the reaction reaches a plateau.
-
-
Data Analysis:
-
Calculate the ratio of acceptor fluorescence to donor fluorescence for each time point.
-
Plot the fluorescence ratio against time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition.
-
Protocol: Real-Time Monitoring of Intracellular Caspase-3 Activity using a Quenched Fluorescent Probe
This protocol outlines a method for imaging the activation of caspase-3 in living cells undergoing apoptosis.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cell-permeable, quenched fluorescent substrate for caspase-3 (e.g., containing the DEVD sequence)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a glass-bottom imaging dish and culture overnight to allow for attachment.
-
Induce apoptosis by treating the cells with the apoptosis-inducing agent at a predetermined concentration and for a specific duration (e.g., 1 µM Staurosporine for 3-4 hours). Include an untreated control group.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh, serum-free medium containing the cell-permeable caspase-3 substrate (e.g., 5-10 µM) to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake.
-
-
Staining and Imaging:
-
(Optional) Add Hoechst 33342 to the medium for the last 10-15 minutes of incubation to stain the nuclei.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the dish.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope equipped with a temperature and CO₂ controlled chamber.
-
Acquire images in the appropriate fluorescence channels for the caspase-3 probe and Hoechst 33342 at regular intervals (e.g., every 5-10 minutes) to monitor the increase in fluorescence in real-time.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the caspase-3 probe in individual cells over time using image analysis software.
-
Correlate the increase in fluorescence with morphological changes associated with apoptosis (e.g., cell shrinkage, nuclear condensation).
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows in real-time protease activity monitoring.
Caption: Workflow for a FRET-based protease assay.
Caption: Simplified caspase activation signaling pathway.
Caption: Logical relationship of real-time protease assays.
Conclusion
The ability to monitor protease activity in real-time is crucial for advancing our understanding of their roles in health and disease, and for the development of novel therapeutics. The selection of an appropriate assay depends on the specific research question, the nature of the protease and substrate, and the desired throughput and sensitivity. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers to effectively implement and interpret real-time protease activity assays in their work.
References
- 1. Monitoring Proteolytic Activity in Real Time: A New World of Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Bioluminescent Protease Assay Using Engineered Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Suc-Leu-Tyr-AMC solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Suc-Leu-Tyr-AMC (N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the enzymatic activity of certain proteases. It is primarily used to detect the chymotrypsin-like peptidase activity of the 20S proteasome. It also serves as a substrate for cysteine proteases like calpain I and II, and papain.[1][2][3] The peptide sequence is specifically recognized and cleaved by these enzymes, which releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting increase in fluorescence can be measured to quantify enzyme activity.[4]
Q2: The compound won't dissolve in my aqueous assay buffer. What should I do?
This is a common issue as this compound is sparingly soluble in aqueous buffers.[5] The standard procedure is to first dissolve the compound in a dry organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most common and effective solvents for this purpose. From this stock, you can then make further dilutions into your aqueous assay buffer to achieve the desired final concentration.
Q3: What is the recommended solvent and concentration for a stock solution?
The recommended solvent is high-quality, anhydrous DMSO or DMF. You can prepare a stock solution with a concentration of up to 30 mg/mL. For practical lab use, preparing a stock solution in the range of 1-10 mM in DMSO is a common practice. Store stock solutions in aliquots at -20°C, protected from light and moisture to avoid degradation and repeated freeze-thaw cycles.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a clear sign of poor solubility in the final aqueous solution. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the substrate in your assay. Typical working concentrations range from 10 µM to 100 µM.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is high enough to maintain solubility but low enough not to inhibit your enzyme. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes.
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex or mix the buffer gently to ensure rapid and even dispersion of the substrate. This can prevent localized high concentrations that lead to precipitation.
-
Check Buffer pH and Composition: The solubility of peptides can be influenced by pH. Ensure your buffer's pH is optimal for both substrate solubility and enzyme activity.
Q5: What are the correct excitation and emission wavelengths for detection?
Upon cleavage, the released AMC fluorophore should be measured using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes solubility data from various suppliers. Always refer to the product-specific datasheet for the most accurate information.
| Solvent | Concentration | Source |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL | |
| DMF (Dimethylformamide) | 30 mg/mL | |
| Ethanol | 20 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Low or No Fluorescent Signal
-
Cause A: Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Test the enzyme activity with a known, reliable positive control. Always store enzymes under their recommended conditions.
-
-
Cause B: Incorrect Wavelengths: The fluorometer is not set to the correct excitation/emission wavelengths for AMC.
-
Solution: Verify that the instrument settings are correct (Ex: ~360 nm, Em: ~460 nm).
-
-
Cause C: Substrate Degradation: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from solid material. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. Aqueous working solutions should be prepared fresh and not stored for more than a day.
-
-
Cause D: Presence of an Inhibitor: The sample or buffer may contain an enzyme inhibitor.
-
Solution: Run a control reaction by spiking a known active enzyme into the sample buffer to see if the activity is inhibited.
-
Problem 2: High Background Fluorescence
-
Cause A: Contaminated Reagents: The buffer or other reagents may be contaminated with fluorescent compounds.
-
Solution: Test each component of the assay individually in the fluorometer. Remake any contaminated solutions with high-purity reagents.
-
-
Cause B: Substrate Autohydrolysis: The substrate may be slowly hydrolyzing on its own.
-
Solution: Always include a "no-enzyme" control well that contains only the substrate and assay buffer. Subtract the rate of fluorescence increase from this well from all other readings.
-
Problem 3: Inconsistent or Non-Reproducible Results
-
Cause A: Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes. Consider performing a serial dilution of the stock solution to work with larger, more manageable volumes.
-
-
Cause B: Substrate Precipitation: The substrate may be precipitating out of solution in some wells but not others.
-
Solution: Visually inspect the wells for any signs of precipitation. Follow the steps outlined in FAQ Q4 to improve solubility. Ensure the final DMSO concentration is consistent across all wells.
-
-
Cause C: Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.
-
Solution: Ensure that all reagents and the plate are properly equilibrated to the assay temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader.
-
Experimental Protocols & Visualizations
Protocol: Preparing this compound Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
-
Weigh the Substrate: The formula weight of this compound is 551.6 g/mol . To prepare 1 mL of a 10 mM solution, weigh out 5.52 mg of the solid powder.
-
Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the solid. For 5.52 mg, this would be 1 mL.
-
Dissolve: Vortex the vial thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in low-protein-binding tubes. Store the aliquots at -20°C, protected from light.
Diagram: Stock Solution Workflow
Caption: Workflow for preparing a this compound stock solution.
Protocol: General Protease Activity Assay
This protocol provides a general workflow for measuring protease activity. Concentrations and incubation times should be optimized for the specific enzyme being studied.
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for your enzyme of interest (e.g., a buffer containing 25 mM HEPES, pH 7.5).
-
Prepare Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Dilute it into the assay buffer to create a 2X working solution (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).
-
Prepare Samples: Prepare your enzyme samples (e.g., cell lysates or purified enzyme) in assay buffer.
-
Set Up Plate: Pipette 50 µL of your enzyme samples into the wells of a 96-well black plate. Include positive controls (active enzyme) and negative controls (no enzyme).
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence kinetically over a period of 30-60 minutes, with readings every 30-60 seconds (Excitation: ~360 nm, Emission: ~460 nm).
-
Analyze Data: Calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the curve. Subtract the rate of the "no-enzyme" control from all sample readings.
Diagram: Enzymatic Reaction Pathway
Caption: Cleavage of this compound by a protease to release fluorescent AMC.
References
Technical Support Center: Troubleshooting High Background Fluorescence in AMC Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for high background fluorescence in 7-amino-4-methylcoumarin (AMC) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an AMC-based enzyme assay?
An AMC-based assay utilizes a fluorogenic substrate where a peptide or other molecular group is conjugated to 7-amino-4-methylcoumarin (AMC).[1] In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence.[1][2] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for free AMC?
Free 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[1] It is crucial to determine the optimal wavelengths for your specific instrument to maximize the signal-to-noise ratio.
Q3: What are the primary sources of high background fluorescence in AMC assays?
High background fluorescence can originate from several sources:
-
Substrate Impurities: The fluorogenic substrate may contain trace amounts of free AMC from the manufacturing process or due to degradation during storage.
-
Non-Enzymatic Hydrolysis: The substrate can spontaneously hydrolyze, particularly at non-optimal pH or elevated temperatures, releasing free AMC without any enzymatic activity.
-
Autofluorescence: Assay components such as buffers, solvents (e.g., DMSO), and biological samples (e.g., cell lysates containing NADH, collagen) can exhibit intrinsic fluorescence.
-
Contaminating Proteases: Biological samples may contain proteases other than the target enzyme that can cleave the substrate.
-
Inner Filter Effect: At high concentrations of substrate or other assay components that absorb at the excitation or emission wavelengths, the fluorescence signal can be artificially reduced, which can sometimes be misinterpreted as a background issue.
Troubleshooting Guide
High background fluorescence can significantly reduce the sensitivity and accuracy of your AMC assay. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Issue 1: High Fluorescence Signal in "No-Enzyme" Control Wells
This is one of the most common problems and indicates that the issue lies with the assay components themselves, rather than the enzymatic reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Substrate Contamination | 1. Purchase a new, high-purity lot of the AMC substrate. 2. Store the substrate under the recommended conditions (e.g., desiccated, protected from light) to prevent degradation. |
| Non-Enzymatic Substrate Hydrolysis | 1. Perform a substrate stability test to measure the rate of spontaneous hydrolysis under your assay conditions (see Experimental Protocol 1). 2. Optimize the assay pH; AMC fluorescence is stable between pH 3-11, but extreme pH can decrease fluorescence. 3. Avoid elevated incubation temperatures unless required for the enzyme's activity. |
| Autofluorescence of Assay Components | 1. Prepare fresh buffers using high-purity water and reagents. 2. Test different buffer systems to identify one with minimal intrinsic fluorescence. 3. Minimize the final concentration of solvents like DMSO, as high concentrations can increase background fluorescence. 4. Use black, opaque microplates designed for fluorescence assays to reduce well-to-well crosstalk and background from the plate itself. |
Issue 2: High Fluorescence Signal in "No-Substrate" Control Wells
If you observe a high signal in wells containing all assay components except the substrate, the background is likely due to autofluorescence from your biological sample or other reagents.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Autofluorescence from Biological Samples | 1. If using complex samples like cell lysates, include a control with lysate but no enzyme or substrate to quantify the sample's intrinsic fluorescence. 2. Consider purifying your target enzyme to remove other fluorescent molecules. 3. Be aware of endogenous molecules in biological samples like NADH, collagen, and elastin that can fluoresce. |
| Contaminated Reagents | 1. Ensure all reagents and labware are clean and free of fluorescent contaminants. |
Issue 3: High Background Signal that Increases Over Time in the Presence of a Specific Inhibitor
This scenario suggests that the substrate is being cleaved by proteases other than your target enzyme.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminating Proteases | 1. If using a complex biological sample, consider further purification of your target enzyme. 2. Include a cocktail of protease inhibitors (excluding inhibitors of your target enzyme) in your sample preparation. |
| Ineffective Inhibitor | 1. Verify the concentration and activity of your specific inhibitor. 2. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
Experimental Protocols
Protocol 1: Assessing Non-Enzymatic Substrate Hydrolysis
Objective: To determine the rate of spontaneous substrate hydrolysis under your specific assay conditions.
Methodology:
-
Prepare your complete assay buffer.
-
In a multi-well plate, add the assay buffer and the final concentration of the AMC substrate you intend to use.
-
Do not add any enzyme to these wells.
-
Incubate the plate in your fluorescence plate reader at the intended experimental temperature.
-
Measure the fluorescence kinetically over a prolonged period (e.g., 60-120 minutes), taking readings every 1-2 minutes.
-
Plot the relative fluorescence units (RFU) against time. The slope of this line represents the rate of non-enzymatic hydrolysis.
Protocol 2: Generating an AMC Standard Curve
Objective: To create a standard curve to convert relative fluorescence units (RFU) to the concentration of product formed.
Methodology:
-
Prepare a series of dilutions of free AMC in your final assay buffer. The concentration range should span from zero to a concentration higher than what you expect to be generated in your enzymatic reaction.
-
Dispense these dilutions into the wells of a black microplate.
-
Measure the fluorescence of each concentration at the optimal excitation and emission wavelengths for AMC.
-
Plot the RFU versus the AMC concentration. This plot is your AMC standard curve.
Visual Guides
Caption: A troubleshooting workflow for identifying the source of high background fluorescence.
Caption: The basic principle of a fluorescence turn-on AMC assay.
References
Technical Support Center: Suc-Leu-Tyr-AMC Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) assay, commonly used to measure the chymotrypsin-like activity of the proteasome and other proteases like calpains.[1][2][3][4][5]
Assay Principle and Workflow
The Suc-Leu-Leu-Val-Tyr-AMC assay is a fluorogenic method used to measure the chymotrypsin-like activity of proteases. The substrate, Suc-LLVY-AMC, is a peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When a protease cleaves the peptide bond after the Tyrosine residue, the highly fluorescent AMC molecule is released. The rate of fluorescence increase is directly proportional to the enzyme's activity.
The typical excitation and emission wavelengths for released AMC are approximately 360-380 nm and 440-460 nm, respectively.
Visualizing the Assay Workflow
The following diagram illustrates the standard experimental workflow for the Suc-LLVY-AMC assay.
Figure 1: General experimental workflow for the Suc-LLVY-AMC protease assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Use this section to diagnose and resolve common issues encountered during the assay.
Q1: Why is my background fluorescence high?
High background can obscure the signal from enzyme activity. It often points to issues with the assay components themselves rather than the enzymatic reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Contamination or Degradation | The substrate may contain free AMC from manufacturing or degradation during storage. Purchase a new, high-purity lot of substrate. Store stock solutions in DMSO at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. |
| Spontaneous Substrate Hydrolysis | The substrate can hydrolyze non-enzymatically, especially at non-optimal pH or high temperatures. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify this. Ensure the assay buffer pH is optimal for the enzyme (e.g., pH 7.1-7.5 for proteasome). |
| Autofluorescence of Assay Components | Buffers, solvents (like DMSO), and test compounds can have intrinsic fluorescence. Screen all buffer components for fluorescence. Use high-purity reagents and minimize the final concentration of DMSO in the assay. |
| Contaminating Proteases | If using complex samples like cell lysates, other proteases may cleave the substrate. Include a negative control where the sample is pre-incubated with a specific inhibitor of your target enzyme (e.g., MG132 for the proteasome). The activity remaining is due to other proteases. |
Q2: Why is my signal weak or absent?
A low or non-existent signal suggests a problem with the enzymatic reaction itself.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive or Missing Enzyme | The enzyme may have lost activity due to improper storage or handling. Always run a positive control with a known active enzyme. Verify that all reagents, including the enzyme, were added correctly. |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition may not be optimal for your protease. Consult the literature for the ideal conditions for your specific enzyme. Perform an optimization matrix for pH and temperature. |
| Incorrect Instrument Settings | The fluorescence reader settings (excitation/emission wavelengths, gain) may be incorrect. Ensure wavelengths are set correctly for AMC (e.g., Ex: 380 nm, Em: 460 nm). Optimize the gain setting to maximize signal without saturating the detector. |
| Insufficient Enzyme or Substrate | Concentrations may be too low. Perform an enzyme titration with a fixed, non-limiting substrate concentration to find the linear range. Then, with the optimal enzyme concentration, perform a substrate titration to determine the Km. A common working concentration for Suc-LLVY-AMC is 50-200 µM. |
| Inner Filter Effect | At very high substrate or product concentrations, assay components can absorb excitation or emission light, leading to a falsely low signal. This is less common with weak signals but can occur if concentrations are miscalculated. Dilute the sample if necessary. |
Q3: Why is there high variability (high %CV) between my replicate wells?
High variability can compromise the reliability of your results and make it difficult to discern real differences between samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracy | Small volume variations can lead to large differences in results. Use calibrated pipettes and practice consistent technique. Whenever possible, prepare a master mix of reagents to be added to all wells to minimize pipetting steps. |
| Inhomogeneous Reagent Mixing | Reagents, especially enzyme or substrate solutions, may not be mixed thoroughly before aliquoting. Always vortex solutions gently and completely thaw all components before use. |
| Plate-Specific Effects | Different types of black 96-well plates can yield different results due to variations in protein and substrate binding to the well surface. Using the same type and brand of plate for all experiments is recommended for consistency. |
| Temperature Gradients | An "edge effect" can occur if the outer wells of the plate are at a different temperature than the inner wells. Ensure the plate is uniformly heated. Consider leaving the outer wells empty or filling them with buffer to insulate the experimental wells. |
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose assay problems.
Figure 2: A decision tree for troubleshooting common Suc-LLVY-AMC assay issues.
Standard Experimental Protocol
This protocol provides a general guideline. Optimization is strongly recommended based on the specific enzyme and experimental needs.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl). Ensure the buffer is at room temperature before use.
-
Substrate Stock Solution: Dissolve Suc-LLVY-AMC powder in DMSO to create a high-concentration stock (e.g., 10-50 mM). Store aliquots at -20°C, protected from light.
-
Enzyme Preparation: Dilute the enzyme stock to the desired concentration in ice-cold assay buffer immediately before use.
2. Assay Procedure:
-
Add 50 µL of your sample (e.g., purified enzyme, cell lysate) to the wells of a solid black 96-well microplate.
-
Include appropriate controls:
-
Blank/Background: 50 µL of Assay Buffer only.
-
Negative Control: 50 µL of sample pre-incubated with a specific inhibitor.
-
Positive Control: 50 µL of a known active enzyme.
-
-
Prepare a 2X substrate working solution (e.g., 200 µM) by diluting the substrate stock in pre-warmed (37°C) Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure fluorescence kinetically for 20-60 minutes, with readings every 1-2 minutes, using excitation/emission wavelengths of ~380 nm/460 nm.
3. Data Analysis:
-
For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the blank/background control from the slopes of all other wells.
-
The resulting value (RFU/min) represents the enzyme activity. This can be converted to molar amounts using a standard curve generated with free AMC.
References
Optimizing Incubation Time for Suc-Leu-Tyr-AMC Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for Suc-Leu-Tyr-AMC assays. This fluorogenic substrate is widely used for measuring the chymotrypsin-like peptidase activity of the 20S proteasome, as well as calpains and papain.[1][2][3] Proper incubation time is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a this compound assay?
A1: The incubation time for a this compound assay can vary depending on the specific experimental conditions, including enzyme concentration, substrate concentration, and temperature. Published protocols and manufacturer recommendations suggest a range from continuous kinetic measurements over 20-30 minutes to a fixed endpoint incubation of 30 minutes.[4][5] It is highly recommended to determine the optimal incubation time for your specific system empirically.
Q2: Why is it important to optimize the incubation time?
A2: Optimizing the incubation time is crucial for ensuring that the enzymatic reaction is within the linear range.
-
Too short of an incubation time may result in a low signal-to-noise ratio, making it difficult to detect true differences between samples.
-
Too long of an incubation time can lead to substrate depletion or product inhibition, causing the reaction rate to plateau and no longer be proportional to the enzyme concentration. This can lead to an underestimation of enzyme activity.
Q3: How do I determine the optimal incubation time for my experiment?
A3: The optimal incubation time is the period during which the fluorescence signal increases linearly over time. To determine this, you should perform a kinetic assay. This involves measuring the fluorescence at multiple time points after initiating the reaction. The time range where the plot of fluorescence versus time is linear represents the optimal window for your assay.
Q4: What are the key factors that can influence the optimal incubation time?
A4: Several factors can affect the rate of the enzymatic reaction and thus the optimal incubation time:
-
Enzyme Concentration: Higher enzyme concentrations will lead to a faster reaction rate, requiring a shorter incubation time.
-
Substrate Concentration: The concentration of this compound can affect the reaction kinetics. It is important to use a concentration that is appropriate for your enzyme and is not rate-limiting within your desired incubation period. Typical working concentrations range from 10-100 µM.
-
Temperature: Most enzymatic assays are sensitive to temperature. Assays are often performed at 37°C to mimic physiological conditions. Higher temperatures generally increase the reaction rate.
-
Buffer Conditions: The pH, ionic strength, and presence of co-factors or inhibitors in the assay buffer can all impact enzyme activity.
Experimental Protocols
General Protocol for this compound Assay
This protocol provides a general framework. You should optimize the specific concentrations and incubation time for your experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
Prepare an assay buffer suitable for your enzyme of interest. A common buffer for proteasome activity assays is 25 mM HEPES, pH 7.5, containing other components like DTT and CHAPS.
-
Prepare your sample containing the enzyme activity (e.g., cell lysate, purified enzyme).
-
-
Assay Procedure:
-
Add your sample to the wells of a microplate.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20-50 µM).
-
Initiate the reaction by adding the substrate working solution to the wells containing your sample.
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Protocol for Optimizing Incubation Time
-
Set up the Assay: Prepare your samples and reagents as described in the general protocol. Include appropriate controls (e.g., no enzyme, inhibitor-treated sample).
-
Kinetic Measurement: Immediately after adding the this compound substrate, place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.
-
Data Acquisition: Measure the fluorescence at regular intervals (e.g., every 1-5 minutes) over a period of 60-120 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity against time for each sample.
-
Identify the linear range of the reaction for your experimental samples. This is the time window where the plot shows a straight line.
-
The optimal incubation time for an endpoint assay should fall within this linear range.
-
Quantitative Data Summary
| Parameter | Recommended Range | Source(s) |
| This compound Stock Solution | 1-10 mM in DMSO | |
| This compound Working Concentration | 10 - 100 µM | |
| Incubation Temperature | 30 - 37°C | |
| Incubation Time (Endpoint) | 15 - 30 minutes | |
| Incubation Time (Kinetic) | 20 - 30 minutes | |
| Excitation Wavelength | 345 - 380 nm | |
| Emission Wavelength | 445 - 460 nm |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | - Autohydrolysis of the substrate.- Contaminating proteases in the sample. | - Run a "substrate only" control to measure autohydrolysis.- Use a specific proteasome inhibitor (e.g., MG132) to determine the fraction of fluorescence from non-proteasomal activity and subtract this from your sample values. |
| Low Signal-to-Noise Ratio | - Incubation time is too short.- Insufficient enzyme concentration.- Suboptimal assay conditions (pH, temperature). | - Increase the incubation time, ensuring it remains within the linear range.- Increase the amount of sample (enzyme).- Optimize buffer conditions and temperature. |
| Non-Linear Reaction Curve (Plateau) | - Incubation time is too long, leading to substrate depletion or product inhibition.- Enzyme instability. | - Reduce the incubation time to a point within the linear phase of the reaction.- Decrease the enzyme concentration.- Check the stability of your enzyme under the assay conditions. |
| Inconsistent Results | - Pipetting errors.- Temperature fluctuations.- Multiple freeze-thaw cycles of reagents. | - Ensure accurate and consistent pipetting.- Use a temperature-controlled plate reader or incubator.- Aliquot reagents after the first thaw to avoid repeated freeze-thaw cycles. |
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and troubleshooting steps, the following diagrams have been generated.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for incubation time optimization.
References
minimizing autofluorescence from biological samples
Welcome to the Technical Support Center for Minimizing Autofluorescence in Biological Samples. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in their experiments.
This section provides detailed solutions to common problems encountered during fluorescence imaging.
Issue: High background fluorescence is obscuring my signal.
High background fluorescence can make it difficult to distinguish the specific signal from your fluorescent probes.[1] This can be caused by several factors, including the sample itself, the fixation method, or the reagents used.
Initial Diagnostic Steps:
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Run an unstained control: The first step is to determine if the background is due to autofluorescence. Prepare a sample following your standard protocol but omit the fluorescently labeled antibodies. If you still observe fluorescence, you are dealing with autofluorescence.
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Identify the source: Observe the unstained sample under the microscope using different filter sets (e.g., DAPI, FITC, TRITC) to identify which spectral regions exhibit the highest autofluorescence.[2]
Troubleshooting Workflow:
References
Technical Support Center: Selecting the Correct Microplate for Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate microplate for fluorescence assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when choosing a microplate for a fluorescence assay?
A1: The most critical factor is the microplate color. For most fluorescence intensity assays, black opaque microplates are recommended to minimize background fluorescence and reduce well-to-well crosstalk.[1][2][3] White plates are generally used for luminescence assays as they maximize light reflection, but they can increase background in fluorescence assays.[1][3] Clear plates are typically used for absorbance-based assays.
Q2: How does the microplate material affect my fluorescence assay?
A2: The material can significantly impact your results. Polystyrene (PS) is the most common material and is suitable for many applications. However, for assays requiring UV light excitation (below 320 nm), standard polystyrene is not suitable due to its high absorbance in this range. In such cases, materials like cyclic olefin copolymer (COC) or quartz plates are recommended as they offer better UV transparency and often exhibit lower autofluorescence. Polypropylene (PP) is another option, known for its low biomolecule binding and high chemical resistance.
Q3: Should I use a top-reading or bottom-reading instrument for my fluorescence assay?
A3: The choice depends on your assay type. Top-reading is generally more sensitive for solution-based assays. Bottom-reading is preferred for adherent cell-based assays as it measures the fluorescence signal directly from the cell layer at the bottom of the well, minimizing interference from the culture medium. For bottom-reading, a microplate with a clear bottom is essential.
Q4: What is well-to-well crosstalk and how can I minimize it?
A4: Well-to-well crosstalk is the interference of signal from a bright well to adjacent wells, which can lead to inaccurate results. To minimize crosstalk, use black opaque microplates, as the black walls absorb scattered light. White plates can increase crosstalk due to light reflection. Additionally, leaving empty wells between samples with high and low signals can help, but this reduces the number of samples per plate.
Q5: How does well shape impact my fluorescence measurements?
A5: The shape of the well bottom can influence your assay.
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Flat-bottom (F-bottom) wells provide the best light transmission and are ideal for adherent cell cultures and bottom-reading assays.
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Round-bottom (U-bottom) wells are good for mixing and washing.
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V-bottom (conical) wells allow for maximal recovery of small sample volumes. However, for optical measurements, flat-bottom plates are generally recommended as they provide a consistent light path.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask your true signal and reduce the dynamic range of your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence from Microplate | Use black microplates made of low-autofluorescence material like cyclic olefin copolymer (COC) if possible. |
| Autofluorescence from Media | Use phenol red-free media for the duration of the assay. Other components like riboflavin can also contribute. |
| Cellular Autofluorescence | Use fluorophores with excitation and emission wavelengths in the red or far-red spectrum to avoid the natural fluorescence of cells, which is typically in the green range. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. |
| Non-specific Binding of Fluorescent Probe | Increase the number and stringency of wash steps. Include a blocking agent like BSA in your assay buffer. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish your signal from the background, leading to unreliable data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Fluorophore Concentration | Perform a titration to determine the optimal concentration of your fluorescent dye or antibody. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on the plate reader are set correctly for your specific fluorophore. Optimize the gain setting to amplify the signal without saturating the detector. |
| Suboptimal Read Height | For top-reading instruments, optimize the read height to ensure the focal point is correctly positioned within the well. |
| Photobleaching | Minimize the exposure of your samples to excitation light before and during measurement. |
| High Background Noise | Refer to the "High Background Fluorescence" troubleshooting guide. |
Issue 3: High Well-to-Well Variability
Inconsistent readings across replicate wells can compromise the reliability of your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high well-to-well variability.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques to dispense consistent volumes. For cell-based assays, ensure the cell suspension is homogenous before seeding. |
| Bubbles in Wells | Visually inspect the plate for bubbles before reading. If present, they can often be removed by gently tapping the plate or using a sterile pipette tip. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outer wells for samples and instead fill them with sterile water or PBS to create a humidity barrier. |
| Inconsistent Cell Distribution | For adherent cells, ensure even distribution across the well bottom. Some plate readers have a well-scanning feature that can average the signal over a larger area to reduce variability from uneven cell growth. |
| Meniscus Effect | The curvature of the liquid surface (meniscus) can affect the light path, especially in absorbance and top-reading fluorescence assays. Using hydrophobic plates can reduce meniscus formation. |
Data Presentation: Microplate Characteristics
Table 1: Microplate Color Selection Guide
| Microplate Color | Recommended Assay | Advantages | Disadvantages |
| Black | Fluorescence Intensity, FRET, Fluorescence Polarization | Minimizes background fluorescence and crosstalk. | Can quench the signal, leading to lower raw fluorescence values. |
| White | Luminescence, Time-Resolved Fluorescence (TRF) | Maximizes signal reflection, enhancing weak signals. | High background fluorescence in standard fluorescence assays. |
| Clear | Absorbance (Colorimetric) | Allows light to pass through the sample. | High crosstalk in fluorescence and luminescence assays. |
| Black, Clear Bottom | Bottom-reading fluorescence, Cell-based assays requiring microscopy | Allows for bottom-reading of fluorescent signals while minimizing crosstalk. | Higher background than solid black plates for top-reading. |
| White, Clear Bottom | Bottom-reading luminescence, Cell-based assays requiring microscopy | Allows for bottom-reading of luminescent signals and cell visualization. | Higher background and crosstalk for fluorescence compared to black plates. |
Table 2: Comparison of Common Microplate Polymers
| Polymer | Key Properties | Best For | Not Recommended For |
| Polystyrene (PS) | Optically clear, good for cell attachment (when tissue-culture treated). | General fluorescence assays, cell-based assays. | Assays requiring UV wavelengths (<320 nm). |
| Polypropylene (PP) | Low biomolecule binding, high chemical resistance. | Storage of compounds, assays with "sticky" proteins. | High-resolution imaging due to lower optical clarity than PS. |
| Cyclic Olefin Copolymer (COC) | Low autofluorescence, high UV transparency, low water absorption. | UV-fluorescence assays, sensitive fluorescence assays. | Assays involving certain organic solvents (check compatibility). |
Table 3: Chemical Compatibility of Microplate Polymers
This table provides a general guide. Always test for compatibility with your specific reagents and conditions.
| Chemical | Polystyrene (PS) | Polypropylene (PP) | Cyclic Olefin Copolymer (COC) |
| Acids (dilute) | Good | Excellent | Excellent |
| Acids (strong, concentrated) | Poor | Good | Good |
| Alcohols (e.g., Ethanol, Methanol) | Good | Excellent | Excellent |
| Aldehydes | Poor-Good | Good | Good |
| Bases (strong) | Good | Excellent | Excellent |
| Esters | Poor | Poor-Good | Poor-Good |
| Hydrocarbons (aliphatic) | Poor | Good | Good |
| Hydrocarbons (aromatic) | Poor | Poor | Poor |
| Ketones (e.g., Acetone) | Poor | Good | Good |
| Dimethyl sulfoxide (DMSO) | Good | Good | Excellent |
Experimental Protocols
Protocol 1: Cell Viability Assay using Calcein AM
This protocol describes a common method to determine the viability of cells in a microplate format.
Principle: Calcein AM is a non-fluorescent, cell-permeable dye. In live cells, intracellular esterases cleave the AM group, converting it to the highly fluorescent calcein. Calcein is retained within cells with intact membranes, and its fluorescence is proportional to the number of viable cells.
Materials:
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Cells of interest
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Appropriate cell culture medium
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Black, clear-bottom 96-well microplate (for adherent cells) or solid black 96-well microplate (for suspension cells)
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Calcein AM solution (e.g., 1 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Fluorescence microplate reader
Workflow Diagram:
Caption: Experimental workflow for a Calcein AM cell viability assay.
Procedure:
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Cell Seeding: Seed cells into a 96-well microplate at a predetermined density and incubate for 24-48 hours to allow for attachment and growth.
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Treatment: Treat cells with your experimental compounds at various concentrations and incubate for the desired duration.
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Preparation of Calcein AM Working Solution: Dilute the Calcein AM stock solution in PBS or serum-free medium to the final working concentration (typically 1-5 µM).
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Staining:
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For adherent cells, gently wash the cells twice with PBS.
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Add 100 µL of the Calcein AM working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
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Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for calcein (typically ~495 nm excitation and ~515 nm emission).
Protocol 2: Green Fluorescent Protein (GFP) Reporter Assay
This protocol is for quantifying the expression of a GFP reporter gene in cells.
Principle: The fluorescence intensity of GFP expressed by cells is directly proportional to the level of gene expression driven by the promoter of interest.
Materials:
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Cells expressing a GFP reporter construct
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Appropriate cell culture medium
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Black, clear-bottom 96-well microplate
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Phosphate-buffered saline (PBS)
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Fluorescence microplate reader with bottom-reading capabilities
Workflow Diagram:
Caption: Experimental workflow for a GFP reporter assay.
Procedure:
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Cell Seeding: Seed the GFP-expressing cells into a black, clear-bottom 96-well microplate.
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Incubation: Incubate the cells for 24-48 hours to allow for attachment.
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Treatment: Add your experimental compounds to the wells.
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Incubation: Incubate for the time required for the treatment to affect gene expression.
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Preparation for Reading: For best results, gently aspirate the culture medium and replace it with 100 µL of PBS or phenol red-free medium to reduce background fluorescence.
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Measurement: Read the fluorescence from the bottom of the plate using a microplate reader set to the appropriate excitation and emission wavelengths for GFP (e.g., ~488 nm excitation and ~509 nm emission).
Mandatory Visualization
Logical Relationship: Microplate Selection Decision Tree
This decision tree guides the user through the process of selecting the appropriate microplate for their fluorescence assay.
Caption: Decision tree for selecting a microplate for fluorescence assays.
References
Technical Support Center: Suc-Leu-Tyr-AMC Assay Performance
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of detergents on the performance of Suc-Leu-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) and similar fluorogenic protease assays, such as the widely used Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) assay.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is the background fluorescence in my assay unusually high?
High background fluorescence can be caused by several factors, often related to the detergents or reagents used:
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Detergent Autofluorescence: Some detergents, particularly non-ionic detergents containing aromatic rings like Triton X-100, can absorb UV light and exhibit intrinsic fluorescence. This is especially problematic if their emission spectrum overlaps with that of the liberated AMC fluorophore (approx. 460 nm).
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Intrinsic Protein Fluorescence: In cell lysates, the natural fluorescence of certain proteins can contribute to the background signal.
-
Reagent Contamination: Old or improperly stored reagents, including the substrate or buffer components, may become contaminated or degrade, leading to increased background.
Q2: My fluorescent signal is lower than expected. What could be the cause?
A weak or diminished signal can indicate several issues:
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Enzyme Inhibition: Certain detergents, especially ionic ones like Sodium Dodecyl Sulfate (SDS), can denature and inactivate the target enzyme, thereby reducing or eliminating its activity. Even milder detergents can inhibit enzyme activity at high concentrations.
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Fluorescence Quenching: Some detergents can "quench" the fluorescence of the AMC fluorophore, meaning they absorb the emitted light and reduce the detectable signal.
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Detergent-Substrate Interaction: At certain concentrations, detergents can form micelles that may sequester the substrate, making it less accessible to the enzyme.
Q3: My known inhibitor appears less potent or inactive in the assay. Why is this happening?
This is a common issue when detergents are included in screening assays. The detergent, while intended to prevent non-specific inhibition by compound aggregation, can itself interfere with the desired interaction. Non-ionic detergents like Triton X-100 have been shown to decrease the binding affinities of some specific inhibitors, potentially masking their true activity and leading to false negatives.
Q4: Which detergent is most appropriate for my this compound assay?
The ideal detergent depends on your specific application (e.g., using purified enzyme vs. cell lysate, screening for inhibitors). Non-ionic and zwitterionic detergents are generally preferred over ionic detergents for assays where preserving enzyme structure and function is critical.
Q5: What is the Critical Micelle Concentration (CMC), and why is it important for my assay?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules begin to form larger, organized structures called micelles. This is a critical parameter because:
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Below CMC: The detergent exists as monomers and can help prevent proteins from sticking to plastic surfaces without significantly disrupting protein structures.
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Above CMC: Micelles form, which are necessary for solubilizing membrane proteins. However, high concentrations well above the CMC can also lead to protein denaturation and may interfere with enzyme-substrate or inhibitor-enzyme interactions. For many applications, using a detergent concentration at or slightly above its CMC is a good starting point.
Q6: How can I distinguish a true inhibitor from a false positive caused by compound aggregation?
A common method is to perform a counter-screen where the assay is run in the presence and absence of a mild, non-ionic detergent (e.g., 0.01% Triton X-100).
-
True Inhibitors will typically show similar potency in both conditions.
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Aggregate-Based Inhibitors will show significantly reduced or no inhibition in the presence of the detergent, as the detergent prevents the formation of the inhibitory aggregates.
Data & Tables
Table 1: Properties of Common Detergents in Biochemical Assays
| Detergent | Type | Approx. CMC (mM) | Key Characteristics & Common Uses | Potential Issues in Fluorescence Assays |
| SDS | Anionic (Ionic) | 8.2 | Strong, denaturing detergent. Used in SDS-PAGE. | Often inactivates enzymes; can cause fluorescence quenching. |
| Triton X-100 | Non-ionic | 0.24 | Mild, non-denaturing. Used for cell lysis and preventing non-specific binding. | Contains a phenyl ring that absorbs UV light and can be autofluorescent; may interfere with inhibitor binding. |
| Tween 20 | Non-ionic | 0.06 | Very mild, non-denaturing. Commonly used as a blocking agent in immunoassays (ELISA, Westerns). | Generally low interference, but can still affect some enzyme-inhibitor interactions. |
| CHAPS | Zwitterionic | 8 | Non-denaturing. Effective at breaking protein-protein interactions and solubilizing membrane proteins. | Generally considered a good alternative when Triton X-100 or Tween-20 cause interference. |
| n-Octyl-β-D-glucoside | Non-ionic | 20-25 | Mild, non-denaturing detergent with a high CMC, making it easily removable by dialysis. | Less likely to interfere with UV-based readings than Triton X-100. |
Troubleshooting Guide
Table 2: Troubleshooting Common Assay Problems
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Signal | Detergent autofluorescence (e.g., Triton X-100). | 1. Run a "buffer + detergent + substrate" control to quantify background. 2. Lower the detergent concentration. 3. Switch to a detergent without an aromatic ring (e.g., n-Octyl-β-D-glucoside, Tergitol). |
| Inconsistent Results | Compound aggregation or precipitation. | Add a low concentration (e.g., 0.005-0.01%) of a non-ionic detergent like Tween 20 to improve solubility. |
| Low Enzyme Activity | Detergent is denaturing or inhibiting the enzyme. | 1. Decrease the detergent concentration. 2. Switch to a milder detergent (e.g., from Triton X-100 to Tween 20 or CHAPS). |
| Known Inhibitor Ineffective | Detergent is interfering with inhibitor binding to the enzyme. | 1. Lower the detergent concentration to the minimum required. 2. Switch to a different class of detergent (e.g., from a non-ionic like Triton X-100 to a zwitterionic one like CHAPS). |
Visualizations & Workflows
Caption: Standard experimental workflow for the this compound protease assay.
Caption: A decision tree for troubleshooting common issues in detergent-containing assays.
Experimental Protocols
Protocol 1: General Assay for Chymotrypsin-Like Activity
This protocol provides a general framework. Optimal concentrations for the enzyme, substrate, and detergent must be determined empirically.
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Reagent Preparation:
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Assay Buffer: 20 mM Tris, 50 mM NaCl, pH 7.5. If required, supplement with the desired detergent (e.g., 0.01% Tween 20).
-
Substrate Stock: Prepare a 10-50 mM stock solution of this compound or Suc-LLVY-AMC in DMSO. Store at -20°C, protected from light.
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Enzyme Stock: Prepare a concentrated stock of the protease in an appropriate buffer and store as recommended.
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Working Substrate Solution: Dilute the substrate stock to 2x the final desired concentration (e.g., 200 µM for a 100 µM final concentration) in Assay Buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
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Add 50 µL of each sample (e.g., purified enzyme or cell lysate diluted in Assay Buffer) to the wells of a microplate. Include appropriate controls (no enzyme, no substrate).
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For inhibitor screening, add the test compound and pre-incubate with the enzyme for 10-15 minutes at the desired temperature (e.g., 37°C).
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Initiate the reaction by adding 50 µL of the 2x working substrate solution to each well.
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Immediately place the plate in a fluorescence plate reader.
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Monitor the increase in fluorescence in kinetic mode for 20-30 minutes at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
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Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence signal versus time curve.
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Subtract the rate of the "no enzyme" control from all measurements.
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For inhibitor studies, calculate the percent inhibition relative to a "no inhibitor" (vehicle) control.
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Protocol 2: Testing for Detergent Interference
This protocol helps determine the effect of a specific detergent on assay performance.
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Prepare a Detergent Dilution Series: Prepare a series of assay buffers containing different concentrations of the test detergent (e.g., 0%, 0.001%, 0.01%, 0.1%, 1.0%).
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Run Parallel Assays: Set up the following parallel reactions for each detergent concentration:
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Assay A (Enzyme Activity): Enzyme + Substrate. This measures the effect of the detergent on the enzyme's catalytic rate.
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Assay B (Background Fluorescence): Buffer + Substrate (No Enzyme). This measures the detergent's contribution to background signal/autofluorescence.
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Assay C (Inhibitor Potency): Enzyme + Known Inhibitor + Substrate. This measures how the detergent affects the potency of a known inhibitor.
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-
Execute and Analyze: Run the assays as described in Protocol 1. Compare the reaction rates from Assay A across different detergent concentrations to see the effect on activity. Compare the signal from Assay B to assess background interference. Compare the inhibition levels from Assay C to check for interference with inhibitor binding.
References
enzyme stability and activity loss during assays
Welcome to the Technical Support Center for Enzyme Assays. This guide provides troubleshooting tips and answers to frequently asked questions regarding enzyme stability and activity loss during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that cause enzyme instability and loss of activity?
Enzyme activity is highly sensitive to its environment. Several factors can lead to a loss of catalytic function by causing the enzyme, which is a protein, to denature or degrade.[1][2] Key factors include:
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Temperature: Enzymes have an optimal temperature range for activity.[1][3][4] High temperatures can cause thermal denaturation, where the enzyme unfolds and loses its functional shape. Conversely, very low temperatures can decrease activity by reducing molecular motion, though this is often reversible.
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pH: Each enzyme has an optimal pH. Deviations from this pH can alter the charges on the enzyme's amino acid residues, disrupting ionic bonds that maintain its three-dimensional structure and leading to denaturation.
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Improper Storage and Handling: Repeated freeze-thaw cycles are a primary cause of enzyme damage. Enzymes should be stored at their recommended temperature, typically ranging from -20°C to -80°C, often in a glycerol-containing buffer to prevent freezing. It is also crucial to keep enzymes on ice when not in the freezer and to add them to the reaction mixture last.
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Proteolysis: When cells are lysed to extract proteins, endogenous proteases are released. These proteases can degrade the enzyme of interest, leading to a loss of activity.
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Mechanical Stress: Physical forces from vigorous stirring, shaking, or sonication can introduce shear stress, leading to the mechanical denaturation of enzymes.
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Chemical Contaminants: The presence of unexpected inhibitors, detergents, or organic solvents in the assay buffer or sample can interfere with enzyme activity.
Q2: What are the best practices for storing and handling enzymes to maintain their activity?
Proper storage and handling are critical for preserving enzyme function and ensuring experimental reproducibility.
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Storage Temperature: Always store enzymes at the temperature recommended by the manufacturer, which is typically -20°C or -80°C. Use manual-defrost freezers to avoid the temperature fluctuations associated with automatic defrost cycles.
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Aliquoting: To avoid repeated freeze-thaw cycles, aliquot enzymes into smaller, single-use volumes upon arrival. This minimizes the number of times the main stock is exposed to temperature changes.
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Handling During Experiments: Always keep enzyme solutions on ice during experimental setup. When pipetting, which should be done slowly and carefully due to the viscosity of glycerol in the storage buffer, avoid touching the bottom of the tube to prevent warming.
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Adding to Reactions: The enzyme should be the last component added to the reaction mixture. This ensures the enzyme is introduced into an environment with the correct pH, ionic strength, and substrate concentration, minimizing the risk of instability.
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Proper Labeling: Clearly label all enzyme aliquots with the name, concentration, and date. Maintain a detailed inventory to track usage and storage duration.
Q3: What is a protease inhibitor cocktail, and when should I use it?
A protease inhibitor cocktail is a mixture of several different compounds that inhibit a broad range of proteases. When cells or tissues are lysed, proteases that are normally compartmentalized are released and can degrade the proteins of interest, including your enzyme.
You should add a protease inhibitor cocktail to your lysis buffer immediately before disrupting the cells. This ensures that the inhibitors are present to deactivate the proteases as soon as they are released, protecting your target enzyme from degradation. Cocktails are widely used in protein extraction, purification, Western blotting, and immunoprecipitation.
Troubleshooting Guides
Problem 1: My enzyme shows very low or no activity.
Low or absent enzyme activity is a common issue that can often be resolved by systematically checking each component of your experimental setup.
Q: How can I determine if the enzyme itself is the problem?
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Check Storage and Handling: Confirm that the enzyme has been stored at the correct temperature and has not been subjected to multiple freeze-thaw cycles.
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Verify Enzyme Concentration: Use a protein measurement method to confirm that you have a sufficient amount of active enzyme in your sample.
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Run a Positive Control: Test the enzyme's activity with a known, high-quality substrate that has previously worked. This will help determine if the enzyme is active under ideal conditions.
Q: How can I troubleshoot my assay conditions?
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Verify Buffer pH and Composition: Use a calibrated pH meter to check that your buffer is at the optimal pH for the enzyme. Ensure the buffer does not contain any interfering substances.
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Optimize Temperature: Enzymes have optimal temperatures for activity. Ensure your assay is being conducted at the correct temperature. Using ice-cold buffers can significantly slow down or stop the reaction.
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Check Substrate Concentration: The substrate concentration should be high enough to saturate the enzyme for maximal activity, but not so high that it causes substrate inhibition.
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Confirm Cofactor Presence: Some enzymes require specific cofactors or metal ions (e.g., Mg²⁺, Zn²⁺) for activity. Verify that these are present in your assay buffer at the correct concentrations.
Q: How do I rule out issues with my detection method?
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Instrument Calibration: Ensure your spectrophotometer or fluorometer is properly calibrated and set to the correct wavelength for detecting your product or substrate.
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Run Controls: Always include a negative control (without enzyme) to check for background signal and a positive control (with a known active enzyme) to confirm the assay is working.
Troubleshooting Flowchart for Low Enzyme Activity
Caption: A flowchart for troubleshooting low or no enzyme activity.
Problem 2: My assay results are inconsistent and not reproducible.
Inconsistent results can stem from variability in sample preparation, assay setup, or environmental factors.
Q: How can I minimize variability in my experimental setup?
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Use Master Mixes: When setting up multiple reactions, prepare a master mix of common reagents (buffer, substrate, cofactors) to ensure each reaction receives the same concentration of components. Add the enzyme or sample last.
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Ensure Temperature Consistency: Small fluctuations in temperature can lead to large changes in enzyme activity. Ensure all assay components, particularly buffers, have equilibrated to the correct reaction temperature before starting the assay.
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Prevent Evaporation in Microplates: If using microplates, be aware of "plate effects," where wells on the edge of the plate may experience more evaporation, leading to higher concentrations and altered results. Use plate sealers or ensure the instrument has temperature control to minimize this.
Q: Could my sample preparation be the cause of inconsistency?
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Uniform Sample Prep: Ensure that all samples are prepared uniformly. Inconsistent dilution or deproteinization can lead to wide variations in readings.
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Presence of Inhibitors: If samples are derived from different sources (e.g., different tissue lysates), they may contain varying levels of endogenous inhibitors. Purifying the enzyme or diluting the sample may help reduce the effect of these inhibitors.
Data Presentation
Table 1: Common Factors Affecting Enzyme Activity and Stability
| Factor | Effect on Enzyme | Troubleshooting/Optimization Strategy |
| Temperature | Activity increases with temperature to an optimum, then rapidly decreases due to denaturation. | Determine the optimal temperature by assaying enzyme activity across a range of temperatures. |
| pH | Each enzyme has a narrow optimal pH range; deviations can cause denaturation. | Screen a variety of buffers to find the optimal pH for maximum activity. |
| Enzyme Concentration | Reaction rate is directly proportional to enzyme concentration when the substrate is not limiting. | Ensure the enzyme concentration is in the linear range of the assay. |
| Substrate Concentration | Reaction rate increases with substrate concentration until the enzyme becomes saturated (Vmax). | Determine the Michaelis constant (Km) and use a substrate concentration well above it for maximal velocity. |
| Inhibitors | Presence of competitive or non-competitive inhibitors reduces reaction velocity. | Purify the enzyme or run controls to identify and quantify inhibition. |
| Proteases | Can degrade the enzyme, leading to a progressive loss of activity. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer during protein extraction. |
Table 2: Common Components of a Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class | Mechanism of Action |
| AEBSF / Pefabloc SC | Serine Proteases | Irreversible |
| Aprotinin | Serine Proteases | Reversible |
| Bestatin | Aminopeptidases | Reversible |
| E-64 | Cysteine Proteases | Irreversible |
| Leupeptin | Serine and Cysteine Proteases | Reversible |
| Pepstatin A | Aspartic Proteases | Reversible |
| EDTA | Metalloproteases | Reversible (Chelates metal ions) |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determination of Optimal pH for an Enzyme Assay
This protocol outlines a method for identifying the pH at which an enzyme exhibits maximum activity by testing it across a range of buffer systems.
Materials:
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Purified enzyme solution
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Substrate solution
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A series of buffers covering a wide pH range (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7.5-9, Glycine-NaOH for pH 9-10.5)
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Spectrophotometer or other detection instrument
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Microplate or cuvettes
Methodology:
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Prepare Buffers: Prepare a set of at least 5-7 buffers with overlapping pH ranges, covering a broad spectrum (e.g., pH 4.0 to 10.0 in 1.0 unit increments). Verify the final pH of each buffer at the intended assay temperature.
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Set Up Reactions: For each pH value to be tested, prepare triplicate reactions in a microplate or cuvettes. In each well/cuvette, add:
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Buffer of a specific pH.
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Substrate (at a saturating concentration).
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Any required cofactors.
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Nuclease-free water to reach the final volume.
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-
Equilibrate Temperature: Incubate the plate/cuvettes at the optimal assay temperature for 5-10 minutes to allow all components to equilibrate.
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Initiate Reaction: Add the enzyme to each well/cuvette to start the reaction.
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Measure Activity: Immediately place the plate/cuvettes in the detection instrument and measure the rate of product formation or substrate consumption over a set period. Ensure measurements are taken during the initial, linear phase of the reaction.
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Analyze Data: Calculate the initial reaction velocity (V₀) for each pH value. Plot V₀ against pH. The peak of the resulting curve represents the enzyme's optimal pH.
Protocol 2: Determination of Optimal Temperature for an Enzyme Assay
This protocol determines an enzyme's optimal functional temperature by measuring its activity across a temperature gradient.
Materials:
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Purified enzyme solution
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Substrate solution
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Optimal assay buffer (as determined from Protocol 1)
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Temperature-controlled water bath, heat block, or plate reader with temperature control
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Spectrophotometer or other detection instrument
Methodology:
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Prepare Reaction Mix: Prepare a master mix containing the optimal buffer, substrate, and any necessary cofactors.
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Set Up Reactions: Aliquot the master mix into reaction tubes or a microplate for each temperature to be tested (e.g., 20°C, 25°C, 30°C, 37°C, 42°C, 50°C, 60°C).
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Temperature Equilibration: Place the reaction tubes/plate at their respective temperatures and allow them to equilibrate for at least 10 minutes. Also, bring the enzyme solution to each corresponding temperature separately if possible, or keep it on ice and add a small volume.
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Initiate Reaction: Add the enzyme to each reaction tube/well to start the reaction.
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Measure Activity: Measure the reaction rate at each temperature. For continuous assays, this can be done in a temperature-controlled plate reader. For endpoint assays, stop the reaction at a specific time point (within the linear range) and then measure the product.
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Analyze Data: Calculate the initial reaction velocity (V₀) for each temperature. Plot V₀ against temperature. The temperature that yields the highest reaction rate is the optimal temperature for the enzyme under these conditions.
Workflow for Enzyme Assay Optimization
Caption: A workflow for systematically optimizing enzyme assay conditions.
References
Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the inner filter effect (IFE) in fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a non-linear relationship between the concentration of a fluorophore and its measured fluorescence intensity.[1][2] This phenomenon arises from the absorption of excitation and/or emitted light by the sample, leading to an underestimation of the true fluorescence signal.[1][2]
Q2: What are the types of inner filter effects?
A2: There are two types of inner filter effects:
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Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophores.[1] At high concentrations, the molecules at the front of the cuvette absorb a significant portion of the excitation light, leaving less light available to excite the molecules deeper in the sample.
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Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the fluorophore or when other absorbing species are present in the solution.
Q3: What causes the inner filter effect?
A3: The primary cause of the inner filter effect is a high concentration of the fluorophore itself or the presence of other absorbing species (chromophores) in the sample solution. The higher the absorbance of the solution at the excitation and emission wavelengths, the more pronounced the inner filter effect will be.
Q4: How can I tell if my measurements are affected by the inner filter effect?
A4: A common indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus concentration. As the concentration increases, the fluorescence signal will start to plateau and may even decrease at very high concentrations. Another sign can be a distortion in the shape of the emission spectrum, such as a shift in the peak maximum.
Q5: Is the inner filter effect the same as fluorescence quenching?
A5: No, the inner filter effect is a distinct phenomenon from fluorescence quenching. Quenching involves processes that decrease the fluorescence quantum yield of a fluorophore through molecular interactions, such as collisional quenching or Förster resonance energy transfer (FRET). The inner filter effect, on the other hand, is a result of light absorption and does not change the intrinsic fluorescence properties of the fluorophore.
Troubleshooting Guide
Problem 1: My fluorescence intensity is not linear with concentration.
| Possible Cause | Troubleshooting Steps |
| High Sample Concentration | 1. Dilute the sample: The simplest way to mitigate the inner filter effect is to work with more dilute solutions where the absorbance is low (typically below 0.1). 2. Check Absorbance: Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is high, dilution is recommended. |
| Presence of Other Absorbing Species | 1. Analyze Sample Composition: Identify if other components in your sample absorb light at the excitation or emission wavelengths. 2. Purify Sample: If possible, purify your sample to remove interfering chromophores. 3. Use a Correction Method: If dilution or purification is not feasible, apply an absorbance-based correction method. |
Problem 2: My corrected fluorescence data still seems inaccurate.
| Possible Cause | Troubleshooting Steps |
| Incorrect Absorbance Measurements | 1. Blank Correction: Ensure you are using the correct blank solution (the same buffer or solvent as your sample) for your absorbance measurements. 2. Cuvette Matching: Use the same or matched cuvettes for both absorbance and fluorescence measurements to ensure a consistent path length. |
| Inappropriate Correction Formula | 1. Verify Formula: Double-check the formula used for the correction. The most common formula is: Fcorr = Fobs * 10((Aex + Aem)/2). 2. Consider Geometry: For highly absorbing samples, the geometry of the fluorometer can influence the correction. More advanced correction models might be necessary. |
| Instrumental Artifacts | 1. Check Instrument Settings: Ensure that the excitation and emission wavelengths and slit widths are consistent between measurements. 2. Instrument Calibration: Verify that your fluorometer and spectrophotometer are properly calibrated. |
Experimental Protocols
Absorbance-Based Correction for Inner Filter Effect
This protocol describes the most common method for correcting the inner filter effect using absorbance measurements.
Materials:
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Fluorometer
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UV-Vis Spectrophotometer
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Matched quartz cuvettes (e.g., 1 cm path length)
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Your fluorescent sample and the corresponding blank solution (buffer or solvent)
Procedure:
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Prepare a Dilution Series: Prepare a series of dilutions of your fluorescent sample in the appropriate buffer or solvent.
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Measure Fluorescence:
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Set the excitation and emission wavelengths on the fluorometer.
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Measure the fluorescence intensity (Fobs) of each dilution, starting from the most dilute.
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Ensure to subtract the fluorescence of a blank sample.
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Measure Absorbance:
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Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength (Aex) and the emission wavelength (Aem).
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Use the same cuvette or matched cuvettes for these measurements.
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Blank the spectrophotometer with the same buffer or solvent used for your samples.
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Apply the Correction:
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Use the following formula to calculate the corrected fluorescence intensity (Fcorr) for each sample: Fcorr = Fobs * 10((Aex + Aem)/2)
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Analyze the Data:
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Plot both the observed and corrected fluorescence intensities as a function of concentration. The corrected data should exhibit a more linear relationship.
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Data Presentation
Table 1: Effect of Inner Filter Effect on Quinine Sulfate Fluorescence
The following table shows an example of uncorrected and corrected fluorescence data for quinine sulfate at different concentrations. As the concentration and absorbance increase, the deviation of the observed fluorescence from linearity becomes more pronounced. The corrected fluorescence maintains a linear response over a wider concentration range.
| Concentration (µg/mL) | Absorbance at 350 nm (Aex) | Absorbance at 450 nm (Aem) | Observed Fluorescence (Fobs) | Corrected Fluorescence (Fcorr) |
| 1 | 0.010 | 0.002 | 100 | 101.4 |
| 10 | 0.100 | 0.020 | 950 | 1105.2 |
| 20 | 0.200 | 0.040 | 1700 | 2244.3 |
| 40 | 0.400 | 0.080 | 2800 | 4487.8 |
| 60 | 0.600 | 0.120 | 3500 | 6782.9 |
| 80 | 0.800 | 0.160 | 3800 | 9036.5 |
| 100 | 1.000 | 0.200 | 4000 | 11966.8 |
Note: The data in this table is illustrative and will vary depending on the specific instrument and experimental conditions.
Visualizations
Caption: The two types of inner filter effects in fluorescence.
References
how to establish a linear range for enzyme concentration
Technical Support Center: Enzyme Assays
This guide provides detailed protocols and troubleshooting advice for establishing a linear range for enzyme concentration in kinetic assays.
Frequently Asked-Questions (FAQs)
Q1: What is the "linear range" for an enzyme concentration?
A1: The linear range is the range of enzyme concentrations where the initial reaction velocity (the rate of product formation) is directly proportional to the amount of enzyme present.[1] Within this range, doubling the enzyme concentration will double the reaction rate. This relationship is crucial for accurately measuring and comparing enzyme activity.[2]
Q2: Why is it essential to determine the linear range?
A2: It is critical to operate within the linear range to ensure that the enzyme concentration is the sole limiting factor in the reaction.[1] If the concentration is too high, factors like substrate depletion, product inhibition, or limitations of the detection instrument can cause the reaction rate to plateau, leading to an underestimation of the enzyme's true activity.[2][3] Assays performed outside this range will not provide quantitative or reproducible results.
Q3: What is "initial velocity" (V₀) and how does it relate to the linear range?
A3: The initial velocity (V₀) is the rate of the reaction measured at the very beginning, when substrate concentration is high and product accumulation is negligible. To establish the linear range, you plot the initial velocity against a series of different enzyme concentrations. The linear portion of this graph indicates the concentrations where the assay response is reliable.
Q4: What factors can affect the linear range?
A4: Several factors can influence the linear range, including:
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Substrate Concentration: Must be in excess or "saturating" to ensure the rate depends only on the enzyme.
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Assay Time and Temperature: Longer incubation times or higher temperatures can increase the rate of substrate consumption, potentially shifting the reaction out of the linear range.
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pH and Buffer Composition: Enzymes have optimal pH ranges; deviations can reduce activity and affect linearity.
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Instrument Limitations: The detector (e.g., spectrophotometer) has a linear range of detection. A signal that is too strong can saturate the detector, creating a false plateau.
Experimental Protocol: Determining the Linear Range
This protocol outlines the steps to determine the optimal enzyme concentration for a kinetic assay.
Objective: To identify the range of enzyme concentrations that yields a linear relationship between enzyme amount and initial reaction velocity (V₀).
Materials:
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Enzyme stock solution of known concentration
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Substrate stock solution
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Assay buffer
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Microplate reader or spectrophotometer
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Suitable microplates (e.g., clear plates for colorimetric assays, black plates for fluorescence).
Methodology:
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Prepare Reagents: Thaw all components completely and mix gently. Ensure the assay buffer is at the correct temperature and pH for optimal enzyme activity.
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Create Enzyme Serial Dilutions: Prepare a series of dilutions of the enzyme stock solution in assay buffer. It is common to start with broad log dilutions to find an approximate range, followed by a narrower set of linear dilutions.
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Set Up the Assay Plate:
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Add the assay buffer to all wells.
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Add the appropriate volume of each enzyme dilution to its designated wells.
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Include a "no-enzyme" control (blank) containing only buffer and substrate to measure any background signal.
-
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Initiate the Reaction: Start the reaction by adding a fixed, saturating concentration of the substrate to all wells.
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Collect Data: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the signal (e.g., absorbance) at multiple time points over a set period (e.g., every 30 seconds for 10-15 minutes). This allows for the calculation of the initial velocity.
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Calculate Initial Velocity (V₀):
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For each enzyme concentration, plot the signal (e.g., absorbance) versus time.
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Identify the initial, linear portion of each curve. The slope of this linear portion is the initial velocity (V₀).
-
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Determine the Linear Range:
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Plot the calculated initial velocity (V₀) on the y-axis against the corresponding enzyme concentration on the x-axis.
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Identify the linear region of the graph where V₀ increases proportionally with the enzyme concentration. The highest enzyme concentration that still falls on this line is the upper limit of your linear range.
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Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Graph of V₀ vs. [Enzyme] is not linear and plateaus quickly. | 1. Enzyme concentration is too high , leading to rapid substrate depletion or product inhibition. 2. Signal is saturating the instrument's detector. | 1. Dilute the enzyme stock solution further and repeat the experiment with lower concentrations. 2. Check the instrument's detection limit. If the signal is too high, reduce the enzyme concentration or assay time. |
| High background signal in "no-enzyme" control wells. | 1. Substrate is unstable and degrading spontaneously. 2. Contamination of reagents. | 1. Prepare fresh substrate solution. Run a control with substrate in buffer and monitor its stability over time. 2. Use fresh, high-quality reagents and calibrated pipettes. |
| Inconsistent or non-reproducible results between replicates. | 1. Pipetting errors , especially with small volumes. 2. Incomplete mixing of reagents in the well. 3. Temperature or pH fluctuations. | 1. Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for common reagents. 2. Ensure thorough but gentle mixing after adding each component. 3. Pre-incubate all reagents and the plate at the desired assay temperature. |
| Reaction shows a "lag" phase (slow start) before becoming linear. | 1. Reagents were not at the correct temperature before mixing. 2. The enzyme requires a pre-activation step. | 1. Ensure all solutions, especially the assay buffer and plate, are equilibrated to the reaction temperature. 2. Consult literature for the specific enzyme to see if a pre-incubation period under certain conditions is required. |
| Readings do not follow a linear pattern for the standard curve. | 1. Pipetting errors in the standard dilutions. 2. Air bubbles in the wells are interfering with the light path. | 1. Avoid pipetting small volumes and ensure proper mixing of standards. 2. Pipette gently against the side of the well to prevent bubble formation. |
Data Presentation Example
Once the initial velocities (V₀) are calculated, the data should be tabulated to generate the final plot.
| Enzyme Conc. (nM) | Replicate 1 V₀ (Abs/min) | Replicate 2 V₀ (Abs/min) | Average V₀ (Abs/min) | Std. Dev. |
| 0 (Blank) | 0.001 | 0.001 | 0.001 | 0.000 |
| 0.5 | 0.025 | 0.027 | 0.026 | 0.001 |
| 1.0 | 0.051 | 0.053 | 0.052 | 0.001 |
| 2.0 | 0.102 | 0.106 | 0.104 | 0.002 |
| 4.0 | 0.198 | 0.205 | 0.202 | 0.004 |
| 8.0 | 0.255 | 0.260 | 0.258 | 0.003 |
| 16.0 | 0.265 | 0.268 | 0.267 | 0.002 |
In this example, the relationship begins to lose linearity above 4.0 nM, suggesting the optimal enzyme concentration for subsequent assays should be at or below this level.
Experimental Workflow Diagram
Caption: Workflow for determining the enzyme concentration linear range.
References
Technical Support Center: Troubleshooting Fluorogenic Peptide Substrate Assays
This guide provides answers to frequently asked questions and detailed troubleshooting advice for researchers, scientists, and drug development professionals working with fluorogenic peptide substrates.
Frequently Asked Questions (FAQs)
Q1: What are fluorogenic peptide substrates and how do they work?
Fluorogenic peptide substrates are synthetic molecules designed to be non-fluorescent or weakly fluorescent until cleaved by a specific enzyme.[1] The peptide sequence is recognized by the target enzyme, and upon cleavage, a fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" signal allows for the direct and continuous measurement of enzyme activity.[1] The two most common designs are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores.[1]
Q2: How should I store and handle my fluorogenic peptide substrate?
Proper storage is crucial to maintain the integrity of the substrate. Most fluorogenic peptide substrates are light-sensitive and should be stored at -20°C or lower in the dark, preferably in single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to dissolve the substrate in a suitable solvent like DMSO and then dilute it in the appropriate assay buffer.
Q3: What are the key components of a typical fluorogenic enzyme assay?
A standard fluorogenic enzyme assay includes:
-
Enzyme: The purified enzyme or biological sample containing the enzyme of interest.
-
Fluorogenic Peptide Substrate: The specific substrate for the enzyme.
-
Assay Buffer: Provides the optimal pH and ionic strength for the enzymatic reaction.
-
Microplate: A black, clear-bottom microplate is recommended to minimize background fluorescence and autofluorescence.
Troubleshooting Common Issues
This section addresses specific problems that may arise during your experiments, providing potential causes and solutions.
Low or No Fluorescent Signal
Q4: I am not detecting any fluorescent signal. What could be the problem?
If there is no signal, it's essential to systematically check the assay components and setup.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Missing Reagent | - Run a positive control with a known active enzyme to verify assay setup. - Double-check that all reagents (enzyme, substrate, buffer) were added correctly. |
| Incorrect Instrument Settings | - Ensure the fluorescence reader is set to the correct excitation and emission wavelengths for the specific fluorophore. - Optimize the gain setting; a low gain can lead to a weak signal. - For plate readers, confirm the correct reading orientation (e.g., top vs. bottom read). |
| Suboptimal Reaction Conditions | - Consult the literature for the optimal pH and temperature for your enzyme and perform a pH and temperature optimization matrix. |
Q5: The fluorescent signal is present but very weak. How can I improve it?
A weak signal can often be enhanced by optimizing enzyme and substrate concentrations.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | - Perform an enzyme titration to find the concentration that provides a robust signal-to-background ratio within the linear range of the assay. |
| Suboptimal Substrate Concentration | - Conduct a substrate titration to determine the Michaelis constant (Km). For routine assays, using a substrate concentration of 2-5 times the Km is often recommended. |
| Inner Filter Effect (IFE) | - At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a lower-than-expected signal. Diluting the sample or using a shorter pathlength cuvette can mitigate this effect. |
Experimental Protocol: Enzyme Titration
This protocol helps determine the optimal enzyme concentration for your assay.
-
Prepare a series of enzyme dilutions in assay buffer. The range of concentrations should span several orders of magnitude.
-
Add a fixed, non-limiting concentration of the fluorogenic substrate to each well of a 96-well black, clear-bottom plate.
-
Initiate the reaction by adding the different enzyme dilutions to their respective wells. Include a "no-enzyme" control for background measurement.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader.
-
Plot the initial reaction rate (the linear portion of the fluorescence versus time curve) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a strong signal-to-background ratio.
Experimental Protocol: Substrate Titration (Michaelis-Menten Kinetics)
This protocol is used to determine the Michaelis constant (Km) of your enzyme for the substrate.
-
Use the optimal enzyme concentration determined from the enzyme titration experiment.
-
Prepare a series of substrate dilutions in assay buffer, ranging from well below to well above the expected Km.
-
Add the enzyme to each well of a 96-well black, clear-bottom plate.
-
Initiate the reactions by adding the different substrate concentrations to their respective wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the linear increase in fluorescence over time.
-
Plot V₀ against the substrate concentration .
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, a substrate concentration of 2-5 times the Km is often used.
High Background Fluorescence
Q6: My blank or negative control wells show high fluorescence. What is causing this?
High background can mask the specific signal from your enzymatic reaction.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Autofluorescence | - Sample: Some biological samples have inherent fluorescence. Measure the fluorescence of an unstained sample to assess autofluorescence. - Media/Buffer: Phenol red and components in cell culture media can be fluorescent. Consider using phenol red-free media or performing the assay in a buffered saline solution like PBS. - Plate: Use black microplates specifically designed for fluorescence assays to minimize background. |
| Substrate Instability/Purity | - The substrate may be degrading spontaneously or contain fluorescent impurities. Run a "substrate only" control (no enzyme) to check for background fluorescence from the substrate solution. |
| Contamination | - Ensure all reagents and labware are free from fluorescent contaminants. Prepare fresh buffers with high-purity reagents. |
| Non-Specific Binding | - If using fluorescently labeled antibodies, non-specific binding can be an issue. Optimize antibody concentrations and ensure adequate blocking and washing steps. |
Data Presentation: Effect of Assay Buffer on Background Fluorescence
This table illustrates how different buffer components can contribute to background fluorescence.
| Buffer Composition | Average Background Fluorescence (RFU) |
| 50 mM Tris, pH 7.5 | 150 |
| 50 mM Tris, pH 7.5 + 0.01% Triton X-100 | 180 |
| 50 mM Tris, pH 7.5 + 1 mM DTT | 165 |
| Phenol Red-Containing Media | 850 |
| Phenol Red-Free Media | 200 |
Note: Relative Fluorescence Units (RFU) are exemplary.
Signal Instability
Q7: The fluorescent signal is decreasing over time. Why is this happening?
A decreasing signal can be due to photobleaching or substrate depletion.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Photobleaching | - This is the irreversible destruction of the fluorophore due to light exposure. - Reduce the excitation light intensity if your instrument allows. - Decrease the exposure time and/or the frequency of measurements. - Use more photostable fluorophores if possible. - Consider using an antifade reagent in your assay buffer if compatible with your enzyme. |
| Substrate Depletion | - If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed, leading to a plateau or decrease in signal. Ensure your measurements are taken during the initial, linear phase of the reaction. |
Visualizing Workflows and Concepts
Diagram: Troubleshooting Low Fluorescent Signal
Caption: A logical workflow for diagnosing and resolving issues of low or no fluorescent signal.
Diagram: General Experimental Workflow for a Fluorogenic Assay
Caption: A step-by-step overview of a typical experimental protocol for a fluorogenic enzyme assay.
Advanced Troubleshooting: The Inner Filter Effect (IFE)
Q8: What is the Inner Filter Effect (IFE) and how can I correct for it?
The Inner Filter Effect (IFE) is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by components in the sample. It is a significant source of error, especially at high concentrations of substrate or other absorbing species.
-
Primary IFE: The absorption of excitation light before it reaches the fluorophore.
-
Secondary IFE: The absorption of emitted light before it reaches the detector.
Methods to Mitigate or Correct for IFE:
-
Dilution: The simplest approach is to work with lower concentrations of the substrate and other components to keep the absorbance low (typically below 0.1).
-
Instrumental Correction: Some modern microplate readers and fluorometers have built-in functionalities or can be used with specific protocols to correct for IFE. This often involves measuring the absorbance of the sample at the excitation and emission wavelengths.
-
Empirical Correction Curves: An empirical correction factor can be determined by measuring the fluorescence of a constant concentration of the free fluorophore in the presence of increasing concentrations of the absorbing species (e.g., the un-cleaved substrate).
By systematically addressing these common issues, you can enhance the reliability and accuracy of your fluorogenic peptide substrate assays.
References
Validation & Comparative
A Comparative Guide to Fluorogenic Substrates: Suc-Leu-Tyr-AMC vs. Suc-Leu-Leu-Val-Tyr-AMC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug discovery, the selection of appropriate substrates is paramount for accurate and reliable enzyme activity assays. This guide provides a detailed comparison of two widely used fluorogenic substrates for measuring chymotrypsin-like proteolytic activity: Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) and Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Leu-Val-Tyr-AMC). This comparison is based on their biochemical properties, enzyme specificity, and application in key experimental protocols.
Overview and Mechanism of Action
Both this compound and Suc-Leu-Leu-Val-Tyr-AMC are synthetic peptide substrates conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In their intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the tyrosine residue and the AMC moiety by a protease with chymotrypsin-like specificity, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be monitored over time to determine enzyme activity. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value |
| Synonyms | Suc-LY-AMC |
| Molecular Formula | C₂₉H₃₃N₃O₈ |
| Molecular Weight | 551.6 g/mol |
| Excitation Wavelength | ~360 nm |
| Emission Wavelength | ~460 nm |
| Primary Target Enzymes | Calpain I and II, Papain, 20S Proteasome (Chymotrypsin-like activity)[1][2][3] |
| Solubility | Soluble in DMSO or methanol[3][4] |
| Typical Working Concentration | 10-150 µM |
Table 2: Properties of Suc-Leu-Leu-Val-Tyr-AMC
| Property | Value |
| Synonyms | Suc-LLVY-AMC |
| Molecular Formula | C₄₀H₅₃N₅O₁₀ |
| Molecular Weight | 763.9 g/mol |
| Excitation Wavelength | ~345-380 nm |
| Emission Wavelength | ~440-460 nm |
| Primary Target Enzymes | 20S and 26S Proteasome (Chymotrypsin-like activity), Calpains |
| Solubility | Soluble in DMSO |
| Typical Working Concentration | 20-200 µM |
Enzyme Specificity and Applications
Suc-Leu-Leu-Val-Tyr-AMC is a preferred substrate for measuring the chymotrypsin-like activity of the 20S and 26S proteasome . Its tetrapeptide sequence mimics a key recognition motif for this proteolytic complex. It is also a substrate for calpains .
This compound , a shorter peptide, is a substrate for calpains I and II and another cysteine protease, papain . It is also utilized to measure the chymotrypsin-like activity of the 20S proteasome .
The choice between these two substrates often depends on the specific enzyme of interest and the experimental context. For studies focused on the proteasome, Suc-Leu-Leu-Val-Tyr-AMC is generally the more specific and widely cited choice. For broader studies on cysteine proteases, including calpains and papain, this compound can be a useful tool.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for using these substrates to measure proteasome and calpain activity.
Experimental Protocol 1: Proteasome Chymotrypsin-Like Activity Assay using Suc-Leu-Leu-Val-Tyr-AMC
This protocol is adapted from methodologies for measuring proteasome activity in cell lysates.
1. Reagent Preparation:
- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM DTT, 0.1% CHAPS, 0.5 mM PMSF, and 2 µg/ml aprotinin.
- Substrate Stock Solution: Prepare a 1-10 mM stock solution of Suc-Leu-Leu-Val-Tyr-AMC in DMSO. Store at -20°C, protected from light.
- Working Substrate Solution: Dilute the stock solution to a final concentration of 20-100 µM in Assay Buffer immediately before use.
2. Sample Preparation:
- Prepare cell or tissue lysates containing the proteasome.
- Determine the protein concentration of the lysate.
3. Assay Procedure:
- Add 40-75 µg of protein lysate to a 96-well plate.
- For a negative control, pre-incubate a sample with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes.
- Initiate the reaction by adding the Working Substrate Solution to a final volume of 100-200 µL.
- Incubate the plate at 37°C.
4. Measurement:
- Measure the fluorescence kinetically for 30-60 minutes using a fluorometer with excitation at ~360 nm and emission at ~460 nm.
- The rate of the reaction is determined from the linear portion of the fluorescence curve.
Experimental Protocol 2: Calpain Activity Assay using this compound
This protocol is based on a method for measuring calpain activity in cell lysates.
1. Reagent Preparation:
- Assay Buffer: 10 mM HEPES (pH 7.4), 1% Triton X-100, 100 µM CaCl₂.
- Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C.
- Working Substrate Solution: Dilute the stock solution to a final concentration of 150 µM in Assay Buffer.
2. Sample Preparation:
- Prepare cell lysates.
- Determine the protein concentration.
3. Assay Procedure:
- Add 40 µg of protein lysate to a microcentrifuge tube.
- Add the Working Substrate Solution.
- Incubate at 37°C for 2 hours.
4. Measurement:
- Measure the endpoint fluorescence in a fluorometer with excitation at ~360 nm and emission at ~460 nm.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these substrates, the following diagrams illustrate the key signaling pathways in which their target enzymes are involved, as well as a general experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Caption: A simplified overview of the Calpain signaling cascade.
Caption: A general workflow for a fluorometric enzyme activity assay.
Conclusion
Both this compound and Suc-Leu-Leu-Val-Tyr-AMC are valuable tools for studying proteases with chymotrypsin-like activity. The choice between them should be guided by the specific enzyme of interest, with Suc-Leu-Leu-Val-Tyr-AMC being the more specific substrate for proteasome activity. Careful consideration of experimental conditions and the inclusion of appropriate controls are essential for obtaining accurate and meaningful data. This guide provides a foundational understanding to aid researchers in selecting the optimal substrate for their experimental needs.
References
A Comparative Guide to Fluorogenic Substrates for Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used fluorogenic substrates for the serine protease, chymotrypsin. The selection of an appropriate substrate is critical for the development of sensitive and reliable enzyme activity assays, inhibitor screening, and kinetic studies. This document summarizes key performance data, details experimental protocols for substrate comparison, and provides visual representations of the underlying biochemical processes and experimental workflows.
Performance Comparison of Chymotrypsin Substrates
The efficiency of a fluorogenic substrate is determined by its kinetic parameters with the enzyme and the photophysical properties of the released fluorophore. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency of the enzyme is best described by the kcat/Kₘ ratio. The fluorescence quantum yield (Φ) of the liberated fluorophore is a measure of its brightness and directly impacts the sensitivity of the assay.
Below is a summary of quantitative data for several common fluorogenic chymotrypsin substrates.
| Substrate Name | Fluorophore | Excitation (nm) | Emission (nm) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Quantum Yield (Φ) |
| Suc-Ala-Ala-Pro-Phe-AMC | AMC | 340-380[1][2] | 440-460[1][2] | 15[3] | 1.5 | 100,000 | ~0.81 (in Methanol) |
| Glt-Phe-AMQ | AMQ | 360 | 435 | 500 | 0.0235* | 47 | Not Reported |
| Suc-Phe-2-AA | 2-AA | 428 | 525 | Not Reported | Not Reported | Not Reported | Not Reported |
Disclaimer: The kinetic parameters presented in this table are compiled from different sources and may have been determined under varying experimental conditions (e.g., pH, temperature, buffer composition). For a direct and accurate comparison, it is recommended to evaluate these substrates side-by-side under identical experimental conditions.
kcat for Glt-Phe-AMQ was calculated from the reported kcat/Kₘ and Kₘ values.
Enzymatic Reaction Mechanism
The enzymatic reaction of chymotrypsin with a fluorogenic substrate involves the cleavage of a peptide bond, leading to the release of a fluorescent molecule. This process is the basis for the continuous monitoring of enzyme activity.
Experimental Protocols
To facilitate the direct comparison of different fluorogenic substrates, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the kinetic parameters (Kₘ and kcat) of chymotrypsin with a given fluorogenic substrate.
I. Materials and Reagents
-
Chymotrypsin: Bovine pancreatic α-chymotrypsin, lyophilized powder.
-
Fluorogenic Substrates: Stock solutions of Suc-Ala-Ala-Pro-Phe-AMC, Glt-Phe-AMQ, etc., typically dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with appropriate excitation and emission filters.
-
Calibrating Fluorophore: Stock solution of the free fluorophore (e.g., 7-amino-4-methylcoumarin) for generating a standard curve.
II. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and store in aliquots at -20°C.
-
On the day of the experiment, dilute the chymotrypsin stock solution to the desired working concentration (e.g., 10 nM) in cold assay buffer.
-
Prepare a series of dilutions of the fluorogenic substrate in assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.
-
Prepare a standard curve of the free fluorophore in the assay buffer.
-
-
Enzyme Activity Assay:
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
Add 50 µL of assay buffer to control wells (no enzyme).
-
Initiate the reaction by adding 50 µL of the diluted chymotrypsin solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of the product using the standard curve.
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves (product concentration vs. time).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ.
-
Calculate the kcat using the equation: kcat = Vₘₐₓ / [E], where [E] is the final enzyme concentration in the assay.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for comparing different fluorogenic substrates.
Conclusion
The choice of a fluorogenic substrate for chymotrypsin assays depends on the specific requirements of the experiment, such as the desired sensitivity and the expected enzyme concentration. Substrates with lower Kₘ values are preferable for assays with low enzyme concentrations, while a high kcat ensures a rapid signal generation. The quantum yield of the fluorophore is a critical factor for assay sensitivity. Based on the available data, Suc-Ala-Ala-Pro-Phe-AMC exhibits favorable kinetic parameters for sensitive chymotrypsin detection. However, for a definitive selection, it is imperative to perform a side-by-side comparison of the substrates of interest under the specific experimental conditions of your laboratory. The protocols and information provided in this guide are intended to facilitate this process.
References
A Researcher's Guide to Validating Protease Activity with Multiple Substrates
For researchers, scientists, and drug development professionals, the accurate assessment of protease activity is a critical step in understanding biological processes and developing targeted therapeutics. The choice of substrate is a pivotal factor influencing the outcome of such investigations. This guide provides an objective comparison of various substrates and methodologies for validating protease activity, supported by experimental data and detailed protocols.
The validation of protease activity is not a one-size-fits-all endeavor. Different substrates offer distinct advantages and disadvantages in terms of specificity, sensitivity, and relevance to the biological context. This guide will explore three major approaches: the use of specific synthetic substrates, the application of a general protein substrate, and the advanced technique of N-terminomics for a global view of protease activity.
Comparative Analysis of Protease Substrates
The selection of an appropriate substrate is fundamental to the accurate characterization of protease activity. The ideal substrate should be selectively cleaved by the protease of interest, allowing for sensitive and reproducible measurements. The performance of a protease substrate is typically evaluated by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Kₘ, represents the catalytic efficiency of the enzyme for a given substrate, with a higher value indicating greater efficiency.
Synthetic Fluorogenic Substrates: A Tool for Specificity Profiling
Synthetic substrates, particularly those incorporating a fluorophore and a quencher, are invaluable for the continuous monitoring of protease activity. Cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in an increase in fluorescence that is directly proportional to enzyme activity.
Table 1: Comparative Kinetic Parameters of Fluorogenic Substrates for Caspase-3
| Substrate Sequence | Reporter Group | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | p-nitroanilide | 9.7 ± 1.1 | 0.019 ± 0.001 | 1,960 |
| Ac-DEVD-AMC | 7-amino-4-methylcoumarin | 9.2 ± 1.0 | 29.0 ± 1.0 | 3,150,000 |
| Ac-VDVAD-pNA | p-nitroanilide | - | - | (relative kcat/Km: 37%) |
| Ac-LDVAD-pNA | p-nitroanilide | - | - | (relative kcat/Km: efficient hydrolysis) |
Data compiled from multiple sources. Note: pNA (p-nitroanilide) is a chromogenic reporter.[1]
Table 2: Kinetic Parameters of Trypsin with Various Synthetic Substrates
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (μM⁻¹s⁻¹) |
| N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 50 | - | 1.84 |
| Tos-GPK-AMC | - | - | - |
Data for BAPNA from anchovy trypsin.[2]
Casein: A General Substrate for Broad-Spectrum Protease Detection
Casein, a milk protein, is a widely used general substrate for assessing the activity of a broad range of proteases. As a complex protein, it offers multiple potential cleavage sites. Casein-based assays are often endpoint assays where the reaction is stopped, and the resulting peptide fragments are quantified.
Table 3: Comparison of Protease Activity Assays Using Casein
| Assay Method | Detection Principle | Advantages | Disadvantages |
| Spectrophotometric (Folin-Ciocalteu) | Colorimetric detection of tyrosine residues in cleaved peptides. | Inexpensive, well-established. | Can be interfered with by other reducing substances. |
| FITC-Casein | Fluorometric detection of FITC-labeled peptides. | High sensitivity. | Requires a fluorometer, potential for quenching issues. |
| Casein Plate Assay | Formation of a clear hydrolysis zone on a casein-agar plate. | Simple, useful for screening, especially with colored samples.[3] | Semi-quantitative, long incubation times. |
Experimental Protocols
Protocol 1: Fluorogenic Protease Substrate Assay
This protocol provides a general framework for a fluorogenic assay and can be adapted for various proteases and substrates.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay buffer (enzyme-specific)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of the protease in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add 50 µL of each protease dilution to the wells of the black microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Monitor the increase in fluorescence intensity over time. The initial rate of the reaction is proportional to the protease activity.
Protocol 2: Casein-Based Protease Assay (Spectrophotometric)
This protocol is a classic method for determining general proteolytic activity.
Materials:
-
Protease sample
-
Casein solution (e.g., 0.65% w/v in buffer)
-
Trichloroacetic acid (TCA) solution (e.g., 5%)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Pre-incubate 5 mL of the casein solution at the optimal temperature for the protease (e.g., 37°C) for 5 minutes.[4]
-
Add a defined volume of the protease sample to the casein solution and mix.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding 5 mL of TCA solution. This will precipitate the undigested casein.
-
Centrifuge the mixture to pellet the precipitated casein.
-
Transfer the supernatant to a new tube.
-
Add Folin-Ciocalteu reagent to the supernatant and incubate to allow color development. The reagent reacts with tyrosine and tryptophan residues in the cleaved peptides.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.[4]
-
Quantify the amount of released peptides by comparing the absorbance to a standard curve generated with known concentrations of tyrosine.
Advanced Methodology: N-Terminomics for Global Substrate Identification
For a comprehensive and unbiased view of protease substrates within a complex biological sample, N-terminomics has emerged as a powerful mass spectrometry-based strategy. This technique enriches for the N-terminal peptides of proteins, including the "neo-N-termini" created by protease cleavage. This approach allows for the identification of the precise cleavage sites and the global profiling of protease substrates in their native environment.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for a fluorogenic protease assay and the N-terminomics approach.
Caption: A generalized workflow for a fluorogenic protease assay.
References
- 1. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protease Cross-Reactivity of Suc-Leu-Tyr-AMC: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate experimental design and data interpretation. This guide provides an objective comparison of the cross-reactivity of the fluorogenic peptide substrate Succinyl-L-Leucyl-L-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Leu-Tyr-AMC) with a panel of common proteases. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate informed decisions in your research.
The fluorogenic substrate this compound is widely employed for the detection of chymotrypsin-like protease activity. Its cleavage by a protease at the C-terminus of the tyrosine residue liberates the fluorescent aminomethylcoumarin (AMC) group, providing a readily measurable signal. While it is a valuable tool, its utility can be impacted by its cross-reactivity with other proteases. This guide delves into the specifics of this cross-reactivity, offering a comparative analysis of its performance with various enzymes.
Quantitative Comparison of Protease Activity with this compound
To provide a clear overview of the substrate's specificity, the following table summarizes the available kinetic parameters for the interaction of this compound with several proteases. The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Protease | Protease Class | Known to Cleave this compound | Michaelis Constant (Km) | Notes |
| Calpain-1 | Cysteine Protease | Yes | 4.74 mM | |
| Calpain-2 | Cysteine Protease | Yes | 2.21 mM | Higher affinity compared to Calpain-1. |
| 20S Proteasome | Cysteine/Threonine Protease | Yes | Complex Kinetics | Exhibits non-Michaelis-Menten kinetics, including hysteretic behavior and substrate inhibition, making a single Km value difficult to determine. It is, however, a recognized substrate for the chymotrypsin-like activity of the proteasome. |
| Papain | Cysteine Protease | Yes | Not available | While specific kinetic data for this compound with papain is not readily available in the reviewed literature, it is a known substrate.[1][2] Researchers should empirically determine the kinetic parameters for their specific assay conditions. |
| Chymotrypsin | Serine Protease | Yes | Not available | As a substrate designed to measure chymotrypsin-like activity, it is readily cleaved by chymotrypsin. However, specific Km values for this compound were not found in the surveyed literature. Comparative studies with other fluorogenic substrates are recommended to determine its relative efficiency. |
| Protease Ti (from E. coli) | Serine Protease | Yes | 1.3 mM | Demonstrates a relatively high affinity for the substrate.[3] |
Experimental Protocol: Assessing Protease Cross-Reactivity with this compound
This protocol provides a generalized framework for determining the activity of various proteases on the this compound substrate. It is crucial to optimize the conditions for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Purified proteases of interest (e.g., Calpain, 20S Proteasome, Papain, Chymotrypsin)
-
Assay Buffer (specific to the protease being tested, see notes below)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in the appropriate assay buffer to the desired working concentrations. It is recommended to perform a substrate titration to determine the optimal concentration for each protease.
-
-
Enzyme Preparation:
-
Reconstitute or dilute the purified proteases in their respective recommended assay buffers to the desired working concentrations. Keep enzymes on ice.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the respective assay buffer.
-
Add the protease solution to the appropriate wells. Include a "no enzyme" control to measure background fluorescence and substrate auto-hydrolysis.
-
Pre-incubate the plate at the optimal temperature for the specific protease for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the this compound working solution to all wells to initiate the enzymatic reaction. Mix gently by pipetting.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals (e.g., every 1-2 minutes). Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
For each protease, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
To determine the Km and Vmax, perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Assay Buffer Considerations:
-
Calpains: Typically require a buffer containing a calcium source (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM CaCl₂, 1 mM DTT).
-
20S Proteasome: A common buffer is 25 mM HEPES, pH 7.8, 0.5 mM EDTA.
-
Papain: Often assayed in a buffer containing a reducing agent (e.g., 100 mM sodium acetate, pH 5.5, 10 mM L-cysteine, 5 mM EDTA).
-
Chymotrypsin: A standard buffer is 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the context in which these proteases operate, the following diagrams have been generated.
Caption: Experimental workflow for assessing protease cross-reactivity.
Caption: Ubiquitin-Proteasome signaling pathway.
Conclusion
The fluorogenic substrate this compound serves as a useful tool for measuring chymotrypsin-like activity. However, researchers must be aware of its significant cross-reactivity with other proteases, particularly calpains and the bacterial protease Ti. The data presented in this guide highlights the importance of using specific inhibitors or employing orthogonal methods to confirm the identity of the protease responsible for the observed activity in complex biological samples. The provided experimental protocol and workflow diagrams offer a starting point for systematically evaluating the cross-reactivity of this and other protease substrates in your own research, leading to more robust and reliable results.
References
A Kinetic Comparison of AMC-Based Fluorogenic Substrates for Enzyme Activity Analysis
In the realm of drug discovery and biomedical research, the sensitive and accurate quantification of enzyme activity is crucial. Fluorogenic substrates utilizing 7-amino-4-methylcoumarin (AMC) have become indispensable tools for studying the kinetics of various enzymes, particularly proteases such as caspases and aminopeptidases. These substrates are intrinsically non-fluorescent but release the highly fluorescent AMC moiety upon enzymatic cleavage, providing a real-time measure of enzyme activity.[1] This guide offers a comparative analysis of the kinetic performance of different AMC-based substrates, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific applications.
Principle of AMC-Based Substrates
The core principle of AMC-based assays lies in the enzymatic hydrolysis of the amide bond linking a peptide or amino acid to the AMC fluorophore. In their intact form, these substrates exhibit minimal fluorescence. However, upon enzymatic cleavage, the free AMC is liberated, resulting in a significant increase in fluorescence intensity, typically measured at excitation wavelengths of 360-380 nm and emission wavelengths of 440-460 nm.[1] The rate of this fluorescence increase is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1]
Comparative Kinetic Data
The selection of an appropriate AMC-based substrate is critical for achieving optimal assay sensitivity and specificity. The kinetic parameters Kₘ, Vₘₐₓ, and the catalytic efficiency (kcat/Kₘ) are key indicators of a substrate's performance with a particular enzyme. Below are tables summarizing the kinetic constants for various AMC-based substrates for caspases and aminopeptidases, compiled from published literature.
Caspase Substrates
Caspases, a family of cysteine proteases, are central players in apoptosis and inflammation. Various AMC-conjugated peptide substrates have been designed to measure the activity of specific caspases.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Caspase-1 | Ac-WEHD-AMC | - | - | 5,600,000 |
| Caspase-1 | Ac-YVAD-AMC | - | - | 110,000 |
| Caspase-3 | Ac-DEVD-AMC | 9.7 - 10 | - | - |
| Caspase-3 | Ac-DQMD-AMC | - | - | 1,900,000 |
| Caspase-7 | Ac-DEVD-AMC | - | - | 1,700,000 |
| SARS-CoV-2 Mpro | VKLQ-AMC | 172 ± 28 | 0.00421 ± 0.00053 | 24.5 ± 5.0 |
Note: Some kcat and kcat/Kₘ values were not available in the compiled data. The specificity of caspase substrates can overlap, with some substrates being cleaved by multiple caspases.[2]
Aminopeptidase Substrates
Aminopeptidases are involved in various physiological processes by cleaving amino acids from the N-terminus of peptides and proteins.[3]
| Enzyme | Substrate | Kₘ (µM) |
| Aminopeptidase P | H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | 4.8 |
| Aminopeptidase P | H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | 5.2 |
Note: Data for a broader range of AMC-based aminopeptidase substrates with full kinetic parameters is limited in readily available literature.
Experimental Protocols
Accurate determination of kinetic parameters requires a well-designed experimental protocol. The following is a generalized protocol for a kinetic assay using an AMC-based substrate.
General Protocol for Enzyme Kinetic Analysis
Objective: To determine the Kₘ and Vₘₐₓ of an enzyme with a specific AMC-based substrate.
Materials:
-
Purified enzyme of interest
-
AMC-based fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
DMSO for substrate stock solution
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the AMC-based substrate in DMSO.
-
Prepare a series of dilutions of the substrate in Assay Buffer. The final concentrations should span a range from approximately 0.1 to 10 times the expected Kₘ.
-
Prepare a working solution of the enzyme in Assay Buffer at a concentration that ensures a linear rate of product formation during the assay period.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the different concentrations of the substrate solution.
-
Initiate the enzymatic reaction by adding a fixed amount of the purified enzyme to each well.
-
The final reaction volume in each well should be kept constant by adjusting the volume of Assay Buffer.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time in kinetic mode. Record data points at regular intervals (e.g., every minute) for a suitable duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units (RFU) to the molar concentration of the product (AMC) using a standard curve prepared with known concentrations of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.
-
The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known, using the formula: kcat = Vₘₐₓ / [E].
-
Visualizing Workflows and Pathways
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining enzyme kinetic parameters using AMC-based substrates.
References
A Comparative Guide to Alternative Substrates for Measuring Calpain Activity
For Researchers, Scientists, and Drug Development Professionals
Calpains, a family of calcium-dependent cysteine proteases, play crucial roles in a multitude of cellular processes, making them significant targets in both basic research and drug development. Accurate and efficient measurement of calpain activity is paramount for understanding its physiological functions and for screening potential therapeutic inhibitors. This guide provides a detailed comparison of alternative substrates for measuring calpain activity, focusing on fluorometric, luminescent, and Förster Resonance Energy Transfer (FRET)-based methods. We present a synthesis of their performance characteristics, detailed experimental protocols, and visual representations of their mechanisms and workflows to aid researchers in selecting the most suitable assay for their specific needs.
Quantitative Comparison of Calpain Substrates
The selection of an appropriate substrate is critical for the sensitivity, specificity, and reliability of a calpain activity assay. The following table summarizes the key quantitative parameters of commonly used alternative substrates.
| Substrate Type | Specific Substrate | Detection Principle | Optimal Concentration | Excitation (nm) | Emission (nm) | Kinetic Parameters (kcat/Km [M⁻¹s⁻¹]) | Advantages | Disadvantages |
| Fluorometric | Ac-LLY-AFC | Release of fluorescent AFC upon cleavage.[1][2][3] | 50-200 µM | 400 | 505 | Data not consistently available | Simple, cost-effective, widely used. | Lower sensitivity compared to luminescent and FRET assays, potential for spectral overlap and background fluorescence. |
| Fluorometric | Suc-LLVY-AMC | Release of fluorescent AMC upon cleavage. | 50-200 µM | 353-380 | 442-460 | Data not consistently available | Readily available, well-characterized for proteasome activity as well. | Not entirely specific for calpains; can be cleaved by the proteasome. |
| Luminescent | Suc-LLVY-aminoluciferin (Calpain-Glo®) | Calpain cleaves the substrate to release aminoluciferin, which is then consumed by luciferase to produce light. | Apparent Km = 40 µM | N/A | N/A | Not directly measured (coupled-enzyme assay) | High sensitivity (up to 1000x more than fluorescent assays), low background, simple "add-mix-measure" protocol. | Requires a luminometer, coupled-enzyme kinetics can be complex. |
| FRET-based | (EDANS)-EPLFAERK-(DABCYL) | Cleavage of the peptide linker separates the EDANS (donor) and DABCYL (quencher) pair, leading to an increase in fluorescence. | 10-20 µM | ~335-340 | ~490-500 | High for calpain-1 and -2 | High specificity and sensitivity, allows for continuous monitoring of enzyme activity. | Higher cost of substrate synthesis, potential for inner filter effects at high concentrations. |
| FRET-based | PLFAAR-based protein FRET probe (e.g., CFP-YFP) | Calpain cleavage of the PLFAAR linker between Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) disrupts FRET. | Varies with expression system | ~430 (CFP) | ~530 (YFP FRET) | Not typically measured in this format | High specificity for calpains, suitable for in vitro and in vivo imaging of calpain activity. | Requires molecular cloning and cell transfection, quantification can be complex. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for each major class of calpain substrate.
Fluorometric Calpain Activity Assay Protocol (using Ac-LLY-AFC)
This protocol is adapted from commercially available kits.
1. Reagent Preparation:
- Extraction Buffer: Typically contains a buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA) to prevent premature calpain activation.
- Reaction Buffer (10X): Contains a buffer and calcium chloride (CaCl₂) to initiate the calpain reaction.
- Calpain Substrate (Ac-LLY-AFC): Dissolved in an appropriate solvent (e.g., DMSO) and then diluted in reaction buffer to the desired working concentration (e.g., 1 mM stock, used at a final concentration of 50 µM).
- Positive Control: Purified active calpain.
- Negative Control: Calpain inhibitor (e.g., Calpeptin or Z-LLY-FMK).
2. Sample Preparation (Cell Lysates): a. Harvest cells and wash with cold PBS. b. Resuspend the cell pellet in ice-cold Extraction Buffer (e.g., 100 µL per 1-2 x 10⁶ cells). c. Incubate on ice for 20 minutes with gentle mixing. d. Centrifuge at 10,000 x g for 1 minute to pellet cell debris. e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. f. Determine protein concentration of the lysate.
3. Assay Procedure (96-well plate format): a. To each well, add 50-200 µg of cell lysate and adjust the volume to 85 µL with Extraction Buffer. b. For the positive control well, add 1-2 µL of active calpain to 85 µL of Extraction Buffer. c. For the negative control well, add the cell lysate and 1 µL of calpain inhibitor. d. Add 10 µL of 10X Reaction Buffer to each well. e. Add 5 µL of the Calpain Substrate (Ac-LLY-AFC) to each well. f. Incubate the plate at 37°C for 60 minutes, protected from light. g. Measure the fluorescence with a microplate reader at an excitation of 400 nm and an emission of 505 nm.
Luminescent Calpain Activity Assay Protocol (using Calpain-Glo® Assay)
This protocol is based on the Promega Calpain-Glo® Assay.
1. Reagent Preparation:
- Calpain-Glo® Buffer: Provided in the kit.
- Luciferin Detection Reagent: Reconstitute as per the manufacturer's instructions.
- Suc-LLVY-Glo™ Substrate: Provided in the kit.
- Calpain-Glo® Reagent: Prepare by adding the Suc-LLVY-Glo™ Substrate to the Calpain-Glo® Buffer containing the Luciferin Detection Reagent. Allow this reagent to equilibrate to room temperature for at least 30 minutes before use.
2. Assay Procedure (96-well plate format): a. Prepare samples (purified calpain or cell lysates) in a total volume of 50 µL per well in a white-walled 96-well plate suitable for luminescence measurements. b. Prepare blank wells containing buffer only. c. Add 50 µL of the prepared Calpain-Glo® Reagent to each well. d. Mix gently on a plate shaker for 30 seconds. e. Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize. f. Measure luminescence using a plate-reading luminometer.
FRET-Based Calpain Activity Assay Protocol (using (EDANS)-EPLFAERK-(DABCYL))
This protocol is a generalized procedure based on published research.
1. Reagent Preparation:
- Assay Buffer: Typically contains a buffer such as HEPES or Tris-HCl (pH 7.4), a reducing agent (e.g., DTT or β-mercaptoethanol), and CaCl₂ at the desired concentration to activate calpain.
- FRET Substrate: Dissolve the (EDANS)-EPLFAERK-(DABCYL) peptide in DMSO to make a stock solution (e.g., 1 mM). Dilute further in Assay Buffer to the desired final concentration (e.g., 10 µM).
- Calpain Enzyme: Dilute purified calpain to the desired concentration in Assay Buffer without CaCl₂.
2. Assay Procedure (Continuous Kinetic Assay): a. In a fluorometer cuvette or a black 96-well plate, add the FRET substrate diluted in Assay Buffer containing CaCl₂. b. Equilibrate the substrate solution to the desired assay temperature (e.g., 25°C or 37°C). c. Initiate the reaction by adding a small volume of the diluted calpain enzyme solution. d. Immediately start monitoring the increase in EDANS fluorescence over time. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. e. The initial rate of the reaction is determined from the linear portion of the fluorescence increase versus time plot.
Mandatory Visualizations
Mechanism of FRET-Based Calpain Substrate Cleavage
Caption: Mechanism of a FRET-based calpain assay.
General Experimental Workflow for Calpain Activity Measurement
Caption: A typical workflow for measuring calpain activity.
References
A Researcher's Guide to Validating Inhibitor Potency Using IC50 Determination
In the realm of drug discovery and development, accurately quantifying the potency of an inhibitor is a critical step. The half-maximal inhibitory concentration (IC50) is a widely accepted metric for this purpose, representing the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or cell, by 50%.[1][2][3] This guide provides a comprehensive comparison of methodologies for IC50 determination, outlines detailed experimental protocols, and discusses alternative approaches to empower researchers in making informed decisions for their inhibitor validation studies.
Understanding IC50: The Gold Standard for Inhibition
The IC50 value is a quantitative measure that indicates how much of a particular substance is needed to inhibit a specific biological process by half.[3] It is a cornerstone of pharmacological research, offering a standardized measure of a drug's antagonist potency.[3] Lower IC50 values are indicative of higher inhibitor potency.
Experimental Protocol for IC50 Determination
A typical workflow for determining the IC50 value involves a series of experiments where a biological reaction is measured in the presence of varying concentrations of an inhibitor.
I. Materials and Reagents
-
Target enzyme or cell line
-
Substrate for the enzyme or appropriate cell culture medium
-
Inhibitor compound of interest
-
Assay buffer
-
Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent
II. Procedure
-
Serial Dilution of the Inhibitor: Prepare a series of dilutions of the inhibitor compound. A 10-point dose-response curve is often preferred for reliable data.
-
Assay Setup: In a multi-well plate, combine the target enzyme or cells, the substrate, and the assay buffer.
-
Addition of Inhibitor: Add the different concentrations of the inhibitor to the designated wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme/cells (0% activity).
-
Incubation: Incubate the plate for a predetermined period to allow the reaction to proceed.
-
Signal Detection: Add the detection reagent and measure the signal using a plate reader.
Data Analysis and Interpretation
The raw data from the plate reader is then used to calculate the IC50 value.
-
Data Normalization: Convert the raw data into percentage inhibition. The well with no inhibitor represents 0% inhibition, and the well with no enzyme/cells or a saturating concentration of a known inhibitor represents 100% inhibition.
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the inhibitor concentration. This typically generates a sigmoidal (S-shaped) curve.
-
IC50 Calculation: The IC50 is the concentration of the inhibitor at which the response is reduced by 50%. This value is determined by fitting the dose-response data to a non-linear regression model, often a four-parameter logistic equation. Software such as GraphPad Prism is commonly used for this analysis.
Visualizing the Process
Generic Kinase Signaling Pathway Inhibition
References
A Comparative Guide to the Specificity of Suc-Leu-Tyr-AMC for Proteasome Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic peptide substrate Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-LLVY-AMC) and its specificity for the different catalytic subunits of the proteasome. While Suc-LLVY-AMC is widely recognized as a substrate for the chymotrypsin-like activity of the β5 subunit, this document explores its interaction with the β1 (caspase-like) and β2 (trypsin-like) subunits, alongside a comparison with substrates designed for those specific subunits. The information presented herein is intended to aid researchers in selecting the appropriate tools for accurate and specific measurement of proteasome activity.
Substrate Specificity of Proteasome Subunits
The 20S proteasome core particle contains three distinct catalytic activities, each attributed to a specific β-subunit:
-
Chymotrypsin-like (CT-L) activity: Primarily associated with the β5 subunit , which preferentially cleaves after large hydrophobic residues.
-
Trypsin-like (T-L) activity: Attributed to the β2 subunit , which cleaves after basic residues.
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Mediated by the β1 subunit , which cleaves after acidic residues.
To assay these individual activities, researchers utilize specific fluorogenic peptide substrates that, upon cleavage, release a fluorescent molecule, most commonly 7-Amino-4-methylcoumarin (AMC).
Comparison of Fluorogenic Substrates
The following table summarizes the key fluorogenic substrates used to measure the activity of the three main catalytic subunits of the proteasome. While Suc-LLVY-AMC is the canonical substrate for the β5 subunit, its cross-reactivity with β1 and β2 is a critical consideration for specificity.
| Substrate | Target Subunit | Peptide Sequence | Kinetic Parameters (Km) | Notes |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | β5 (Chymotrypsin-like) | Suc-Leu-Leu-Val-Tyr | ~20-30 µM[1] | The most potent and commonly used substrate for chymotrypsin-like activity.[2] May exhibit some low-level cleavage by other proteases like calpains.[3][4][5] |
| β1 (Caspase-like) | Data not readily available; expected to be a very poor substrate. | |||
| β2 (Trypsin-like) | Data not readily available; expected to be a very poor substrate. | |||
| Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) | β1 (Caspase-like) | Z-Leu-Leu-Glu | Data not readily available. | Standard substrate for measuring caspase-like activity. |
| Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) | β2 (Trypsin-like) | Boc-Leu-Arg-Arg | Data not readily available. | Standard substrate for measuring trypsin-like activity. |
Note: Kinetic parameters such as Km can vary depending on the experimental conditions (e.g., buffer composition, temperature, source of the proteasome). The provided Km for Suc-LLVY-AMC is an approximate value based on available literature. Direct kinetic data for the cleavage of Suc-LLVY-AMC by β1 and β2 subunits is not widely published, reflecting its high specificity for the β5 subunit.
Experimental Protocols
Accurate measurement of proteasome activity requires carefully controlled experimental conditions. Below are detailed protocols for purifying the 20S proteasome and for performing a comparative proteasome activity assay.
Protocol 1: Purification of 20S Proteasome from Yeast
This protocol describes a one-step affinity purification of the 20S proteasome from Saccharomyces cerevisiae expressing a FLAG-tagged proteasome subunit (e.g., Pre1-3xFLAG).
Materials:
-
Yeast cell pellet expressing a tagged 20S subunit
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, 10% glycerol
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol
-
Elution Buffer: Wash Buffer containing 100-200 µg/mL 3xFLAG peptide
-
Anti-FLAG M2 affinity gel
-
Liquid nitrogen
-
Centrifuge and appropriate tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis: Resuspend the yeast cell pellet in Lysis Buffer and freeze the cell suspension by dripping it into liquid nitrogen to form "popcorn." Grind the frozen cells to a fine powder using a mortar and pestle or a cryo-mill.
-
Clarification of Lysate: Thaw the cell powder on ice and centrifuge at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification:
-
Incubate the clarified lysate with pre-equilibrated anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin with Wash Buffer three times to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteasomes by incubating the resin with Elution Buffer for 1-2 hours at 4°C with gentle rotation.
-
Concentration and Storage: Concentrate the eluted proteasome using a centrifugal filter device. Determine the protein concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.
Protocol 2: Comparative Proteasome Activity Assay
This protocol allows for the direct comparison of the cleavage of Suc-LLVY-AMC, Z-LLE-AMC, and Boc-LRR-AMC by the purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Substrate Stock Solutions (10 mM in DMSO):
-
Suc-LLVY-AMC
-
Z-LLE-AMC
-
Boc-LRR-AMC
-
-
Proteasome Inhibitor (e.g., MG132) stock solution (10 mM in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare triplicate wells for each substrate and a no-enzyme control.
-
Add Assay Buffer to each well.
-
Add the purified 20S proteasome to the appropriate wells to a final concentration of 1-5 nM.
-
For inhibitor control wells, pre-incubate the proteasome with a final concentration of 10 µM MG132 for 15-30 minutes at 37°C.
-
-
Initiate Reaction: Add the respective fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot for each substrate.
-
Subtract the rate of the no-enzyme control (background fluorescence).
-
Compare the rates of cleavage of the different substrates by the proteasome. The rate of cleavage in the presence of MG132 represents non-proteasomal activity and should be subtracted from the sample readings.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental logic and the underlying biological process, the following diagrams are provided in DOT language.
Caption: Experimental workflow for proteasome purification and activity assay.
Caption: Specificity of Suc-LLVY-AMC for proteasome catalytic subunits.
Conclusion
Suc-LLVY-AMC is a highly specific and potent substrate for measuring the chymotrypsin-like activity of the proteasome's β5 subunit. While it is an invaluable tool for this purpose, researchers should be aware of its potential, albeit minimal, for off-target cleavage by other cellular proteases. For the specific and accurate measurement of the caspase-like (β1) and trypsin-like (β2) activities, the use of dedicated substrates such as Z-LLE-AMC and Boc-LRR-AMC, respectively, is strongly recommended. The provided protocols and diagrams offer a framework for conducting robust and reliable proteasome activity assays.
References
- 1. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 5. Methods to Rapidly Prepare Mammalian 26S Proteasomes for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Endpoint vs. Kinetic Fluorescence Readings in Drug Discovery and Cellular Analysis
For researchers, scientists, and drug development professionals, the choice between endpoint and kinetic fluorescence readings is a critical decision that can significantly impact experimental outcomes. While both methods offer powerful insights, they provide different perspectives on the biological processes under investigation. This guide offers an objective comparison of their performance, supported by experimental data, to help you select the optimal approach for your research needs.
At a Glance: Key Differences
| Feature | Endpoint Reading | Kinetic Reading |
| Principle | A single measurement of fluorescence intensity is taken at a predetermined time point after the reaction has been initiated.[1][2][3] | Multiple fluorescence measurements are taken over a period of time, allowing for the observation of the reaction rate.[1][2] |
| Data Output | A single data point representing the cumulative signal at the end of the assay. | A series of data points that can be plotted to show the reaction progress over time, from which the reaction rate (slope) can be calculated. |
| Throughput | Generally higher, as the plate reader only needs to read each well once. | Can be lower, as the plate reader is occupied for a longer duration measuring each plate multiple times. |
| Information Provided | Total activity or concentration at a single moment. | Initial reaction rates, enzyme kinetics (Km, Vmax), and detection of assay artifacts. |
| Cost-Effectiveness | Often more cost-effective due to shorter instrument run times and potentially simpler reagent requirements. | May be more expensive due to longer instrument usage. |
| Error Detection | Limited ability to identify false positives or negatives caused by compound interference or assay drift. | Powerful for identifying interfering compounds (e.g., autofluorescent compounds, quenchers) and assay artifacts by analyzing the reaction profile. |
Delving Deeper: A Quantitative Comparison
In a fluorescence polarization (FP) assay, the activity of a compound was assessed using both endpoint and kinetic methods. As shown in the data below, the interpretation of the compound's effect changes dramatically depending on the reading method.
| Compound | Endpoint Reading (10 min) | Kinetic Reading (Slope, 0-10 min) | Interpretation from Raw Kinetic Data |
| Compound A | Appears as an activator | Appears as an inhibitor | Compound interferes with the assay readout, leading to conflicting results. |
| Compound B | Appears to inhibit the enzyme | Appears to be inactive | Compound increases the absorbance readout in a concentration-dependent manner but has no effect on the reaction slope, indicating a false positive in the endpoint read. |
This data underscores the risk of relying solely on endpoint measurements in drug discovery, where assay interference from test compounds is a common challenge. Kinetic analysis provides a more accurate assessment of true compound activity.
Experimental Protocols: A Practical Guide
To illustrate the practical application of both methods, here are detailed protocols for two common assays: an enzyme activity assay and a cell viability assay.
Enzyme Activity Assay: Caspase-3 Protease Activity
This assay measures the activity of caspase-3, a key executioner enzyme in apoptosis, using a fluorogenic substrate.
Endpoint Protocol:
-
Reagent Preparation: Prepare a 2X stock of the caspase-3 substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Sample Preparation: In a black, 96-well microplate, add 50 µL of your sample containing caspase-3 (e.g., cell lysate). Include appropriate controls such as a buffer-only blank and a positive control with purified active caspase-3.
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Kinetic Protocol:
-
Reagent and Sample Preparation: Prepare reagents and samples as described in the endpoint protocol.
-
Instrument Setup: Pre-warm the microplate reader to 37°C. Set up the instrument to take fluorescence readings (Ex/Em ~380/460 nm) every 2 minutes for a total of 60 minutes.
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to each well.
-
Reading: Immediately place the plate in the reader and begin the kinetic read.
-
Data Analysis: For each well, plot the fluorescence intensity against time. The initial reaction rate is determined by calculating the slope of the linear portion of the curve.
Cell Viability Assay: Resazurin Reduction Assay
This assay measures cell viability based on the reduction of the non-fluorescent dye resazurin to the highly fluorescent resorufin by metabolically active cells.
Endpoint Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
Kinetic Protocol:
-
Cell Plating and Compound Treatment: Prepare and treat cells as in the endpoint protocol.
-
Instrument Setup: Pre-warm the microplate reader to 37°C. Set up the instrument to take fluorescence readings (Ex/Em ~560/590 nm) at regular intervals (e.g., every hour) over the desired time course (e.g., 72 hours).
-
Reagent Addition: Add resazurin solution to each well.
-
Reading: Place the plate in the reader and begin the kinetic read. This allows for the continuous monitoring of cell proliferation and the cytotoxic or cytostatic effects of the compounds over time.
Visualizing the "Why": Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental processes, the following diagrams illustrate a key signaling pathway and the workflows for both endpoint and kinetic assays.
Caspase-Dependent Apoptosis Signaling Pathway
Caption: Caspase activation pathways in apoptosis.
Experimental Workflow: Endpoint vs. Kinetic Readingdot
References
A Comparative Guide to Novel Protease Inhibitors: Benchmarking Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel protease inhibitors against known standards in the fields of HIV and HCV research. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
Quantitative Performance Data
The following tables summarize the inhibitory potency of various new and established protease inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a protease in an enzymatic assay, while the half-maximal effective concentration (EC50) indicates the concentration required for 50% of the maximum effect in a cell-based assay. Lower values indicate higher potency.
Table 1: Inhibitory Activity of HIV Protease Inhibitors Against Wild-Type and Resistant Strains
| Inhibitor | Target | IC50 (nM) - Wild Type | IC50 (nM) - Darunavir-Resistant Mutant (V32I/L33F/I54M/I84V) | Reference |
| Novel Inhibitor 1 | HIV-1 Protease | <2 | > IC50 of wild type | [1] |
| Novel Inhibitor 2 | HIV-1 Protease | <2 | > IC50 of wild type | [1] |
| Novel Inhibitor 4 | HIV-1 Protease | <2 | Significantly higher than wild type | [1] |
| Novel Inhibitor 5 | HIV-1 Protease | <2 | Significantly higher than wild type | [1] |
| Novel Inhibitor 10 | HIV-1 Protease | <2 | > IC50 of wild type | [1] |
| Darunavir (Standard) | HIV-1 Protease | <2 | 112.08 ± 27.72 | |
| Lopinavir (Standard) | HIV-1 Protease | Not specified | Not specified | |
| Tipranavir (Standard) | HIV-1 Protease | Not specified | Not specified |
Note: The specific IC50 values for the novel inhibitors against the resistant mutant were described as being higher than for the wild-type, with compounds 1, 2, and 10 showing better activity against the resistant strain compared to 4 and 5. Darunavir showed a 133-fold increase in IC50 against this highly resistant mutant.
Table 2: Antiviral Activity of HCV NS3/4A Protease Inhibitors
| Inhibitor | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| Boceprevir (Standard) | Vero E6 | ~40 | >28 | |
| Telaprevir (Standard) | Vero E6 | ~40 | >11 | |
| Simeprevir | Vero E6 | 15 | 3.9 | |
| Grazoprevir | Vero E6 | 42 | 5.7 | |
| Paritaprevir | Vero E6 | 22 | 5.6 | |
| Narlaprevir | Vero E6 | ~40 | 7.3 | |
| Faldaprevir | Vero E6 | 23 | 6.3 | |
| Asunaprevir | Vero E6 | 72 | 3.7 | |
| Glecaprevir | Vero E6 | >178 | Not determinable | |
| Voxilaprevir | Vero E6 | Not determinable | Not determinable |
Note: The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, with higher values indicating a better safety profile.
Experimental Protocols
A clear and reproducible methodology is crucial for the evaluation of protease inhibitors. Below is a detailed protocol for a common in vitro protease inhibition assay.
In Vitro Protease Inhibition Assay (General Protocol)
This protocol outlines the steps for determining the inhibitory activity of a compound against a specific protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease
-
Protease-specific chromogenic or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like NaCl, CaCl2, or DTT)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protease in the assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent, e.g., DMSO) and a no-enzyme control (blank).
-
-
Assay Setup:
-
In a 96-well microplate, add a specific volume of the assay buffer to each well.
-
Add a small volume of each inhibitor dilution to the respective wells. Add the same volume of vehicle to the control wells.
-
Add the protease solution to all wells except the blank wells. Add an equal volume of assay buffer to the blank wells.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 30-60 minutes). The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Velocity of inhibitor well / Velocity of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Molecular Interactions and Processes
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of protease inhibitors.
Caption: HIV-1 Protease Signaling Pathway in Viral Maturation.
Caption: HCV NS3/4A Protease Role in Polyprotein Processing.
Caption: Workflow for an In Vitro Protease Inhibition Assay.
References
A Researcher's Guide: Fluorogenic Suc-Leu-Tyr-AMC vs. Colorimetric Protease Substrates
In the landscape of protease activity analysis, the choice of substrate is a critical decision that influences the sensitivity, range, and overall success of an experiment. This guide provides an objective comparison between the fluorogenic substrate, Succinyl-Leucine-Tyrosine-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC), and traditional colorimetric protease substrates, offering experimental insights for researchers, scientists, and drug development professionals.
Principles of Detection: A Tale of Two Signals
The fundamental difference between these two classes of substrates lies in their method of signal generation upon cleavage by a protease.
This compound (Fluorogenic): This substrate consists of a peptide sequence (Suc-Leu-Tyr) recognized by specific proteases, covalently linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched.[1] When a protease, such as chymotrypsin or calpain, cleaves the amide bond between the tyrosine residue and AMC, the liberated AMC molecule becomes highly fluorescent.[1][2] This increase in fluorescence, measured at excitation wavelengths of 360-380 nm and emission wavelengths of 440-460 nm, is directly proportional to the protease activity.[3][4]
Colorimetric Substrates (e.g., p-Nitroanilides): Colorimetric assays often employ peptides linked to a chromophore, most commonly p-nitroanilide (pNA). The intact substrate is colorless. Upon proteolytic cleavage of the amide bond between the peptide and pNA, the free pNA is released. This liberated pNA has a distinct yellow color and absorbs light at 405 nm. The rate of color development is measured spectrophotometrically and corresponds to the enzyme's activity.
References
A Researcher's Guide to Assessing the Purity and Quality of Suc-Leu-Tyr-AMC
For researchers, scientists, and drug development professionals, the reliability of experimental results hinges on the quality of the reagents used. Suc-Leu-Tyr-AMC, a fluorogenic substrate, is a critical tool for measuring the chymotrypsin-like activity of the proteasome. Ensuring its purity and quality is paramount for accurate and reproducible data. This guide provides a comprehensive overview of methods to assess this compound and compares it with alternative substrates.
Key Quality Assessment Protocols
The integrity of this compound can be rigorously evaluated through a combination of analytical chemistry and functional assays. These methods confirm the substrate's identity, quantify its purity, and verify its performance in enzymatic reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of peptide-based reagents like this compound. It separates the main compound from impurities, such as truncated sequences or molecules with remaining protecting groups.[1] A pure sample will show a single, sharp peak in the chromatogram.[2]
Experimental Protocol:
-
Column: A reverse-phase C18 column is most commonly used for peptide analysis.[1][3]
-
Mobile Phase: A gradient of acetonitrile and water, typically with 0.1% trifluoroacetic acid (TFA), is used for elution.[1]
-
Gradient: A shallow, linear gradient, for example, from 5% to 65% acetonitrile over 60 minutes, is often effective.
-
Detection: UV detection at 215-220 nm is optimal for the peptide bond, ensuring all peptide species are detected.
-
Data Analysis: Purity is calculated by the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry verifies the chemical identity of this compound by measuring its molecular weight. This ensures that the correct product was synthesized.
Experimental Protocol:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is ideal for peptides, as it is highly accurate and requires only a small amount of sample.
-
Procedure: The sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio.
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (551.6 g/mol ).
Enzymatic Assay for Functional Quality
A functional assay is the ultimate test of quality, as it measures the substrate's performance directly. This involves monitoring the cleavage of this compound by the proteasome and the subsequent release of the fluorophore, 7-amino-4-methylcoumarin (AMC).
Experimental Protocol:
-
Reagents: Purified 20S or 26S proteasome, this compound (working concentration 50-200 µM), and an appropriate assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the proteasome enzyme to a 96-well plate.
-
Initiate the reaction by adding the this compound substrate solution.
-
Immediately monitor the increase in fluorescence in kinetic mode.
-
-
Detection: The released AMC is detected using excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively.
-
Control: To ensure the measured activity is specific to the proteasome, a parallel reaction should be run with a proteasome inhibitor like MG132. The signal from this inhibited reaction represents the background from other proteases and should be subtracted from the sample readings.
References
A Researcher's Guide to Assessing Inter-Assay and Intra-Assay Variability
For researchers, scientists, and professionals in drug development, understanding the precision and reproducibility of an assay is paramount. This guide provides a comprehensive comparison of inter-assay and intra-assay variability, offering experimental data and detailed protocols to ensure the reliability of your results.
Understanding Assay Variability
In laboratory assays, variability is an inherent factor that can impact the accuracy and reproducibility of experimental outcomes. This variability is categorized into two main types: intra-assay and inter-assay variability. Both are typically expressed as the coefficient of variation (%CV), which is a standardized measure of dispersion calculated as the standard deviation divided by the mean, multiplied by 100.[1][2][3]
-
Intra-assay variability , also known as within-run precision, measures the consistency of results for a set of samples within a single assay run.[3][4] It reflects the precision of the assay under identical conditions.
-
Inter-assay variability , or between-run precision, evaluates the reproducibility of results for the same samples across different assay runs, often on different days or with different operators. This metric is crucial for assessing the long-term consistency of an assay.
Generally accepted limits for these variability metrics in immunoassays are an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15%.
Comparison of Hypothetical Assays
To illustrate the assessment of assay variability, this guide compares two hypothetical enzyme-linked immunosorbent assays (ELISAs), "Assay A" and "Assay B," designed to measure the concentration of a specific protein in plasma samples.
The following tables summarize the intra-assay and inter-assay variability for both Assay A and Assay B based on repeated measurements of control samples at low, medium, and high concentrations.
Table 1: Intra-Assay Variability Comparison
| Assay | Control Sample | N | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Intra-Assay %CV |
| Assay A | Low | 10 | 15.2 | 0.9 | 5.9% |
| Medium | 10 | 51.5 | 2.5 | 4.9% | |
| High | 10 | 205.8 | 9.8 | 4.8% | |
| Assay B | Low | 10 | 14.8 | 1.8 | 12.2% |
| Medium | 10 | 52.1 | 4.7 | 9.0% | |
| High | 10 | 203.5 | 16.3 | 8.0% |
Table 2: Inter-Assay Variability Comparison
| Assay | Control Sample | N (Assay Runs) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Inter-Assay %CV |
| Assay A | Low | 10 | 15.5 | 1.2 | 7.7% |
| Medium | 10 | 50.9 | 3.6 | 7.1% | |
| High | 10 | 208.1 | 14.6 | 7.0% | |
| Assay B | Low | 10 | 15.1 | 2.5 | 16.6% |
| Medium | 10 | 51.8 | 6.2 | 12.0% | |
| High | 10 | 205.3 | 20.1 | 9.8% |
Analysis of Results:
Based on the data, Assay A demonstrates lower intra-assay and inter-assay %CVs across all control concentrations compared to Assay B. The intra-assay %CV for Assay B's low concentration control (12.2%) and the inter-assay %CV for its low concentration control (16.6%) fall outside the generally accepted limits, suggesting lower precision and reproducibility for Assay B, particularly at lower analyte concentrations.
Experimental Protocols
Detailed methodologies are crucial for accurate assessment of assay variability.
-
Sample Preparation: Prepare a sufficient volume of three control samples with low, medium, and high concentrations of the analyte.
-
Assay Procedure: Within a single assay plate, run at least 10 replicates of each control sample.
-
Data Analysis:
-
Calculate the mean concentration for the replicates of each control sample.
-
Calculate the standard deviation for the replicates of each control sample.
-
Calculate the intra-assay %CV for each control sample using the formula: %CV = (Standard Deviation / Mean) * 100.
-
-
Sample Preparation: Aliquot and store a large batch of the same low, medium, and high concentration control samples to be used across all assay runs.
-
Assay Procedure: On at least 10 different days, perform the assay including duplicates or triplicates of each control sample in each run.
-
Data Analysis:
-
For each assay run, calculate the mean concentration of the replicates for each control sample.
-
After completing all runs, calculate the overall mean concentration for each control sample across all runs.
-
Calculate the standard deviation of the mean concentrations for each control sample across all runs.
-
Calculate the inter-assay %CV for each control sample using the formula: %CV = (Standard Deviation of the Means / Overall Mean) * 100.
-
Workflow for Variability Assessment
The following diagram illustrates the experimental workflow for assessing both intra-assay and inter-assay variability.
Caption: Workflow for assessing intra-assay and inter-assay variability.
This guide provides a framework for understanding, assessing, and comparing the variability of assays. By implementing these protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data.
References
Benchmarking Suc-Leu-Tyr-AMC: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of the fluorogenic chymotrypsin substrate, N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC), against other commonly used fluorogenic substrates. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by published experimental data to aid in the selection of appropriate reagents for chymotrypsin activity assays.
Introduction to this compound
This compound is a fluorogenic substrate used to measure the activity of chymotrypsin and other chymotrypsin-like proteases. The substrate consists of a tripeptide sequence (Suc-Leu-Tyr) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the tyrosine residue and AMC releases the highly fluorescent AMC moiety, which can be monitored in real-time to determine enzyme activity. While this compound is a known substrate for chymotrypsin, detailed public-domain kinetic data for this specific interaction is limited. This guide aims to consolidate available information and present it alongside data from well-characterized alternative substrates.
Performance Characteristics
The utility of a fluorogenic substrate is defined by its kinetic parameters, which describe the efficiency of the enzymatic reaction, and its spectral properties, which dictate the practical aspects of its use in fluorescence-based assays.
Table 1: Spectral Properties of this compound and Alternatives
| Substrate | Excitation Max (nm) | Emission Max (nm) | Fluorophore |
| This compound | ~360 | ~460 | AMC |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | ~380 | ~460 | AMC |
| Suc-Ala-Ala-Pro-Phe-AMC | Not specified | Not specified | AMC |
| Glt-Phe-AMQ | 360 | 435 | AMQ |
Note: Optimal excitation and emission wavelengths can vary slightly depending on buffer conditions and instrumentation.
Table 2: Published Kinetic Parameters for Chymotrypsin Substrates
| Substrate | Enzyme Source | Km | Vmax or kcat | kcat/Km (M-1s-1) |
| This compound | Not specified | Data not available | Data not available | Data not available |
| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | 20S Proteasome | ~20-40 µM | Not specified | Not specified |
| Suc-Ala-Ala-Pro-Phe-pNA | Bovine Pancreas α-Chymotrypsin | Low µM range | High kcat | Not specified |
| Glt-Phe-AMQ | Chymotrypsin | 0.5 mM | Not specified | 47 |
Data Analysis:
In comparison, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a well-characterized substrate for the chymotrypsin-like activity of the 20S proteasome.[1][2] Its utility as a direct chymotrypsin substrate is also recognized.[3] Another alternative, Suc-Ala-Ala-Pro-Phe-pNA (a chromogenic substrate), is noted for its high turnover rate (kcat) and low Michaelis constant (Km), indicating high efficiency and affinity for chymotrypsin.[4] Glt-Phe-AMQ provides a fluorogenic alternative with a published Km of 0.5 mM and a catalytic efficiency (kcat/Km) of 47 M-1s-1. The lack of published kinetic data for this compound necessitates empirical determination for specific experimental conditions.
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay using a fluorogenic AMC-based substrate like this compound. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0)
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Prepare a working solution of chymotrypsin in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.
-
Prepare substrate working solutions by diluting the stock solution in Assay Buffer. A range of concentrations (e.g., 10-200 µM) is recommended for kinetic analysis.
-
Pipette 50 µL of each substrate working solution into the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the chymotrypsin working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Caption: A typical workflow for a chymotrypsin activity assay.
Conclusion
This compound is a viable fluorogenic substrate for monitoring chymotrypsin activity. Its primary advantage lies in the direct, real-time measurement of enzymatic cleavage through the release of the fluorescent AMC reporter. However, the lack of extensive, publicly available kinetic data for its interaction with chymotrypsin is a notable limitation. For applications requiring well-defined kinetic parameters, alternative substrates such as Suc-LLVY-AMC or Glt-Phe-AMQ may be more suitable, as they have been more thoroughly characterized in the scientific literature. Researchers are encouraged to perform their own kinetic analyses to validate the performance of this compound within their specific experimental context. This guide serves as a starting point for informed substrate selection and experimental design in the study of chymotrypsin and related enzymes.
References
Safety Operating Guide
Proper Disposal of Suc-Leu-Tyr-AMC: A Guide for Laboratory Professionals
Researchers and scientists handling Suc-Leu-Tyr-AMC are advised to adopt a cautious approach for its disposal, treating it as chemical waste unless otherwise directed by their institution's Environmental Health and Safety (EHS) department. While some Safety Data Sheets (SDS) classify this compound as non-hazardous, general laboratory safety principles recommend managing all chemical waste with a high degree of care to ensure a safe working environment and regulatory compliance.
Key Safety and Disposal Information
A summary of the key information regarding the handling and disposal of this compound is provided in the table below. This information is compiled from various supplier data and general laboratory waste guidelines.
| Parameter | Information | Source |
| Chemical Name | N-(3-carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | Cayman Chemical |
| Synonyms | Suc-LY-AMC | Cayman Chemical |
| CAS Number | 94367-20-1 | Cayman Chemical |
| Hazard Classification | The substance is not classified as hazardous according to the Globally Harmonized System (GHS). | Cayman Chemical[1] |
| Primary Disposal Route | Collection as chemical waste. | General Laboratory Guidelines[2][3][4] |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, gloves, and a lab coat. | General Laboratory Guidelines |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound in various forms.
1. Unused Solid (Powdered) this compound:
-
Container: Place the solid waste in a clearly labeled, sealed container designated for solid chemical waste.
-
Labeling: The label must include the full chemical name: "this compound".
2. Solutions Containing this compound:
-
Collection: Collect all aqueous and solvent-based solutions in a designated, leak-proof hazardous waste container.
-
Segregation: Do not mix with incompatible waste streams. It is crucial to maintain separate waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acidic solutions, basic solutions).[3]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and the approximate concentration and solvent used.
3. Contaminated Laboratory Ware:
-
Sharps: Needles, scalpels, and other contaminated sharps should be disposed of in a designated sharps container for chemical contamination.
-
Glassware (pipettes, vials, etc.):
-
Triple Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO, methanol, or ethanol).
-
Rinsate Collection: The first two rinses must be collected as liquid chemical waste in the appropriate hazardous waste container.
-
Final Rinse: The third rinse, if using a solvent, should also be collected as chemical waste. If using deionized water for the final rinse, consult your institutional EHS guidelines for proper disposal, which may permit drain disposal depending on local regulations.
-
Washing: After decontamination, the glassware can be washed using standard laboratory procedures.
-
-
Non-sharp disposables (e.g., gloves, paper towels): These items, if grossly contaminated, should be placed in a sealed bag and disposed of as solid chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on the proper handling and disposal of chemical waste generated in their work. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for clarification on any procedures.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
